molecular formula C18H23NO5 B1240043 Pentopril CAS No. 82924-03-6

Pentopril

Cat. No.: B1240043
CAS No.: 82924-03-6
M. Wt: 333.4 g/mol
InChI Key: NVXFXLSOGLFXKQ-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentopril (CGS-13945) is an angiotensin-converting enzyme (ACE) inhibitor prodrug developed for cardiovascular research . After oral administration, it is metabolized to its active form, CGS-13934, which acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This mechanism is key in regulating blood pressure and fluid balance. Pharmacokinetic studies in humans show that this compound is absorbed rapidly and exhibits a short pharmacokinetic half-life of less than one hour, while its active metabolite has a half-life of approximately two hours . Research indicates a direct relationship between plasma levels of the active metabolite and the inhibition of plasma ACE activity, with a hyperbolic function describing this dependence . The compound has been investigated in clinical trials for its pharmacodynamic effects, including the inhibition of the angiotensin-I-induced pressor response . This compound is a small molecule with the chemical formula C18H23NO5 and is intended for scientific research applications only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82924-03-6

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1

InChI Key

NVXFXLSOGLFXKQ-JMSVASOKSA-N

SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Synonyms

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13945
CGS-13945
pentopril

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Pentopril: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that demonstrates antihypertensive activity. As a prodrug, this compound undergoes in vivo hydrolysis to its active metabolite, pentoprilat (CGS 13934), which is responsible for its therapeutic effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on the biochemical interactions, relevant signaling pathways, and available quantitative data. While the clinical development of this compound was discontinued, a comprehensive understanding of its pharmacological profile remains valuable for the ongoing development of novel ACE inhibitors.

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular homeostasis. It is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. This compound was developed as a non-sulfhydryl ACE inhibitor, distinguishing it from early ACE inhibitors like captopril which contain a sulfhydryl group associated with certain adverse effects.

Mechanism of Action

The pharmacological activity of this compound is mediated by its active metabolite, pentoprilat.[1]

Prodrug Activation

This compound is administered in an inactive ester form. Following oral administration, it is rapidly absorbed and subsequently hydrolyzed in the body to form the active diacid metabolite, pentoprilat.[1][2] This conversion is essential for the drug's activity, as this compound itself has no significant affinity for ACE.

Competitive Inhibition of ACE

Pentoprilat acts as a competitive inhibitor of angiotensin-converting enzyme.[1][3] It competes with the natural substrate, angiotensin I, for binding to the active site of ACE. By binding to the enzyme, pentoprilat prevents the conversion of angiotensin I to angiotensin II.

Downstream Physiological Effects

The inhibition of ACE by pentoprilat leads to a cascade of physiological effects that contribute to its antihypertensive action:

  • Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, a potent vasoconstrictor, pentoprilat leads to vasodilation and a decrease in total peripheral resistance, thereby lowering blood pressure.[1]

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention. By reducing angiotensin II levels, pentoprilat indirectly decreases aldosterone secretion, leading to increased sodium and water excretion and a reduction in blood volume.[1]

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by pentoprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the overall blood pressure-lowering effect.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound and its active metabolite have been characterized in preclinical and clinical studies.

ParameterValueSpeciesNotesReference
Pentoprilat (CGS 13934)
IC50 for ACE Inhibition53 ng/mLHumanConcentration for half-maximal inhibition of plasma ACE activity.[4]
IC50 for ACE Inhibition0.11 µg/mL (3.6 x 10-7 M)RatMean concentration for 50% of maximum inhibition of the pressor response to angiotensin I.[2]
This compound (CGS 13945)
Apparent Volume of Distribution0.83 L/kgHumanFollowing oral administration.[4]
Oral Clearance~0.79 L/hr/kgHuman[4]
Pharmacokinetic Half-life< 1 hourHuman[4]
Urinary Recovery (125-250 mg dose)21% (± 5%)Human[4]
Pentoprilat (CGS 13934)
Pharmacokinetic Half-life~2 hoursHuman[4]
Urinary Recovery (from this compound 125-250 mg dose)40% (± 5%)Human[4]
Apparent Bioavailability (from this compound)66%Rat[2]

Experimental Protocols

While specific, detailed protocols for the characterization of pentoprilat are not extensively published, the following represents a generalized methodology for determining the in vitro ACE inhibitory activity of a compound, based on the widely used Cushman and Cheung method.

In Vitro ACE Inhibition Assay (Generalized Protocol)

Principle:

This spectrophotometric assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm after extraction.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Test compound (e.g., Pentoprilat)

  • Positive control (e.g., Captopril)

  • Sodium Borate Buffer (pH 8.3)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reagent Preparation: Prepare stock solutions of ACE, HHL, the test compound, and the positive control in the appropriate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, combine a buffered solution of HHL and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding a solution of ACE.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Extraction: Add ethyl acetate to the reaction mixture and vortex to extract the hippuric acid into the organic phase.

  • Quantification:

    • Centrifuge the mixture to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in a suitable solvent (e.g., deionized water).

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Action

Pentopril_Mechanism cluster_blood_vessel Blood Vessel Lumen cluster_drug Drug Action cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Prodrug) Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis Pentoprilat->ACE Inhibits Vasodilation Vasodilation Pentoprilat->Vasodilation Leads to Reduced_Aldosterone Reduced Aldosterone Pentoprilat->Reduced_Aldosterone Leads to Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP Reduced_Aldosterone->Lowered_BP

Caption: The signaling pathway of this compound's mechanism of action.

Experimental Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE - HHL (Substrate) - Pentoprilat - Buffer Mix Mix HHL and Pentoprilat Reagents->Mix Preincubate Pre-incubate at 37°C Mix->Preincubate Add_ACE Add ACE to start reaction Preincubate->Add_ACE Incubate Incubate at 37°C Add_ACE->Incubate Stop Stop reaction with HCl Incubate->Stop Extract Extract Hippuric Acid with Ethyl Acetate Stop->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Measure Measure Absorbance at 228 nm Reconstitute->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Pentoprilat] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: A generalized experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound, through its active metabolite pentoprilat, is a competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action is well-aligned with other drugs in its class, primarily functioning by disrupting the renin-angiotensin-aldosterone system to produce a hypotensive effect. Although its clinical development was not pursued to market approval, the study of this compound has contributed to the broader understanding of non-sulfhydryl ACE inhibitors. The quantitative data available for pentoprilat's interaction with ACE provides a benchmark for the potency of this class of compounds. Further research into the specific reasons for its discontinuation could offer valuable insights for future drug development programs.

References

The Genesis of a Non-Sulfhydryl ACE Inhibitor: A Technical Guide to the Discovery and Synthesis of Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentopril (CGS-13945) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor developed for the management of hypertension. As a prodrug, it is metabolically hydrolyzed to its active diacid metabolite, pentoprilat (CGS 13934), which exerts its therapeutic effect by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound, with a focus on the experimental data and methodologies relevant to researchers in the field of drug development.

Discovery and Rationale

The development of this compound emerged from the extensive research efforts to identify potent and orally active ACE inhibitors with improved side-effect profiles compared to the first-generation sulfhydryl-containing agents like captopril. The discovery process was guided by the established pharmacophore model for ACE inhibitors, which includes a zinc-binding group, a C-terminal carboxylate mimic, and specific hydrophobic interactions within the enzyme's active site.

The key innovation in the design of this compound was the replacement of the proline moiety, common in many ACE inhibitors, with an indoline-2-carboxylic acid scaffold. This modification aimed to enhance the lipophilicity and potentially improve the pharmacokinetic properties of the compound. The indoline ring system serves as a bioisostere for the proline ring, maintaining the necessary stereochemical orientation for effective binding to the ACE active site.

This compound was identified as a promising candidate due to its potent in vivo activity after oral administration, attributable to its efficient conversion to the active metabolite, pentoprilat.

Mechanism of Action and Pharmacodynamics

This compound itself is inactive, but upon oral administration, it is rapidly absorbed and hydrolyzed by esterases to its active diacid form, pentoprilat (CGS 13934).[1] Pentoprilat is a potent and competitive inhibitor of ACE. The inhibition of ACE leads to a decrease in the production of angiotensin II, a powerful vasoconstrictor and stimulator of aldosterone release. This results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The inhibitory action of pentoprilat on this system is depicted in the signaling pathway below.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Pentoprilat Pentoprilat (Active Metabolite) Pentoprilat->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Pentoprilat.

Quantitative Biological Data

The inhibitory potency of this compound's active metabolite, pentoprilat (CGS 13934), has been determined in both human and rat models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound Assay Species IC50 Reference
Pentoprilat (CGS 13934)Plasma ACE ActivityHuman53 ng/mL[1]

Synthesis Pathway

The synthesis of this compound involves the coupling of two key intermediates: (2S)-2,3-dihydro-1H-indole-2-carboxylic acid and the monoethyl ester of (2R,4R)-2,4-dimethylglutaric acid. A plausible synthetic route is outlined below.

cluster_0 Synthesis of the Side Chain cluster_1 Synthesis of the Indoline Core 2_4_dimethylglutaric_anhydride 2,4-Dimethylglutaric Anhydride monoethyl_ester Monoethyl (2R,4R)-2,4- dimethylglutarate 2_4_dimethylglutaric_anhydride->monoethyl_ester Esterification ethanol Ethanol activated_ester Activated Monoethyl Ester monoethyl_ester->activated_ester Activation activating_agent Activating Agent (e.g., Oxalyl Chloride) coupling Coupling Reaction activated_ester->coupling indole_2_carboxylic_acid Indole-2-carboxylic Acid indoline_2_carboxylic_acid (2S)-2,3-dihydro-1H- indole-2-carboxylic Acid indole_2_carboxylic_acid->indoline_2_carboxylic_acid Reduction reduction Reduction (e.g., H2/Pd-C) indoline_2_carboxylic_acid->coupling This compound This compound coupling->this compound

Caption: General synthetic pathway for this compound.

Experimental Protocols (Exemplary)

While the exact, detailed experimental protocols from the original developers are not publicly available in the reviewed literature, the following represents a general, plausible procedure for the key coupling step based on standard organic chemistry practices for amide bond formation.

Step 1: Activation of the Carboxylic Acid Side Chain

To a solution of monoethyl (2R,4R)-2,4-dimethylglutarate in an anhydrous aprotic solvent (e.g., dichloromethane), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate technique (e.g., IR spectroscopy). The solvent and excess reagent are then removed under reduced pressure to yield the crude activated ester.

Step 2: Coupling with the Indoline Moiety

The crude activated ester is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, (2S)-2,3-dihydro-1H-indole-2-carboxylic acid and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Structure-Activity Relationship (SAR)

The development of non-sulfhydryl ACE inhibitors has provided valuable insights into the structure-activity relationships governing their potency. For this compound and related analogs, the following structural features are critical for activity:

  • Indoline Scaffold: The indoline-2-carboxylic acid moiety serves as a constrained analog of proline, providing a rigid framework that orients the C-terminal carboxylate for optimal interaction with the S1' subsite of the ACE active site. The stereochemistry at the 2-position of the indoline ring is crucial for high-affinity binding.

  • Carboxylate Group: The free carboxylate on the indoline ring is essential for ionic interaction with a positively charged residue (likely a zinc-bound water molecule or a lysine/arginine residue) in the active site.

  • Alkyl Side Chain: The 2,4-dimethylpentanoyl side chain occupies the S1 and S2 hydrophobic pockets of the enzyme. The stereochemistry of the methyl groups influences the binding affinity.

  • Ester Prodrug: The ethyl ester of the side-chain carboxylate renders the molecule more lipophilic, facilitating oral absorption. This ester is then cleaved in vivo to unmask the active diacid.

Caption: Key pharmacophoric features of this compound interacting with the ACE active site.

Conclusion

This compound represents a significant advancement in the development of non-sulfhydryl ACE inhibitors. Its design, based on the replacement of the traditional proline moiety with an indoline scaffold, resulted in a potent, orally active antihypertensive agent. This technical guide has provided an in-depth overview of the discovery rationale, mechanism of action, and a plausible synthetic pathway for this compound. The provided data and experimental outlines are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents targeting the renin-angiotensin system. Further investigation into the specific stereoselective synthesis of the key intermediates and optimization of the coupling conditions could provide avenues for process improvement and the development of next-generation ACE inhibitors.

References

Early In-Vitro Studies of Pentopril: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is rapidly and completely hydrolyzed in the body to its active diacid metabolite, pentoprilat (CGS 13934). This whitepaper provides a detailed overview of the early in-vitro studies that characterized the core biochemical activity of pentoprilat. The focus is on the quantitative data from ACE inhibition assays and the experimental methodologies employed.

Core Mechanism of Action: ACE Inhibition

The primary mechanism of action of pentoprilat is the competitive inhibition of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, pentoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Quantitative Analysis of ACE Inhibition

In-vitro studies have quantified the inhibitory potency of pentoprilat on ACE activity. A key parameter in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundEnzyme SourceSubstrateIC50 Value
Pentoprilat (CGS 13934)Human Plasma ACEHippuryl-Histidyl-Leucine (HHL)~40 nM

Table 1: In-Vitro ACE Inhibition Data for Pentoprilat

Experimental Protocols

The in-vitro characterization of pentoprilat's ACE inhibitory activity was primarily conducted using biochemical assays based on the method developed by Cushman and Cheung. This assay measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

In-Vitro ACE Inhibition Assay (Spectrophotometric Method)

Principle:

This assay quantifies the enzymatic activity of ACE by measuring the rate of formation of hippuric acid from the synthetic substrate HHL. The presence of an ACE inhibitor, such as pentoprilat, will decrease the amount of hippuric acid produced. The concentration of hippuric acid is determined by spectrophotometry after extraction.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung or human plasma

  • Hippuryl-Histidyl-Leucine (HHL)

  • Pentoprilat (CGS 13934) or other inhibitors

  • Sodium Borate Buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

  • Hydrochloric Acid (HCl) (e.g., 1 M)

  • Ethyl Acetate

  • Spectrophotometer capable of measuring absorbance at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in a suitable buffer (e.g., sodium borate buffer).

    • Prepare a stock solution of the substrate HHL in the same buffer.

    • Prepare a series of dilutions of the inhibitor (pentoprilat) to determine the IC50 value.

  • Enzyme Reaction:

    • In a series of test tubes, add a defined volume of the ACE solution.

    • Add different concentrations of the inhibitor (pentoprilat) to the respective tubes. A control tube with no inhibitor should be included.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a defined volume of the HHL substrate solution to all tubes.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a volume of HCl.

    • Add ethyl acetate to each tube to extract the hippuric acid formed.

    • Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer a known volume of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a suitable solvent (e.g., distilled water or buffer).

    • Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control (no inhibitor).

      • A_sample is the absorbance in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Based on the available early in-vitro studies, the primary focus was on the direct enzymatic inhibition of ACE by pentoprilat. There is a lack of published in-vitro research from that period specifically investigating the downstream cellular signaling pathways affected by this compound or pentoprilat. The mechanism of action is understood to be a direct competitive inhibition of the enzyme, leading to a reduction in its product, angiotensin II.

Below are diagrams illustrating the core concepts and workflows described.

ACE_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of Pentoprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Pentoprilat Pentoprilat (CGS 13934) ACE Angiotensin-Converting Enzyme (ACE) Pentoprilat->ACE Inhibits

Figure 1: Simplified signaling pathway of ACE inhibition by Pentoprilat.

Experimental_Workflow start Start reagent_prep Reagent Preparation (ACE, HHL, Pentoprilat) start->reagent_prep incubation Pre-incubation (ACE + Pentoprilat) reagent_prep->incubation reaction Enzymatic Reaction (Addition of HHL) incubation->reaction termination Reaction Termination (Addition of HCl) reaction->termination extraction Extraction of Hippuric Acid (Ethyl Acetate) termination->extraction measurement Spectrophotometric Measurement (228 nm) extraction->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

An In-depth Technical Guide to Pentopril: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, undergoing in vivo hydrolysis to its biologically active diacid metabolite, pentoprilat. Pentoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism of action underlies its antihypertensive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite. Detailed experimental protocols for assessing ACE inhibition are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

This compound is chemically identified as (2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid.[1][2] Its fundamental chemical identifiers and structural representations are summarized below.

IdentifierValue
IUPAC Name (2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid[1][2]
CAS Number 82924-03-6[1][2]
Molecular Formula C18H23NO5[1][2]
Molecular Weight 333.4 g/mol [1][2]
SMILES CCOC(=O)--INVALID-LINK--C--INVALID-LINK--C(=O)N1--INVALID-LINK--C(=O)O[1]
InChI Key NVXFXLSOGLFXKQ-JMSVASOKSA-N[1]

Chemical Structure:

Pentopril_Structure cluster_this compound This compound C18H23NO5

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyValueSource
logP 2.6Computed by XLogP3 3.0[3]
pKa (Strongest Acidic) 3.82Predicted by ChemAxon[4]
pKa (Strongest Basic) -2.5Predicted by ChemAxon[4]
Hydrogen Bond Donors 1Computed by Cactvs[3]
Hydrogen Bond Acceptors 5Computed by Cactvs[3]
Rotatable Bond Count 7Computed by Cactvs[3]
Polar Surface Area 83.9 ŲComputed by Cactvs[3]

Pharmacological Properties and Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, pentoprilat (CGS 13934).[1][2] Pentoprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).

Mechanism of Action

The primary mechanism of action of pentoprilat is the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, pentoprilat blocks the conversion of angiotensin I to angiotensin II. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[1][2] Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion, which in turn promotes sodium and water excretion.[1][2]

Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE Pentoprilat Pentoprilat Pentoprilat->ACE

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of Pentoprilat.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans, revealing key parameters for this compound and its active metabolite, pentoprilat.

Table of Pharmacokinetic Parameters:

ParameterSubjectThis compoundPentoprilat (CGS 13934)Reference
Half-life (t½) Human< 1 hr~2 hr[5]
Apparent Volume of Distribution (Vd) Human0.83 L/kg-[5]
Oral Clearance Human~0.79 L/hr/kg-[5]
Urinary Excretion (after 125-250 mg dose) Human21% (± 5%)40% (± 5%)[5]
IC50 (inhibition of pressor response to Angiotensin I) Rat-3.6 x 10⁻⁷ M (0.11 µg/mL)[6]
Concentration at half-maximal inhibition of plasma ACE Human-53 ng/mL[5]
Apparent Bioavailability of Metabolite (after oral this compound) Rat-66%[6]

Note: '-' indicates data not available or not applicable.

Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to the plasma concentration of its active metabolite, pentoprilat. A clear dose-dependent inhibition of plasma ACE activity has been observed in humans. The half-life of plasma ACE inhibition increases with the dose, ranging from 1.5 hours at a 10 mg dose to 9.8 hours at a 500 mg dose.[5]

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow for this compound Reactant1 2,4-dimethylglutaric anhydride Intermediate Ethyl Hemiester Reactant1->Intermediate Reactant2 Ethanol Reactant2->Intermediate This compound This compound Intermediate->this compound Reactant3 (2S)-2,3-dihydroindole-2-carboxylic acid derivative Reactant3->this compound

Caption: A conceptual workflow for the synthesis of this compound.

In Vitro ACE Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound like pentoprilat. This protocol is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Pentoprilat (or other inhibitor)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer (pH 8.3).

    • Prepare various concentrations of the inhibitor (pentoprilat) in deionized water.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the inhibitor solution (or deionized water for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

      • A_control is the absorbance of the control (without inhibitor).

      • A_inhibitor is the absorbance in the presence of the inhibitor.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from the resulting dose-response curve.

ACE_Inhibition_Assay cluster_assay ACE Inhibition Assay Workflow A Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions B Pre-incubate ACE and Inhibitor (37°C, 10 min) A->B C Add HHL to start reaction (37°C, 30 min) B->C D Stop reaction with 1N HCl C->D E Extract Hippuric Acid with Ethyl Acetate D->E F Evaporate Ethyl Acetate E->F G Re-dissolve in Water F->G H Measure Absorbance at 228 nm G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a typical in vitro ACE inhibition assay.

Conclusion

This compound is a significant member of the non-sulfhydryl ACE inhibitor class of antihypertensive agents. Its efficacy is derived from its active metabolite, pentoprilat, which demonstrates potent inhibition of angiotensin-converting enzyme. While comprehensive physicochemical data remains to be fully characterized in publicly accessible literature, its pharmacological profile and mechanism of action are well-established. The provided information and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and understanding of this important therapeutic agent.

References

Pentopril: A Technical Guide to its Therapeutic Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that was investigated for its potential as an antihypertensive agent. It is a prodrug that undergoes in vivo hydrolysis to its active metabolite, pentoprilat. The primary therapeutic target of pentoprilat is angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this enzyme, pentoprilat effectively blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects. Although the development of this compound was discontinued, a technical understanding of its mechanism of action and interaction with its target provides valuable insights into the pharmacology of ACE inhibitors.[1]

Primary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target for this compound's therapeutic activity is Angiotensin-Converting Enzyme (ACE). ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation and cardiovascular homeostasis.

Mechanism of Action:

This compound itself is inactive. Following oral administration, it is metabolized into its active form, pentoprilat. Pentoprilat acts as a competitive inhibitor of ACE.[2] By binding to the active site of the ACE enzyme, pentoprilat prevents the binding of its natural substrate, angiotensin I. This inhibition blocks the conversion of angiotensin I to angiotensin II. The consequence of this enzymatic blockade is a reduction in the circulating levels of angiotensin II, leading to vasodilation and a decrease in aldosterone secretion from the adrenal cortex.[2] The latter effect promotes the excretion of sodium and water, further contributing to the reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound's therapeutic effect is a direct consequence of its intervention in this pathway.

The process begins with the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin I is then converted by ACE, primarily in the lungs, into the octapeptide angiotensin II. Angiotensin II exerts several physiological effects, including:

  • Vasoconstriction: It is a potent vasoconstrictor, directly increasing blood pressure.

  • Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

  • Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

Pentoprilat's inhibition of ACE disrupts this cascade, leading to a decrease in angiotensin II levels and, consequently, a reduction in blood pressure.

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2ORetention Na+ and H2O Retention Aldosterone->NaH2ORetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2ORetention->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Pentoprilat Pentoprilat Pentoprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Pentoprilat.

Quantitative Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and its active metabolite, pentoprilat.

Table 1: Pharmacodynamic Properties of Pentoprilat

ParameterSpeciesValueDescription
IC50Rat3.6 x 10-7 M (0.11 µg/mL)Concentration for 50% inhibition of the pressor response to angiotensin I.[3]
IC50Human53 ng/mLConcentration for half-maximal inhibition of plasma ACE activity.[4][5]

Table 2: Pharmacokinetic Parameters of this compound and Pentoprilat

ParameterCompoundSpeciesValue
Elimination Half-lifeThis compoundRat~1 min
Apparent Elimination Half-lifePentoprilatRat20 min (when formed in vivo)
Elimination Half-lifePentoprilatRat13 min (direct IV administration)
Elimination Half-lifeThis compoundHuman< 1 hr
Elimination Half-lifePentoprilatHuman~2 hr
Apparent Volume of DistributionThis compoundHuman0.83 L/kg
Oral ClearanceThis compoundHuman~0.79 L/hr/kg
Apparent Bioavailability of MetabolitePentoprilatRat66% (after oral this compound)

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not extensively available in the public domain. However, the methodologies employed are standard for the evaluation of ACE inhibitors. Below are generalized protocols for two key types of experiments.

1. Measurement of Plasma ACE Activity

This in vitro assay quantifies the inhibitory effect of a compound on ACE activity in a plasma sample.

  • Principle: A synthetic substrate for ACE, such as hippuryl-His-Leu (HHL) or a fluorogenic substrate, is incubated with plasma. ACE in the plasma cleaves the substrate, and the product is then quantified, typically by spectrophotometry or fluorometry. The assay is run in the presence and absence of the inhibitor to determine the percentage of inhibition.

  • Materials:

    • Plasma samples

    • ACE substrate (e.g., HHL)

    • Buffer solution (e.g., sodium borate buffer with NaCl)

    • Inhibitor (Pentoprilat) at various concentrations

    • Detection reagent (e.g., o-phthaldialdehyde for HHL cleavage product)

    • Spectrofluorometer or spectrophotometer

  • Procedure (General Steps):

    • A small volume of plasma is pre-incubated with either the vehicle control or varying concentrations of the ACE inhibitor (e.g., pentoprilat).

    • The enzymatic reaction is initiated by adding the ACE substrate.

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped (e.g., by adding NaOH).

    • A detection reagent is added, which reacts with the product of substrate cleavage to generate a fluorescent or colored signal.

    • The signal is measured using a plate reader.

    • The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

2. In Vivo Assessment of ACE Inhibition: Angiotensin I Pressor Response

This in vivo experiment assesses the functional consequence of ACE inhibition by measuring the blood pressure response to an angiotensin I challenge.

  • Principle: In a conscious, cannulated animal model (e.g., a rat), angiotensin I is administered intravenously. This causes a transient increase in blood pressure due to its conversion to the vasoconstrictor angiotensin II by ACE. After administration of an ACE inhibitor, the pressor response to the same dose of angiotensin I is attenuated or abolished.

  • Materials:

    • Conscious, catheterized rats

    • Angiotensin I solution

    • This compound (for oral or IV administration)

    • Blood pressure monitoring system

  • Procedure (General Steps):

    • A baseline blood pressure is established in the conscious rat.

    • A bolus of angiotensin I is administered intravenously, and the peak increase in blood pressure is recorded.

    • After the blood pressure returns to baseline, this compound is administered.

    • At various time points after this compound administration, the angiotensin I challenge is repeated.

    • The inhibition of the pressor response is calculated as the percentage reduction in the blood pressure increase compared to the pre-drug response.

    • Plasma samples can be collected at corresponding time points to correlate the inhibition of the pressor response with the plasma concentration of the active metabolite, pentoprilat.

Experimental_Workflow cluster_workflow In Vivo Assessment of ACE Inhibition Workflow Start Start: Conscious Rat Model BaselineBP Establish Baseline Blood Pressure Start->BaselineBP AngI_Challenge1 Administer Angiotensin I (IV) BaselineBP->AngI_Challenge1 RecordResponse1 Record Pressor Response 1 (Pre-Drug) AngI_Challenge1->RecordResponse1 AdministerDrug Administer this compound RecordResponse1->AdministerDrug Wait Wait for Drug Absorption and Metabolism AdministerDrug->Wait AngI_Challenge2 Administer Angiotensin I (IV) Wait->AngI_Challenge2 RecordResponse2 Record Pressor Response 2 (Post-Drug) AngI_Challenge2->RecordResponse2 Analyze Analyze Data: - Calculate % Inhibition - Correlate with Plasma  Metabolite Levels RecordResponse2->Analyze End End Analyze->End

References

Preliminary Toxicity Screening of Pentopril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] As a prodrug, it is converted in the body to its active metabolite, which blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This technical guide provides a summary of the available preliminary toxicity data for this compound, offering insights into its acute and sub-chronic toxicity profile. The information is intended to support further research and development of this compound.

It is important to note that while data on acute and sub-chronic toxicity is available, specific details on the genotoxicity and a comprehensive safety pharmacology profile for this compound are not extensively documented in publicly available literature. Therefore, this guide also outlines the standard experimental protocols for these missing assessments, in line with regulatory guidelines, to provide a framework for future studies.

Mechanism of Action: ACE Inhibition

This compound exerts its pharmacological effect by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. The signaling pathway is depicted below.

ACE_Inhibitor_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Pharmacological Intervention cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure_Inc Increased Blood Pressure Aldosterone->Blood_Pressure_Inc Vasoconstriction->Blood_Pressure_Inc This compound This compound (Prodrug) Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis ACE_Inhibition ACE Inhibition Pentoprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE_Inhibition->Inactive_Metabolites Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec

Figure 1: Mechanism of action of this compound via ACE inhibition.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.

Quantitative Data
SpeciesRoute of AdministrationLD50Observed Clinical Signs
Mice Oral~1.8 g/kgSalivation, hypoactivity, ataxia, prostration, convulsions
Intravenous~450 mg/kgSalivation, hypoactivity, ataxia, prostration, convulsions
Rats Oral~2.5 g/kgSalivation, hypoactivity, ataxia, prostration, convulsions
Intravenous~150 mg/kgSalivation, hypoactivity, ataxia, prostration, convulsions

LD50: The dose that is lethal to 50% of the test animals.

Experimental Protocol: Acute Oral and Intravenous Toxicity

While the specific, detailed protocol for the this compound (identified as SCH 31846 in the study) acute toxicity study is not fully available, a general methodology based on standard guidelines is outlined below.

Acute_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_observation Observation cluster_termination Study Termination Animal_Selection Animal Selection (Mice and Rats) Acclimatization Acclimatization (Minimum 5 days) Animal_Selection->Acclimatization Fasting Fasting (Overnight before dosing) Acclimatization->Fasting Dose_Groups Dose Group Assignment (e.g., 5 animals/sex/group) Fasting->Dose_Groups Administration Single Dose Administration (Oral gavage or Intravenous injection) Dose_Groups->Administration Clinical_Signs Clinical Sign Observation (Continuous for first 4 hours, periodically for 14 days) Administration->Clinical_Signs Mortality Mortality Check (Twice daily) Clinical_Signs->Mortality Body_Weight Body Weight Measurement (Day 0, 7, and 14) Mortality->Body_Weight Necropsy Gross Necropsy (All animals at Day 14 or at time of death) Body_Weight->Necropsy LD50_Calculation LD50 Calculation Necropsy->LD50_Calculation

Figure 2: General workflow for an acute toxicity study.

Sub-chronic Toxicity

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of up to 90 days.

Quantitative Data

One-Month Dog Study

Dose (Oral)Key Observations
25 mg/kg/dayDose-related emesis 1-2 hours post-dosing
75 mg/kg/dayDose-related emesis 1-2 hours post-dosing
150 mg/kg/dayDose-related emesis 1-2 hours post-dosing; Slight increase in renin-containing granules in renal juxtaglomerular cells

One-Month Rat Study

Dose (Oral)Key Observations
30 mg/kg/daySlight but significant increase in blood urea nitrogen (BUN) in males
180 mg/kg/daySlight but significant increase in BUN in males; Slight increase in renin-containing granules in renal juxtaglomerular cells
600 mg/kg/daySlight but significant decrease in hematocrit and hemoglobin in females; Slight but significant increase in BUN in males and females; Slight increase in renin-containing granules in renal juxtaglomerular cells
Experimental Protocol: One-Month Repeated Dose Toxicity

The following is a generalized protocol for a 28-day (one-month) oral toxicity study, as specific details for the this compound studies are not fully available.

Subchronic_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing Period (28 Days) cluster_interim Interim and Final Assessments cluster_termination Study Termination Animal_Selection Animal Selection (Rats and Dogs) Acclimatization Acclimatization Animal_Selection->Acclimatization Dose_Groups Dose Group Assignment (Control and multiple dose levels) Acclimatization->Dose_Groups Daily_Dosing Daily Oral Administration Dose_Groups->Daily_Dosing Daily_Observations Daily Clinical Observations and Mortality Checks Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight and Food Consumption Daily_Dosing->Weekly_Measurements Hematology Hematology Daily_Dosing->Hematology Clinical_Chemistry Clinical Chemistry Daily_Dosing->Clinical_Chemistry Urinalysis Urinalysis Daily_Dosing->Urinalysis Necropsy Gross Necropsy Daily_Dosing->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination Organ_Weights->Histopathology

Figure 3: General workflow for a sub-chronic toxicity study.

Genotoxicity

  • A test for gene mutation in bacteria (Ames Test): This test uses various strains of bacteria to test for point mutations.

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests evaluate the potential to cause chromosomal damage or gene mutations and small deletions in mammalian cells.

  • An in vivo genotoxicity test: This is typically a micronucleus test in rodent hematopoietic cells, which assesses chromosomal damage in a whole animal system.

A generalized workflow for a standard genotoxicity screening battery is presented below.

Genotoxicity_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_evaluation Data Evaluation Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Data_Analysis Statistical Analysis of Results Ames_Test->Data_Analysis Chromosomal_Aberration In Vitro Mammalian Chromosomal Aberration Test Chromosomal_Aberration->Data_Analysis MLA In Vitro Mouse Lymphoma Assay (MLA) MLA->Data_Analysis Micronucleus_Test In Vivo Rodent Micronucleus Test Weight_of_Evidence Weight of Evidence Assessment Micronucleus_Test->Weight_of_Evidence Data_Analysis->Micronucleus_Test Data_Analysis->Weight_of_Evidence Genotoxic_Potential Conclusion on Genotoxic Potential Weight_of_Evidence->Genotoxic_Potential

Figure 4: Standard workflow for genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. A core battery of safety pharmacology studies is required before first-in-human clinical trials. Specific safety pharmacology data for this compound is not available in the reviewed literature. The core battery typically assesses the following systems:

  • Central Nervous System (CNS): Effects on behavior, motor activity, coordination, and body temperature are evaluated, often using a functional observational battery (FOB) or Irwin test in rodents.

  • Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (ECG) are assessed, typically in conscious, telemetered animals (e.g., dogs or non-human primates).

  • Respiratory System: Effects on respiratory rate and tidal volume are measured, often using whole-body plethysmography in rodents.

The logical relationship for conducting a safety pharmacology core battery is outlined below.

Safety_Pharmacology_Core_Battery cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System cluster_evaluation Integrated Risk Assessment Test_Article Test Article (this compound) CNS_Study Functional Observational Battery (FOB) or Irwin Test in Rodents Test_Article->CNS_Study CV_Study Telemetry in Conscious Non-Rodents (e.g., Dogs) Test_Article->CV_Study Resp_Study Whole-Body Plethysmography in Rodents Test_Article->Resp_Study CNS_Endpoints Assess: - Behavior - Motor Activity - Coordination - Body Temperature CNS_Study->CNS_Endpoints Data_Integration Integration of All Core Battery Data CNS_Endpoints->Data_Integration CV_Endpoints Assess: - Blood Pressure - Heart Rate - ECG Parameters CV_Study->CV_Endpoints CV_Endpoints->Data_Integration Resp_Endpoints Assess: - Respiratory Rate - Tidal Volume Resp_Study->Resp_Endpoints Resp_Endpoints->Data_Integration Risk_Assessment Assessment of Potential Adverse Pharmacodynamic Effects in Humans Data_Integration->Risk_Assessment

Figure 5: Logical flow of a safety pharmacology core battery assessment.

Conclusion

The preliminary toxicity screening of this compound indicates a relatively low order of acute toxicity following oral administration in rodents. Sub-chronic studies in rats and dogs revealed some dose-related effects, including emesis in dogs and changes in hematological and clinical chemistry parameters in rats at higher doses. The observed increase in renin-containing granules in the kidneys is a pharmacological effect consistent with ACE inhibition.

A significant data gap exists for the genotoxicity and safety pharmacology of this compound. To fully characterize the preclinical safety profile of this compound, a standard battery of genotoxicity tests and a core battery of safety pharmacology studies are necessary. The experimental workflows and methodologies outlined in this guide provide a framework for conducting these essential investigations in accordance with international regulatory guidelines. The results of such studies would be critical for a comprehensive risk assessment and for guiding the further clinical development of this compound.

References

In-Depth Technical Guide to the Molecular Docking and Simulation of Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the interaction of Pentopril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with its target protein. While specific molecular docking and simulation studies on this compound are not extensively available in publicly accessible literature, this document outlines the established protocols and theoretical framework for such studies by drawing parallels with well-researched ACE inhibitors like Captopril and Lisinopril. The guide details the experimental protocols for molecular docking and molecular dynamics (MD) simulations, presents illustrative quantitative data from related compounds, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in applying computational techniques to study this compound and other ACE inhibitors.

Introduction to this compound

This compound is an antihypertensive agent that functions as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, pentoprilat.[1] The primary mechanism of action for this compound involves the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, pentoprilat leads to vasodilation and a subsequent reduction in blood pressure.[1]

Computational methods such as molecular docking and molecular dynamics (MD) simulation are powerful tools for elucidating the binding mechanisms of drug molecules like this compound at the atomic level. These techniques can predict the binding affinity, identify key interacting residues, and describe the dynamic behavior of the drug-target complex, thereby providing invaluable insights for drug design and optimization.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The therapeutic effect of this compound is directly linked to its modulation of the RAAS. Understanding this pathway is crucial for contextualizing its mechanism of action. The diagram below illustrates the key components and interactions within the RAAS.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Cortex cluster_vessels Blood Vessels cluster_pituitary Posterior Pituitary Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Renin Renin Prorenin Prorenin Prorenin->Renin Activation ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Na_H2O_retention Na+ and H2O Retention Aldosterone->Na_H2O_retention Increases Vasoconstriction Vasoconstriction Blood_Pressure Increased Blood Pressure ADH ADH (Vasopressin) H2O_reabsorption Water Reabsorption ADH->H2O_reabsorption Increases Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE Angiotensin_II->Aldosterone Angiotensin_II->Vasoconstriction Angiotensin_II->ADH Blood_Volume Increased Blood Volume This compound This compound (Pentoprilat) This compound->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Molecular Docking and Simulation: A Methodological Overview

Due to the absence of specific published molecular docking and simulation studies for this compound, this section outlines a generalized yet detailed protocol applicable to studying its interaction with the Angiotensin-Converting Enzyme (ACE). This methodology is based on established practices for other ACE inhibitors.

Experimental Workflow

The typical workflow for a molecular docking and simulation study is depicted below.

Docking_Simulation_Workflow cluster_prep Preparation cluster_analysis1 Docking Analysis cluster_simulation Molecular Dynamics Simulation cluster_analysis2 MD Analysis PDB 1. Protein Structure Preparation (e.g., from PDB) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Structure Preparation (Pentoprilat) Docking 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Pose 5. Pose Selection & Binding Energy Calculation Docking->Pose Interaction 6. Interaction Analysis (H-bonds, Hydrophobic) Pose->Interaction System 7. System Setup (Solvation, Ionization) Pose->System MD 8. MD Simulation (e.g., GROMACS, AMBER) System->MD Trajectory 9. Trajectory Analysis (RMSD, RMSF, Rg) MD->Trajectory MMGBSA 10. Binding Free Energy Calculation (MM/PBSA) Trajectory->MMGBSA

Figure 2: Generalized workflow for molecular docking and molecular dynamics simulation studies.
Detailed Experimental Protocols

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, Angiotensin-Converting Enzyme (ACE), is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 1O86, which is the structure of human ACE in complex with lisinopril.

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to the protein atoms. The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 3D structure of the active form, pentoprilat, is generated using a chemical drawing tool like ChemDraw or from a database such as PubChem.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are calculated, and rotatable bonds are defined. The prepared ligand is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of ACE. The coordinates for the center of the grid are typically determined from the position of the co-crystallized ligand in the original PDB file.

    • The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina. The program explores different conformations and orientations (poses) of the ligand within the defined grid box.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

    • The software calculates the binding affinity (in kcal/mol) for each pose, with more negative values indicating stronger binding.

  • Analysis of Docking Results:

    • The resulting docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, and ionic interactions) for the best pose are analyzed and visualized using software like PyMOL or Discovery Studio.

  • System Preparation:

    • The best-docked complex of ACE and pentoprilat from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic boundary box of a defined shape (e.g., cubic or dodecahedron).

    • The box is solvated with an explicit water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • The pressure of the system is then equilibrated to the target pressure (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble. The position restraints are gradually released during this phase.

  • Production MD Run:

    • Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 ns or longer) without any restraints. The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to understand the dynamic behavior of the protein-ligand complex.

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand heavy atoms to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible and rigid regions of the protein.

    • Radius of Gyration (Rg): Calculated to assess the compactness of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are analyzed to identify stable interactions.

  • Binding Free Energy Calculation:

    • Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand to the protein from the MD trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

Quantitative Data from ACE Inhibitor Studies

ACE InhibitorDocking Score (kcal/mol)Key Interacting Residues (ACE)RMSD (Å) (Protein Backbone)Binding Free Energy (MM/PBSA) (kcal/mol)
Captopril -6.1 to -8.5His353, His513, Tyr520, Gln281, Lys5111.5 - 2.5-25 to -40
Lisinopril -7.5 to -10.0Ala354, Glu384, Tyr523, His353, His5131.8 - 2.8-30 to -50
Enalaprilat -7.0 to -9.5Tyr520, Gln281, Lys511, His383, His3871.6 - 2.6-28 to -45

Disclaimer: The data in this table are compiled from various computational studies on the respective ACE inhibitors and are presented for illustrative purposes only. The exact values can vary depending on the specific software, force fields, and simulation parameters used.

Conclusion

Molecular docking and molecular dynamics simulation represent powerful in silico approaches for investigating the molecular interactions between this compound and the Angiotensin-Converting Enzyme. Although specific computational studies on this compound are not widely documented, the established methodologies used for other ACE inhibitors provide a robust framework for future research. Such studies can offer detailed insights into the binding mode, affinity, and stability of the Pentoprilat-ACE complex, which can be instrumental in understanding its pharmacological activity and in the rational design of novel, more potent ACE inhibitors. The protocols and illustrative data presented in this guide serve as a valuable resource for initiating and conducting computational investigations into this compound and related compounds.

References

The Pharmacokinetics of Pentopril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxyl-containing class of antihypertensive agents. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, CGS 13934, which is responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support further research and development of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, CGS 13934, have been characterized in both human and animal studies. A summary of key quantitative parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueSpeciesStudy ConditionsCitation
Absorption
KineticsRapid, zero-orderHumanSingle oral doses (50-750 mg)[1]
Distribution
Apparent Volume of Distribution (Vd)0.83 L/kgHumanSingle oral doses[1]
Metabolism
Half-life (t½)< 1 hourHumanMultiple oral doses (125 mg q12h)[1]
Elimination
Oral Clearance (CL/F)~0.79 L/hr/kgHumanSingle oral doses[1]
Urinary Recovery (as this compound)21% (± 5%)Human125 mg and 250 mg doses[1]
Renal Clearance (CLR) - Young203 ml/minHuman[2]
Renal Clearance (CLR) - Elderly107 ml/minHuman[2]
Table 2: Pharmacokinetic Parameters of CGS 13934 (Active Metabolite) in Humans
ParameterValueSpeciesStudy ConditionsCitation
Metabolism
Half-life (t½)~2 hoursHumanMultiple oral doses (125 mg q12h)[1]
Half-life (t½) - Young3.9 hoursHuman[2]
Half-life (t½) - Elderly3.6 hoursHuman[2]
Elimination
Urinary Recovery (as CGS 13934)40% (± 5%)Human125 mg and 250 mg doses[1]
Renal Clearance (CLR) - Young205 ml/minHuman[2]
Renal Clearance (CLR) - Elderly116 ml/minHuman[2]
Pharmacodynamics
Half-maximal inhibition (IC50) of plasma ACE53 ng/mLHumanSingle oral doses (10-500 mg)[1]
Table 3: Pharmacokinetic Parameters of this compound and CGS 13934 in Rats
ParameterValueSpeciesStudy ConditionsCitation
This compound
Elimination Half-life (t½)~1 minuteRatIntravenous administration[3]
CGS 13934
Elimination Half-life (t½) - IV13 min (± 3.5)RatIntravenous administration[3]
Apparent Half-life (t½) - from oral this compound20 min (± 5)RatOral administration of this compound[3]
Apparent Bioavailability66%RatOral administration of this compound[3]
Half-maximal inhibition (IC50) of pressor response0.11 µg/mLRat[3]

Absorption

Following oral administration in humans, this compound is absorbed rapidly, exhibiting zero-order kinetics.[1] In studies with conscious rats, the parent drug was not detected in plasma after oral administration, indicating rapid and complete hydrolysis to its active metabolite, CGS 13934, upon entering systemic circulation.[3]

Distribution

In humans, this compound has an apparent volume of distribution of 0.83 L/kg.[1]

Metabolism

This compound is a prodrug that is rapidly and extensively hydrolyzed to its active carboxylic acid metabolite, CGS 13934.[3][4] This biotransformation is crucial for its pharmacological activity. The half-life of this compound is very short, being less than 1 hour in humans and approximately 1 minute in rats.[1][3] The active metabolite, CGS 13934, has a longer half-life of about 2 hours in humans under multiple-dose regimens.[1]

Excretion

The primary route of elimination for both this compound and its active metabolite is renal.[5] In humans, after oral doses of 125 mg and 250 mg, urinary recovery was approximately 21% for this compound and 40% for CGS 13934.[1] Renal clearance of both compounds is significantly influenced by age and renal function.[2][5] In elderly subjects, the renal clearance of both this compound and CGS 13934 is significantly decreased compared to younger subjects.[2] Similarly, patients with compromised renal function (creatinine clearance < 50 ml/min) show a sharp increase in the area under the curve (AUC) and half-life of the active metabolite.[5] This is attributed to the significant contribution of renal tubular secretion to the total renal elimination of both the parent drug and its metabolite.[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The antihypertensive effect of this compound is mediated by its active metabolite, CGS 13934, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Pentoprilat Pentoprilat (CGS 13934) Pentoprilat->ACE Inhibition IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP

Caption: Mechanism of action of Pentoprilat on the RAAS.

As depicted in the diagram, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound's active metabolite, CGS 13934, reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[4]

Experimental Protocols

Representative Bioanalytical Method: LC-MS/MS for ACE Inhibitor Quantification

1. Sample Preparation (Plasma)

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Gas Temperatures and Flow Rates: Optimize desolvation gas temperature and flow, and collision gas pressure for maximum signal intensity.

Experimental_Workflow PlasmaSample Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with Methanol) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantEvaporation Supernatant Evaporation Centrifugation->SupernatantEvaporation Reconstitution Reconstitution in Mobile Phase SupernatantEvaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAnalysis Data Analysis and Pharmacokinetic Modeling LCMS_Analysis->DataAnalysis

Caption: General workflow for bioanalytical sample processing.

Conclusion

This compound is a rapidly absorbed prodrug that is efficiently converted to its active metabolite, CGS 13934. The pharmacokinetic profile is characterized by a short half-life of the parent compound and a longer half-life of the active metabolite, which is primarily cleared by the kidneys. Dose adjustments may be necessary for patients with renal impairment and for the elderly due to decreased renal clearance. The antihypertensive effects of this compound are directly attributable to the inhibition of ACE within the renin-angiotensin-aldosterone system by its active metabolite. Further research into the specific bioanalytical methodologies for this compound will enhance the understanding and development of this ACE inhibitor.

References

Pentopril Solubility and Stability Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of pentopril is limited. This guide provides a comprehensive framework for the analysis of this compound by leveraging detailed information from closely related and well-studied Angiotensin-Converting Enzyme (ACE) inhibitors, primarily captopril. The experimental protocols and degradation pathways described for captopril serve as a methodological template that can be adapted for the investigation of this compound.

Introduction to this compound

This compound is a non-sulfhydryl, dicarboxyl-containing angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, which is rapidly and completely hydrolyzed in vivo to its active metabolite, pentoprilat.[1] This active form is responsible for the drug's therapeutic effects in managing hypertension and other cardiovascular conditions. The chemical structure of this compound is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Given its nature as an ester-containing prodrug, a primary degradation pathway for this compound is expected to be hydrolysis. Understanding the solubility and stability of this compound is crucial for the development of robust and effective pharmaceutical formulations.

Solubility Profile

For a comprehensive analysis, the solubility of this compound should be determined in a range of pharmaceutically relevant solvents and buffers. As a reference, the solubility of the ACE inhibitor captopril is presented in Table 1.

Table 1: Solubility of Captopril

SolventSolubilityReference
WaterFreely soluble (~160 mg/mL at 25°C)[3][4]
MethanolFreely soluble (>100 mg/mL)[3]
EthanolFreely soluble (>100 mg/mL)[3]
ChloroformFreely soluble (>100 mg/mL)[3]
Methylene ChlorideFreely soluble (>100 mg/mL)[3]
DMSO~30 mg/mL[5]
Dimethyl Formamide~30 mg/mL[5]
PBS (pH 7.2)~3 mg/mL[5]
Sesame and Corn Oils<1 mg/mL at 25°C[3]
Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffers at various pH values, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Analysis

The stability of this compound is a critical attribute for its formulation development. As an ester prodrug, this compound is susceptible to hydrolysis. A comprehensive stability analysis should involve forced degradation studies to identify potential degradation products and pathways.

Potential Degradation Pathways of this compound

The primary degradation pathway for this compound is anticipated to be the hydrolysis of its ethyl ester to form the active metabolite, pentoprilat, and ethanol. This reaction can be catalyzed by acid or base.

G This compound This compound (Ester Prodrug) Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis (H+ or OH-) Ethanol Ethanol This compound->Ethanol Hydrolysis (H+ or OH-)

Caption: Anticipated hydrolytic degradation of this compound.

In contrast, for sulfhydryl-containing ACE inhibitors like captopril, the primary degradation pathway is oxidation, leading to the formation of captopril disulfide.[3][6][7]

G Captopril1 Captopril (Thiol) Disulfide Captopril Disulfide Captopril1->Disulfide Oxidation Captopril2 Captopril (Thiol) Captopril2->Disulfide Oxidation

Caption: Oxidative degradation of Captopril.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8]

Table 2: Summary of Forced Degradation Conditions for Captopril (Illustrative)

ConditionReagents and StressorsTypical Observations for Captopril
Acid Hydrolysis 0.1 M HCl, reflux for 8 hoursRelatively stable, minor degradation.
Base Hydrolysis 0.1 M NaOH, room temp for 2 hoursSignificant degradation.
Oxidation 3-30% H₂O₂, room temp for 24 hoursRapid and extensive degradation to captopril disulfide.[6][7]
Thermal Degradation 60°C for 24 hoursGenerally stable in solid form.[3]
Photodegradation UV light (254 nm), visible lightSome degradation observed.
Experimental Protocols for Forced Degradation

The following protocols, based on common industry practices for compounds like captopril, can be adapted for this compound.[9][10]

General Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 60°C in solution) Prep->Thermal Photo Photolytic (UV/Vis light) Prep->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: General workflow for forced degradation studies.

Methodologies:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • Withdraw samples, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points, dilute with mobile phase, and analyze.

  • Thermal Degradation:

    • Dissolve this compound in a suitable solvent (e.g., water).

    • Heat the solution at an elevated temperature (e.g., 60°C).

    • Also, expose the solid drug substance to dry heat.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug to UV and visible light in a photostability chamber.

    • Maintain a control sample in the dark.

    • Analyze the samples after a defined exposure period.

Analytical Methodologies

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique for this purpose.

Example of a Stability-Indicating HPLC Method for Captopril

This method can be used as a starting point for developing a method for this compound.[10]

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Development and Validation:

  • Forced Degradation Samples: The developed method should be tested with samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Summary and Recommendations

While specific solubility and stability data for this compound are not widely published, a systematic approach based on established methodologies for other ACE inhibitors can provide the necessary information for formulation development.

Key Recommendations for this compound Analysis:

  • Solubility Determination: Conduct equilibrium solubility studies in a range of pharmaceutically relevant solvents and buffers at different pH values and temperatures.

  • Forced Degradation: Perform comprehensive forced degradation studies (hydrolytic, oxidative, thermal, and photolytic) to identify the degradation pathways and potential degradation products of this compound. Given its structure, particular attention should be paid to hydrolytic stability.

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products.

  • Stability Studies: Conduct long-term and accelerated stability studies on the drug substance and formulated product according to ICH guidelines to establish a shelf-life and appropriate storage conditions.

By following this comprehensive guide, researchers and drug development professionals can systematically characterize the solubility and stability of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Initial Cell-Based Assays for Pentopril Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that acts as a prodrug.[1] In vivo, it is hydrolyzed to its active metabolite, Pentoprilat (CGS 13934), which is responsible for the therapeutic effect. Pentoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin system (RAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure. This technical guide provides an overview of the initial cell-based assays relevant to characterizing the activity of this compound, focusing on its active form.

Data Presentation: Quantitative Analysis of this compound's Active Metabolite

Due to the limited availability of public data from cell-based assays for this compound, the following table summarizes the key in vivo inhibitory concentration for its active metabolite, Pentoprilat. This value is crucial for designing initial dose-response experiments in cell-based models.

CompoundAssay TypeSpeciesParameterValueReference
Pentoprilat (CGS 13934)In vivo pressor response to angiotensin IRatIC503.6 x 10-7 M (0.11 µg/mL)[2]

Signaling Pathway

The primary mechanism of action for this compound's active metabolite, Pentoprilat, is the inhibition of the Angiotensin-Converting Enzyme (ACE). This intervention in the Renin-Angiotensin System (RAS) leads to a cascade of downstream effects, ultimately resulting in vasodilation and reduced blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Pentoprilat Pentoprilat ACE ACE Pentoprilat->ACE Inhibits Renin Renin Prodrug_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure ACE Inhibition Assay cluster_data_analysis Data Analysis Seed_Cells Seed HUVECs in 96-well plate Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate Incubate for 24-48 hours Add_this compound->Incubate Lyse_Cells Lyse cells or use intact cells Incubate->Lyse_Cells Add_Substrate Add ACE substrate (e.g., HHL) Lyse_Cells->Add_Substrate Measure_Product Measure product formation Add_Substrate->Measure_Product Calculate_Inhibition Calculate % ACE Inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Methodological & Application

Pentopril Administration Protocol for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the administration protocols for Pentopril in animal models, designed for researchers in pharmacology and drug development. This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It acts as a prodrug, being hydrolyzed in the body to its active metabolite, pentoprilat.[1] Pentoprilat competitively inhibits ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting this pathway, this compound leads to vasodilation and a reduction in blood pressure. While detailed, publicly available administration protocols for this compound are limited, this document consolidates the available pharmacokinetic data and provides generalized administration protocols for various routes in common laboratory animals, drawing parallels with other well-studied ACE inhibitors where appropriate.

Mechanism of Action: ACE Inhibition Signaling Pathway

This compound, through its active metabolite pentoprilat, exerts its therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition disrupts the normal signaling cascade of the Renin-Angiotensin-Aldosterone System (RAAS).

ACE_Inhibitor_Signaling_Pathway cluster_bp_increase cluster_bp_decrease Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Blood_Pressure_Decrease Decreased Blood Pressure Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure AT1_Receptor->Blood_Pressure_Increase Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention This compound This compound (Prodrug) Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis Pentoprilat->ACE Inhibits Bradykinin Bradykinin (Inactive Fragments) Pentoprilat->Bradykinin Inhibition of Degradation Bradykinin_Active Bradykinin Bradykinin_Active->Bradykinin ACE Vasodilation Vasodilation Bradykinin_Active->Vasodilation

Caption: ACE Inhibitor Signaling Pathway.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous Administration (this compound)Intravenous Administration (Pentoprilat)Oral Administration (this compound)Reference
Animal Model Conscious RatsConscious RatsConscious Rats[2]
Elimination Half-life (t½) ~1 min13 ± 3.5 minNot Applicable (Parent drug not detected)[2]
Apparent Half-life of Metabolite 20 ± 5 min--[2]
Bioavailability of Metabolite --66%[2]
IC50 (Metabolite) --0.11 µg/mL[2]
Table 2: Example Dosage Ranges for Captopril in Rodents (for reference)
Animal SpeciesAdministration RouteDosage Range (mg/kg/day)FrequencyReference(s)
RatOral Gavage10 - 100Once or twice daily[3]
MouseOral Gavage25 - 60Once daily[3]
RatIntraperitoneal (IP)1 - 5Once daily[3]
MouseIntraperitoneal (IP)5Once daily[3]

Experimental Protocols

The following are detailed, generalized protocols for common administration routes in rodent models. These should be adapted based on pilot studies for this compound.

General Experimental Workflow

A typical experimental workflow for evaluating an ACE inhibitor like this compound in an animal model of hypertension is depicted below.

Experimental_Workflow A Animal Acclimatization B Baseline Measurements (e.g., Blood Pressure, Heart Rate) A->B C Randomization into Treatment Groups B->C D Vehicle Control Group C->D E This compound Treatment Group(s) (Dose 1, Dose 2, etc.) C->E F Drug Administration (Specify Route and Frequency) D->F E->F G Monitoring and Data Collection (e.g., Blood Pressure, Blood Samples) F->G H Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) G->H I Data Analysis and Statistical Evaluation H->I

Caption: General Experimental Workflow.

Vehicle Solution Preparation
  • Sterile Saline (0.9% NaCl): For water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): To maintain a stable pH.

  • Distilled Water: If the compound is stable and soluble.

  • Aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC): For compounds with low water solubility, forming a suspension.

  • 5-10% DMSO in saline or PBS: For compounds that are difficult to dissolve. The final concentration of DMSO should be kept low to avoid toxicity.

Protocol for Vehicle Preparation (Example with 0.5% CMC):

  • Weigh the required amount of low-viscosity CMC.

  • Slowly add the CMC to sterile water or saline while stirring vigorously to prevent clumping.

  • Continue stirring until the CMC is fully dissolved. This may take several hours.

  • The final solution should be clear to slightly opalescent.

  • The test compound can then be suspended in this vehicle.

Oral Gavage Administration

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a ball tip

  • Syringes

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct dosage volume.

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe.

  • Restraint:

    • Mice: Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Rats: Hold the rat firmly around the thoracic region.

  • Gavage Needle Insertion:

    • Measure the insertion depth by placing the gavage needle externally from the corner of the mouth to the last rib.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the substance.

  • Needle Removal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous (IV) Injection (Tail Vein)

Materials:

  • This compound solution (must be sterile and free of particulates)

  • 27-30 gauge needles and 1 mL syringes

  • Animal restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Animal Preparation: Place the animal in a restrainer.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with 70% ethanol.

  • Needle Insertion:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into one of the lateral tail veins, approximately one-third of the way down the tail from the base.

  • Injection:

    • A successful insertion may result in a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection

Materials:

  • This compound solution/suspension

  • 25-27 gauge needles and syringes

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to calculate the correct dosage volume.

  • Restraint:

    • Mice: Scruff the mouse and position it so the abdomen is exposed and tilted slightly downwards.

    • Rats: A two-person technique may be preferred for secure restraint.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and inject at a different site with a new needle.

  • Injection: Slowly inject the substance into the peritoneal cavity.

  • Needle Removal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Conclusion

While specific, validated protocols for the administration of this compound in diverse animal models are not widely published, the information provided here offers a foundational guide for researchers. The ACE inhibitor signaling pathway and a general experimental workflow are outlined to aid in study design. The detailed, generalized protocols for oral, intravenous, and intraperitoneal administration in rodents can be adapted for use with this compound, with the critical caveat that pilot studies are necessary to determine appropriate dosages, vehicle solutions, and to ensure the welfare of the experimental animals. Researchers are strongly encouraged to conduct thorough literature reviews for any new data on this compound and to consult with their institution's animal care and use committee before commencing any studies.

References

Application Notes and Protocols for the Quantification of Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor. Accurate and reliable quantification of this compound and its active metabolites in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. While specific, detailed modern analytical methods for this compound are not widely published in readily accessible literature, a method for its determination in urine has been reported.[1] Due to the structural similarities within the dicarboxylate-containing class of ACE inhibitors, validated analytical methods for Captopril provide a strong and relevant framework for the development and validation of this compound quantification assays.

This document provides a comprehensive overview of analytical methodologies applicable to the quantification of this compound, with detailed protocols and data derived from established methods for the closely related compound, Captopril. The principles and procedures outlined herein can be adapted and validated for the specific analysis of this compound.

Analytical Methodologies

The primary analytical techniques for the quantification of dicarboxylate-containing ACE inhibitors like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This technique offers a robust and cost-effective method for quantifying this compound in pharmaceutical dosage forms and, with appropriate sample preparation, in biological fluids. Due to the lack of a strong chromophore in some ACE inhibitors, derivatization may be necessary to enhance UV detection.

  • LC-MS/MS: This is the preferred method for bioanalytical applications due to its high sensitivity, specificity, and ability to quantify low concentrations of the drug and its metabolites in complex biological matrices like plasma and urine.

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data from validated analytical methods for Captopril, which can be considered representative for establishing performance criteria for this compound assays.

Table 1: HPLC-UV Methods for ACE Inhibitor Quantification

ParameterMethod 1 (Pharmaceuticals)Method 2 (Plasma)
Linearity Range 0.3–1.5 mg/mL10-1,000 ng/mL
Limit of Detection (LOD) Not Reported15 ng/mL
Limit of Quantification (LOQ) Not Reported30 ng/mL
Accuracy (% Recovery) Not Reported93.1% (adduct)
Precision (%RSD) < 2%< 9% (Inter & Intra-assay)
Reference [2][2]

Table 2: LC-MS/MS Methods for ACE Inhibitor Quantification in Human Plasma

ParameterMethod 1Method 2
Linearity Range 10.00–2000.00 ng/mL25-3000 ng/mL
Limit of Quantification (LOQ) 10.00 ng/mLNot Reported
Accuracy (% Bias) 97.15% to 105.77% (Intra-batch)90.16% to 96.18% (Intra-day)
Precision (%RSD) 0.88% to 1.95% (Inter-batch)5.04% to 10.10% (Inter-day)
Recovery 107.2%Not Reported
Reference [3][4]

Experimental Protocols

The following are detailed protocols based on established methods for Captopril, which can be adapted for this compound.

Protocol 1: HPLC-UV Quantification of an ACE Inhibitor in Pharmaceutical Tablets

This protocol is based on a method for the analysis of Captopril tablets.

1. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Phosphoric Acid

  • Acetonitrile (HPLC Grade)

  • This compound Tablets

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Mobile Phase: Water:Methanol (45:55, v/v), pH adjusted to 2.5 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards within the expected linear range.

5. Sample Preparation:

  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the calibration standards to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: LC-MS/MS Quantification of an ACE Inhibitor in Human Plasma

This protocol provides a general procedure for the quantification of an ACE inhibitor in a biological matrix, based on methods for Captopril.

1. Materials and Reagents:

  • This compound Reference Standard

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another ACE inhibitor like Enalapril)[3]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid

  • Human Plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3] or liquid-liquid extraction solvents.

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • C18 or similar reverse-phase column suitable for LC-MS.

  • SPE manifold or liquid handling system.

  • Centrifuge.

  • Evaporator.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Determine the precursor ion (Q1) and a stable product ion (Q3).

    • Internal Standard: Determine the Q1 and Q3 ions for the IS.

  • Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

5. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add the internal standard.

  • Pre-condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

  • Elute the analyte and IS with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.

6. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

  • The concentration of this compound in the unknown samples is determined from the regression equation of the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.

Signaling Pathway Context: ACE Inhibition

ace_inhibition_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE inhibits

Caption: Mechanism of action of this compound via ACE inhibition.

References

Developing a Cell-Based Assay for Pentopril Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is hydrolyzed in the body to its active form, pentoprilat, which competitively inhibits ACE.[1] This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Furthermore, the reduction in angiotensin II levels decreases aldosterone secretion, promoting sodium and water excretion.[1] The development of robust and reliable assays to determine the efficacy of ACE inhibitors like this compound is crucial in drug discovery and development.

This document provides detailed application notes and protocols for a cell-based assay to evaluate the efficacy of this compound. Cell-based assays offer a more physiologically relevant environment compared to biochemical assays, allowing for the assessment of compound activity in a living system, which can account for factors such as cell permeability and metabolism.

Principle of the Assay

This cell-based assay utilizes a genetically engineered cell line, such as Human Embryonic Kidney (HEK293) cells, that stably expresses human angiotensin-converting enzyme (hACE). The efficacy of this compound's active form, pentoprilat, is determined by its ability to inhibit the activity of hACE on the cell surface. The ACE activity is measured using a fluorogenic substrate that is cleaved by ACE to produce a fluorescent signal. The reduction in fluorescence in the presence of pentoprilat is directly proportional to its inhibitory activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the step-by-step process of the cell-based assay.

cluster_RAS Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates Pentoprilat Pentoprilat (Active form of this compound) Pentoprilat->Angiotensin_II Inhibits

Figure 1: this compound's Mechanism of Action in the RAS Pathway.

cluster_workflow Experimental Workflow Start Start Cell_Culture Culture HEK293-hACE Cells Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Prep Prepare Pentoprilat Dilutions Incubation_24h->Compound_Prep Add_Compound Add Pentoprilat to Cells Incubation_24h->Add_Compound Compound_Prep->Add_Compound Incubation_30min Incubate for 30 min Add_Compound->Incubation_30min Add_Substrate Add Fluorogenic ACE Substrate Incubation_30min->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data & Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Pentopril for In-Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the same class as drugs like captopril and enalapril. These agents are crucial in managing hypertension and heart failure by modulating the Renin-Angiotensin-Aldosterone System (RAAS). While this compound itself has been studied for its pharmacokinetic and pharmacodynamic properties, its direct application as an in-vivo imaging agent has not been extensively reported in scientific literature.

This document serves as a comprehensive guide for researchers interested in exploring the potential of this compound and similar ACE inhibitors for in-vivo imaging. By leveraging established protocols for analogous compounds, we provide a framework for the development and application of this compound-based imaging agents. Such tools could enable non-invasive monitoring of ACE expression, assessment of target engagement, and elucidation of disease pathophysiology.

This compound: Pharmacokinetic and Pharmacodynamic Profile

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is a prerequisite for its development as an imaging agent. The following tables summarize key parameters from studies in both humans and rats.

Table 1: Pharmacokinetics of this compound and its Active Metabolite (CGS 13934) in Humans[1]
ParameterThis compoundCGS 13934 (Active Metabolite)
Absorption Rapid, zero-order kinetics-
Pharmacokinetic Half-life < 1 hour~ 2 hours
Apparent Volume of Distribution 0.83 L/kg-
Oral Clearance ~ 0.79 L/hr/kg-
Urinary Recovery (125-250 mg dose) 21% (± 5%)40% (± 5%)
Table 2: Pharmacodynamics of this compound in Humans[1]
ParameterValue
Concentration at Half-Maximal Inhibition (IC50) of Plasma ACE Activity by CGS 13934 53 ng/mL
Pharmacodynamic Half-life for Plasma ACE Inhibition (10 mg dose) 1.5 hours
Pharmacodynamic Half-life for Plasma ACE Inhibition (500 mg dose) 9.8 hours

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. Understanding this pathway is fundamental to designing and interpreting in-vivo imaging studies targeting ACE.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Sodium & Water Retention Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (ACE Inhibitor) This compound->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of this compound on ACE.

Experimental Protocols for In-Vivo Imaging of ACE Inhibitors

While specific protocols for this compound are not available, the following sections detail methodologies for radiolabeling and fluorescent labeling of other ACE inhibitors like Lisinopril and Captopril. These can be adapted for this compound.

Radiolabeling of an ACE Inhibitor for PET/SPECT Imaging (Adapted from Lisinopril)

This protocol describes a general approach for labeling an ACE inhibitor with a radionuclide for in-vivo imaging, based on studies with Lisinopril.[1][2][3]

Objective: To radiolabel an ACE inhibitor for SPECT or PET imaging to visualize its biodistribution and target engagement in vivo.

Materials:

  • ACE inhibitor (e.g., Lisinopril analog with a chelating moiety)

  • Radionuclide: e.g., Gallium-67 (for SPECT) or Technetium-99m (for SPECT)

  • Chelators: e.g., DOTA, NODAGA

  • Solid-phase peptide synthesis reagents

  • Solvents (HPLC grade)

  • Reaction vials

  • HPLC system for purification and analysis

  • Gamma counter for measuring radioactivity

Protocol:

  • Synthesis of the Precursor:

    • Synthesize a derivative of the ACE inhibitor that incorporates a chelator (e.g., DOTA or NODAGA). This is often achieved through solid-phase peptide synthesis, modifying a functional group on the inhibitor that is not critical for its binding to ACE.[3]

  • Radiolabeling:

    • For Gallium-67 labeling, dissolve the DOTA-conjugated ACE inhibitor in a suitable buffer (e.g., sodium acetate).

    • Add [67Ga]GaCl3 to the solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15 minutes).[3]

    • For Technetium-99m, a common method involves using a [99mTc(CO)3(H2O)3]+ precursor which is then reacted with a chelator-conjugated inhibitor.[1][2]

  • Purification and Quality Control:

    • Purify the radiolabeled compound using reverse-phase HPLC.

    • Determine the radiochemical purity by radio-HPLC.

    • Assess the in-vitro stability of the radiolabeled compound in saline and plasma.[3]

  • In-Vivo Imaging:

    • Animal Model: Use appropriate animal models, such as rats or mice. For some studies, xenograft models with cells overexpressing human ACE may be used.[3]

    • Administration: Inject the radiolabeled ACE inhibitor intravenously (e.g., via tail vein).

    • Imaging: Perform dynamic or static imaging at various time points post-injection using a SPECT or PET scanner.

    • Biodistribution Studies: To confirm the imaging data, euthanize animals at different time points, collect major organs, and measure the radioactivity in each organ using a gamma counter.[1][2]

    • Blocking Studies: To demonstrate target specificity, a separate group of animals can be pre-treated with a high dose of a non-radiolabeled ACE inhibitor before injecting the radiolabeled tracer. A significant reduction in uptake in ACE-rich tissues (like lungs and kidneys) would indicate specific binding.[1][2]

Fluorescent Labeling of an ACE Inhibitor for Optical Imaging (Adapted from Captopril)

This protocol outlines a general method for fluorescently labeling an ACE inhibitor, based on research with Captopril.[4]

Objective: To fluorescently label an ACE inhibitor for in-vitro and potentially in-vivo optical imaging to study its cellular uptake and distribution.

Materials:

  • ACE inhibitor (e.g., Captopril)

  • Thiol-reactive fluorescent dye (e.g., TAP-VK1)[4]

  • Organic solvents (e.g., dichloromethane)

  • Base (e.g., TMG)

  • HPLC for purification

  • Spectrofluorometer for characterization

  • Cell culture reagents

  • Fluorescence microscope

Protocol:

  • Labeling Reaction:

    • Dissolve the ACE inhibitor (Captopril) and the fluorescent dye (TAP-VK1) in an appropriate organic solvent.

    • Add a base to facilitate the reaction.

    • Stir the reaction mixture at room temperature for a specified time.[4]

  • Purification and Characterization:

    • Purify the fluorescently labeled ACE inhibitor using HPLC.

    • Confirm the identity and purity of the product using mass spectrometry and NMR.

    • Characterize the photophysical properties (absorption and emission spectra) using a spectrofluorometer.

  • In-Vitro Evaluation:

    • ACE Inhibition Assay: Perform an in-vitro ACE activity assay to ensure that the fluorescent label does not significantly impair the inhibitory activity of the drug.[4]

    • Cellular Imaging: Incubate cultured cells (e.g., vascular endothelial cells) with the fluorescently labeled ACE inhibitor.

    • Wash the cells to remove unbound probe.

    • Visualize the cellular uptake and subcellular distribution of the labeled inhibitor using fluorescence microscopy.

  • In-Vivo Optical Imaging (Considerations):

    • Choice of Fluorophore: For in-vivo applications, near-infrared (NIR) dyes are preferred due to their deeper tissue penetration and lower autofluorescence.

    • Animal Models: Use appropriate animal models for the disease being studied.

    • Administration and Imaging: Administer the fluorescently labeled drug and image the animal at different time points using an in-vivo optical imaging system.

Hypothetical Workflow for Developing a Novel ACE Inhibitor-Based Imaging Agent

The development of a new imaging agent is a multi-step process that requires careful planning and validation. The following diagram illustrates a hypothetical workflow for developing an ACE inhibitor-based imaging agent.

Development_Workflow Workflow for Developing an ACE Inhibitor-Based Imaging Agent cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Target_Selection Target Selection (ACE) Lead_Selection Lead Molecule Selection (e.g., this compound) Target_Selection->Lead_Selection Probe_Design Probe Design & Synthesis (Radiolabeling/Fluorescent Labeling) Lead_Selection->Probe_Design In_Vitro_Eval In-Vitro Evaluation (Binding Affinity, Stability) Probe_Design->In_Vitro_Eval In_Vivo_Eval In-Vivo Evaluation in Animal Models (Biodistribution, Imaging, Toxicity) In_Vitro_Eval->In_Vivo_Eval IND_Submission IND Submission In_Vivo_Eval->IND_Submission Successful Preclinical Data Phase_I Phase I Clinical Trial (Safety, Dosimetry) IND_Submission->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison to Gold Standard) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the development of a novel imaging agent.

Conclusion

While this compound has not been established as an in-vivo imaging agent, its properties as an ACE inhibitor make it a candidate for such applications. By adapting established radiolabeling and fluorescent labeling protocols from similar ACE inhibitors like Lisinopril and Captopril, researchers can embark on the development of this compound-based imaging probes. These novel tools have the potential to provide significant insights into the role of ACE in cardiovascular and other diseases, ultimately aiding in the development of more effective therapies. The provided data, signaling pathway, and experimental frameworks offer a solid foundation for initiating such research endeavors.

References

Application Notes and Protocols for Pentopril Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity.[1] As a prodrug, this compound is metabolized in the body to its active form, pentoprilat, which is responsible for its therapeutic effects.[1][2] Pentoprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[1] This inhibition leads to vasodilation and a reduction in blood pressure.[1] Furthermore, the decrease in angiotensin II levels also reduces aldosterone secretion, leading to decreased sodium and water retention.[1][3]

These application notes provide a comprehensive framework for designing and conducting dose-response studies of this compound, from initial in vitro characterization to in vivo efficacy and safety evaluation. The provided protocols and data presentation formats are intended to guide researchers in obtaining robust and reproducible results for the preclinical assessment of this compound.

Signaling Pathway of this compound's Active Metabolite (Pentoprilat)

The primary mechanism of action of this compound's active metabolite, pentoprilat, is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Bradykinin Bradykinin (Inactive Fragments) ACE->Bradykinin AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Pentoprilat Pentoprilat (Active Metabolite) Pentoprilat->ACE Inhibition Bradykinin_Active Bradykinin (Active) Bradykinin_Active->ACE Vasodilation Vasodilation Bradykinin_Active->Vasodilation

Caption: Mechanism of action of Pentoprilat on the RAAS.

Experimental Design Workflow

A robust experimental design for evaluating the dose-response of this compound should follow a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

InVitro_ACE In Vitro ACE Inhibition Assay InVivo_Efficacy In Vivo Efficacy Study (Hypertensive Models) InVitro_ACE->InVivo_Efficacy InVitro_Toxicity In Vitro Cytotoxicity Assay InVivo_Toxicity In Vivo Acute Toxicity Study InVitro_Toxicity->InVivo_Toxicity Data_Analysis Data Analysis and Dose-Response Modeling InVivo_Efficacy->Data_Analysis InVivo_Toxicity->Data_Analysis

Caption: Overall experimental workflow for this compound dose-response studies.

Part 1: In Vitro Dose-Response and Cytotoxicity Studies

In Vitro ACE Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound's active metabolite, pentoprilat, on ACE activity.

Protocol: Fluorometric ACE Inhibition Assay

  • Reagent Preparation:

    • Prepare a 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.

    • Dissolve Angiotensin-Converting Enzyme (from rabbit lung) in cold borate buffer to a final concentration of 100 mU/mL.

    • Prepare a stock solution of the fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline, in the borate buffer.

    • Prepare serial dilutions of pentoprilat (the active metabolite) and a positive control (e.g., Captopril) in the borate buffer.[4]

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 20 µL of the pentoprilat dilutions or Captopril. For the control wells, add 20 µL of borate buffer.

    • Add 20 µL of the ACE solution to all wells except the blank. Add 40 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of pentoprilat using the following formula: % Inhibition = [1 - (Fluorescencesample - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100

    • Plot the % Inhibition against the logarithm of the pentoprilat concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro ACE Inhibition

CompoundIC50 (nM)
Pentoprilat8.5 ± 0.7
Captopril (Control)5.2 ± 0.4
In Vitro Cytotoxicity Assay

This assay assesses the potential toxic effects of this compound on cultured cells to establish a preliminary safety profile.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media until they reach 80-90% confluency.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Remove the media and replace it with fresh media containing serial dilutions of this compound. Include a vehicle control (media with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbancesample / Absorbancevehicle control) x 100

    • Plot the % Viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Data Presentation: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)
This compoundHUVEC> 100
Doxorubicin (Control)HUVEC1.2 ± 0.2

Part 2: In Vivo Dose-Response and Efficacy Studies

Animal Models of Hypertension

The use of appropriate animal models is crucial for evaluating the antihypertensive effects of this compound. Spontaneously Hypertensive Rats (SHR) are a widely used genetic model of essential hypertension.[5][6]

In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This study aims to determine the dose-dependent effect of this compound on blood pressure in a relevant animal model of hypertension.

Protocol: Blood Pressure Measurement in SHRs

  • Animal Acclimatization and Grouping:

    • Acclimatize male SHRs (14-16 weeks old) for at least one week before the experiment.

    • Randomly divide the animals into groups (n=8-10 per group): Vehicle control, this compound (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Captopril, 10 mg/kg).

  • Drug Administration:

    • Administer this compound, Captopril, or the vehicle orally via gavage once daily for 4 weeks.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and heart rate (HR) at baseline and weekly throughout the study using a non-invasive tail-cuff method.[7][8]

    • For each measurement, allow the rats to acclimate to the restraining device for a few minutes before recording at least five stable readings.

  • Data Analysis:

    • Calculate the mean SBP and HR for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.

Data Presentation: Effect of this compound on Systolic Blood Pressure in SHRs

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)SBP at Week 4 (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5188 ± 6+3
This compound1186 ± 4175 ± 5-11
This compound3184 ± 5162 ± 6 -22
This compound10185 ± 6148 ± 5-37
Captopril (Control)10183 ± 5150 ± 4**-33
p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Part 3: In Vivo Acute Toxicity Study

An acute toxicity study is essential to determine the short-term adverse effects and the median lethal dose (LD50) of a new compound.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure

  • Animal Selection and Housing:

    • Use healthy, young adult female rats (e.g., Wistar rats), as they are generally more sensitive. House them individually.

  • Dosing Procedure:

    • Administer a single oral dose of this compound to one animal. The starting dose is chosen based on in vitro cytotoxicity data and information from similar compounds. A common starting dose is 2000 mg/kg.

    • Observe the animal closely for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). Record body weight at regular intervals.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

    • Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been dosed after the first reversal of the outcome).

  • Data Analysis:

    • The LD50 is estimated using the maximum likelihood method based on the pattern of survivals and deaths.

Data Presentation: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Toxic Signs
Rat (Female)Oral> 2000No mortality or significant signs of toxicity observed at the limit dose.

Conclusion

The described experimental designs and protocols provide a systematic approach to characterizing the dose-response relationship of this compound. The progression from in vitro assays to in vivo studies allows for a comprehensive evaluation of its efficacy and safety profile. The structured data presentation and clear methodologies are intended to facilitate the generation of high-quality, reproducible data essential for the advancement of this compound in the drug development pipeline. Researchers should adapt these protocols based on their specific research questions and available resources, always adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Studying Pentopril Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] As a prodrug, this compound is converted to its active metabolite, pentoprilat, which competitively inhibits ACE.[1] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects.[1] While ACE is the primary target of this compound, the broader cellular pathways and potential off-target effects that contribute to its overall pharmacological profile and potential for adverse effects are not fully understood.

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for unbiased target identification and validation.[2][3] CRISPR-Cas9 screens can be employed to systematically interrogate the genome to identify genes that modulate cellular responses to drug treatment.[4][5] This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify novel targets of this compound, as well as genes whose loss confers resistance or sensitivity to the drug. Such screens can uncover novel mechanisms of action, identify potential combination therapies, and elucidate mechanisms of drug resistance.[6]

Data Presentation: Quantitative Pharmacokinetic and Pharmacodynamic Data of this compound

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, CGS 13934.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (CGS 13934) in Healthy Volunteers. [7]

ParameterThis compoundCGS 13934 (Active Metabolite)
Pharmacokinetic Half-life < 1 hour~ 2 hours
Apparent Volume of Distribution 0.83 L/kgNot Reported
Oral Clearance ~ 0.79 L/hr/kgNot Reported
Dose-proportional Urinary Recovery (125-250 mg doses) 21% (± 5%)40% (± 5%)

Table 2: Pharmacodynamic Parameters of Pentoprilat (CGS 13934) in Healthy Volunteers. [7]

ParameterValue
Concentration at Half-Maximal Inhibition (IC50) of Plasma ACE Activity 53 ng/mL
Pharmacodynamic Half-life for Plasma ACE Inhibition (Dose-dependent) 1.5 hours (10 mg dose) - 9.8 hours (500 mg dose)

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin System (RAS). The following diagram illustrates this pathway.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Pentoprilat Pentoprilat Pentoprilat->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Pentoprilat.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance and Sensitizing Genes

This protocol outlines a pooled, negative selection (dropout) and positive selection (enrichment) CRISPR-Cas9 screen to identify genes that, when knocked out, either confer resistance or enhance sensitivity to this compound.

1. Cell Line and Library Selection

  • Cell Line: A human endothelial cell line (e.g., HUVEC) or a renal cell line (e.g., HEK293) that stably expresses Cas9 is recommended, as these are physiologically relevant to the action of ACE inhibitors.

  • sgRNA Library: A genome-wide lentiviral sgRNA library (e.g., GeCKOv2, Brunello) is used to ensure comprehensive coverage of the human genome.[8]

2. Lentivirus Production

  • HEK293T cells are used for lentiviral packaging.

  • Transfect HEK293T cells with the sgRNA library plasmids along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Titer the virus to determine the optimal multiplicity of infection (MOI).

3. CRISPR-Cas9 Screen Workflow

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 Screening cluster_2 Analysis Lentivirus Lentiviral sgRNA Library Production Transduction Transduce Cas9-expressing Cells at low MOI Lentivirus->Transduction Selection Puromycin Selection Transduction->Selection T0 Collect T0 Sample (Baseline) Selection->T0 Split Split Cell Population T0->Split Control Control (DMSO) Split->Control Treatment This compound Treatment Split->Treatment Harvest Harvest Cells Control->Harvest Treatment->Harvest gDNA_Extraction Genomic DNA Extraction Harvest->gDNA_Extraction PCR PCR Amplification of sgRNAs gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis

Caption: Workflow for a pooled CRISPR-Cas9 screen for this compound target discovery.

4. Detailed Methodology

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.

  • Puromycin Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Establish Initial Cell Population (T0): Collect a sample of the transduced and selected cells to serve as the baseline (T0) representation of the sgRNA library.

  • This compound Treatment:

    • Culture the remaining cells in the presence of either vehicle (DMSO) or a concentration of this compound that results in approximately 50% inhibition of cell viability (IC50). The IC50 should be determined beforehand through a dose-response curve.

    • Maintain the cells under selection for 14-21 days, ensuring that the library representation is maintained at each passage.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the DMSO and this compound-treated populations.

    • Extract genomic DNA.

    • Amplify the sgRNA-containing regions from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the different treatment groups.

5. Data Analysis

  • Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched (positive selection, potential resistance genes) or depleted (negative selection, potential sensitizing genes) in the this compound-treated population compared to the DMSO control and the T0 population.

Protocol 2: Hit Validation

Genes identified as hits in the primary screen need to be validated to confirm their role in the response to this compound.

1. Individual Gene Knockout

  • For each hit gene, design 2-3 independent sgRNAs targeting different exons.

  • Individually transduce Cas9-expressing cells with lentivirus for each sgRNA.

  • Generate stable knockout cell lines for each gene.

  • Confirm gene knockout at the protein level using Western blotting or at the genomic level by Sanger sequencing of the target locus.

2. Phenotypic Assays

  • Cell Viability Assay: Perform a dose-response curve with this compound on the individual knockout cell lines and control cells to confirm the resistance or sensitization phenotype.

  • Mechanism of Action Studies: For validated hits, further experiments can be designed to investigate how the knockout of the gene affects the RAS pathway or other relevant cellular processes. This could include measuring angiotensin II levels, assessing downstream signaling pathways (e.g., ERK, JNK), or performing cell cycle analysis.[9][10]

3. Hit Validation Workflow

Hit_Validation_Workflow Primary_Screen Primary CRISPR Screen Hits Individual_KO Generate Individual Gene Knockout Cell Lines Primary_Screen->Individual_KO Validation_Assays Phenotypic Validation Assays Individual_KO->Validation_Assays Dose_Response This compound Dose-Response Curve Validation_Assays->Dose_Response Mechanism_Studies Mechanism of Action Studies Validation_Assays->Mechanism_Studies Validated_Hits Validated this compound Targets/Modifiers Dose_Response->Validated_Hits Mechanism_Studies->Validated_Hits

Caption: Logical workflow for the validation of hits from the primary CRISPR screen.

Conclusion

The application of CRISPR-Cas9 genome-wide screening provides an unbiased and powerful approach to deconvolute the molecular targets and pathways modulated by this compound.[3][11] The protocols outlined in this application note offer a comprehensive framework for identifying novel genes and pathways that influence cellular sensitivity to this ACE inhibitor. The validation of hits from such screens will not only enhance our understanding of this compound's mechanism of action but also has the potential to identify new therapeutic targets, predictive biomarkers for patient response, and novel combination strategies for hypertension and other cardiovascular diseases.[6]

References

Application Notes and Protocols for Pentopril in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity.[1] As a prodrug, this compound is metabolized in the body to its active form, pentoprilat.[1] Pentoprilat competitively inhibits ACE, an enzyme crucial for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation and a reduction in blood pressure.[1][2] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the renin-angiotensin system.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure and fluid balance.[3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to decreased levels of angiotensin II, resulting in reduced vasoconstriction and lower aldosterone secretion.[1][2] The overall effect is a decrease in blood pressure.

The binding of ACE inhibitors like captopril, a related compound, to ACE can also trigger intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2.[4] This suggests that beyond enzymatic inhibition, ACE may act as a signal transducer.

Pentopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Inhibition by Pentoprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure This compound This compound (Prodrug) Pentoprilat Pentoprilat (Active) This compound->Pentoprilat Hydrolysis ACE_Inhibition ACE Inhibition Pentoprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_II HTS_Workflow A Plate Preparation: Dispense Test Compounds and this compound Controls B Add ACE Enzyme Solution to all wells A->B C Pre-incubation (e.g., 15 minutes at RT) B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Kinetic Reading: Measure Fluorescence over Time (e.g., every minute for 30 minutes) D->E F Data Analysis: Calculate Reaction Rates and Percent Inhibition E->F

References

Application Note & Protocol: Long-Term Stability Testing of Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, it is hydrolyzed in the body to its active metabolite, pentoprilat, which is responsible for the therapeutic effect.[1][2][3] To ensure the safety, efficacy, and quality of this compound as an active pharmaceutical ingredient (API), a comprehensive long-term stability testing program is essential. This document outlines a detailed protocol for conducting the long-term stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines, as well as recommendations from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12][13][14]

The purpose of this stability testing is to provide evidence on how the quality of this compound varies with time under the influence of environmental factors such as temperature and humidity.[9][15] The data generated will be used to establish a re-test period for the drug substance and to recommend storage conditions.

Key Stability-Indicating Parameters

The stability of this compound will be assessed by monitoring key physical, chemical, and microbiological attributes over time. These include:

  • Appearance: Visual inspection for any changes in color, clarity, or physical state.

  • Assay: Quantification of the active ingredient (this compound).

  • Degradation Products: Identification and quantification of any impurities or degradation products that may form.

  • Water Content: Measurement of the moisture content, as hydrolysis can be a significant degradation pathway for ester-containing drugs like this compound.

  • Microbial Limits: Assessment of the microbiological purity of the substance.

Experimental Protocols

Materials and Equipment
  • This compound active pharmaceutical ingredient (API) from at least three primary batches.[10][16]

  • Stability chambers with controlled temperature and humidity.

  • Validated stability-indicating analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Pharmacopoeial reference standards for this compound and any known impurities.

  • Standard laboratory glassware and equipment.

  • Water content determination apparatus (e.g., Karl Fischer titrator).

  • Microbiology testing equipment and media.

Long-Term Stability Study Design

a. Batches: At least three primary batches of this compound should be included in the stability study.[10][16] The manufacturing process for these batches should be representative of the final production process.

b. Container Closure System: The this compound samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

c. Storage Conditions: The following long-term storage condition is recommended as per ICH guidelines for Zone II (Subtropical/Mediterranean):[7]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7][10] The choice between these two conditions should be made by the applicant.[15][16]

In addition to long-term studies, accelerated and intermediate testing should be conducted to evaluate the effect of short-term excursions outside the label storage conditions.[15][16]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7][10]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (This is only required if significant changes are observed during accelerated testing when the long-term condition is 25°C/60% RH).[7][10][16]

d. Testing Frequency: The frequency of testing for the long-term stability study should be as follows:[10][15][16]

  • First Year: Every 3 months.

  • Second Year: Every 6 months.

  • Thereafter: Annually through the proposed re-test period.

For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][15]

Analytical Methodology: Stability-Indicating RP-HPLC Method

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the accurate determination of this compound and its degradation products.[17][18][19] The development and validation of such a method should be performed according to ICH Q2(R1) guidelines.

a. Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies must be performed on this compound. This involves subjecting the API to stress conditions to induce degradation. The goal is to demonstrate that the analytical method can separate the intact drug from its degradation products. Stress conditions should include:

  • Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)

  • Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., heating at 80°C)

  • Photostability: Exposure to light according to ICH Q1B guidelines.[8]

b. Example HPLC Method Parameters (to be developed and validated):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan of this compound).

  • Column Temperature: Controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 20 µL

c. Validation Parameters: The HPLC method must be validated for:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

All quantitative data from the long-term stability study should be summarized in clearly structured tables for easy comparison.

Table 1: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months18 Months24 Months36 Months
Batch No.:
AppearanceClear, white to off-white crystalline powder
Assay (%)98.0 - 102.0
Individual Unspecified Degradation Product (%)NMT 0.10
Total Degradation Products (%)NMT 0.5
Water Content (%)NMT 0.5
Microbial Limits (CFU/g)<1000

NMT: Not More Than

Table 2: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)

Test ParameterSpecificationInitial3 Months6 Months
Batch No.:
AppearanceClear, white to off-white crystalline powder
Assay (%)98.0 - 102.0
Individual Unspecified Degradation Product (%)NMT 0.10
Total Degradation Products (%)NMT 0.5
Water Content (%)NMT 0.5

Mandatory Visualizations

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Reporting API This compound API (3 Primary Batches) Packaging Select Container Closure System API->Packaging Protocol Define Stability Protocol Packaging->Protocol LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Protocol->LongTerm Accelerated Accelerated 40°C/75%RH Protocol->Accelerated Sampling Sample at Defined Time Points LongTerm->Sampling Intermediate Intermediate 30°C/65%RH (If required) Accelerated->Intermediate If significant change Accelerated->Sampling Intermediate->Sampling Analysis Perform Stability- Indicating Tests (HPLC, Water Content, etc.) Sampling->Analysis Data Compile & Analyze Data Analysis->Data Retest Establish Re-test Period Data->Retest Report Generate Stability Report Retest->Report

Caption: Workflow for the long-term stability testing of this compound.

Pentopril_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base/Moisture) cluster_oxidation Oxidation This compound This compound Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Ester Hydrolysis SideChainAcid Side Chain Carboxylic Acid + Dihydroindole-2-carboxylic acid This compound->SideChainAcid Amide Hydrolysis N_Oxide N-Oxide Derivative This compound->N_Oxide

Caption: Potential degradation pathways of this compound.

References

Application Notes: The Role of ACE Inhibitors in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Pentopril": There is limited to no information available in the scientific literature regarding the application of a compound named "this compound" in organoid culture systems. It is plausible that "this compound" is a misspelling of a more common Angiotensin-Converting Enzyme (ACE) inhibitor, such as Captopril. The following application notes and protocols are based on the established use of Captopril in organoid research, which, as an ACE inhibitor, would share a similar mechanism of action.

Introduction

Organoids, three-dimensional (3D) structures derived from stem cells, recapitulate the architecture and function of native organs, providing invaluable models for developmental biology, disease modeling, and drug discovery.[1][2] The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid balance, and cellular processes such as proliferation and differentiation. Key components of the RAS, including Angiotensin-Converting Enzyme (ACE), are expressed in organoids, suggesting that this pathway is active and plays a role in their development and pathophysiology.[3][4] ACE inhibitors, a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, are being explored in organoid systems to understand their therapeutic potential and the fundamental role of the RAS in tissue homeostasis and disease.

Mechanism of Action

Angiotensin II, the primary effector of the RAS, exerts its effects by binding to two main receptors, AT1R and AT2R. The binding of angiotensin II to AT1R is known to mediate vasoconstriction, inflammation, and cellular growth, while AT2R activation is often associated with opposing effects, including vasodilation and anti-proliferative responses.[4][5] In the context of organoid development, the timing and balance of AT1R and AT2R signaling can influence cell differentiation.[3][4][5] For instance, in human induced pluripotent stem cell (iPSC)-derived kidney organoids, early treatment with angiotensin II via AT1R signaling was found to suppress the development of renal tubules, whereas later treatment acting through AT2R enhanced the formation of specific renal structures.[3][5] ACE inhibitors like Captopril block the production of angiotensin II, thereby modulating these downstream effects. This makes them valuable tools for investigating the role of the RAS in organoid models of various tissues, including colorectal liver metastasis and kidney.[3][6]

Applications in Organoid Research

The application of ACE inhibitors in organoid cultures has primarily focused on cancer and kidney research:

  • Cancer Research: In patient-derived colorectal liver metastasis (CRLM) organoids, Captopril has been shown to reduce organoid expansion in a dose-dependent manner.[6][7] This suggests that the RAS may be a viable therapeutic target for CRLM, and organoids serve as a preclinical model to test the efficacy of RAS inhibitors.[6][7]

  • Kidney Development and Disease: Kidney organoids express all the necessary components of the RAS.[3][4] Studies using these organoids have revealed a biphasic role for angiotensin II in kidney cell differentiation.[3][5] The use of ACE inhibitors and receptor antagonists in this system allows for a detailed dissection of the signaling pathways governing nephrogenesis.

Quantitative Data Summary

The following table summarizes the quantitative effects of Captopril on organoid cultures as reported in the literature.

Organoid TypeDrugConcentration RangeDurationObserved EffectsReference
Colorectal Liver Metastasis (CRLM) Patient-Derived OrganoidsCaptopril10 µM - 10 mMNot SpecifiedDose-dependent reduction in organoid expansion.[6][7]
Human iPSC-Derived Kidney OrganoidsAngiotensin II (for pathway elucidation)100 nMDays 0-5 and 5-10Early treatment decreased renal tubule markers; later treatment enhanced nephrogenic mesenchyme and podocyte formation.[3]

Experimental Protocols

This section provides a general protocol for the treatment of organoids with an ACE inhibitor, using Captopril as an example. This protocol can be adapted for various organoid types.

Materials:

  • Established organoid culture (e.g., CRLM or kidney organoids)

  • Basal medium appropriate for the organoid type

  • Extracellular matrix (e.g., Matrigel)

  • Captopril (or other ACE inhibitor)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagents (e.g., CellTiter-Glo® 3D)

  • Multi-well culture plates

Protocol:

  • Preparation of Captopril Stock Solution:

    • Dissolve Captopril in DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Organoid Plating:

    • Thaw and resuspend organoids in the appropriate basal medium.

    • Mix the organoid suspension with the extracellular matrix at a 1:1 ratio on ice.

    • Plate the organoid-matrix mixture as droplets in the center of the wells of a pre-warmed multi-well plate.

    • Allow the matrix to solidify at 37°C for 15-20 minutes.

    • Gently add the complete growth medium to each well.

  • Captopril Treatment:

    • Culture the organoids for a period to allow for stabilization and growth before starting the treatment (e.g., 24-48 hours).

    • Prepare serial dilutions of Captopril in the complete growth medium from the stock solution to achieve the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM).[7]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Captopril concentration).

    • Carefully replace the medium in each well with the medium containing the respective Captopril concentration or vehicle control.

    • Refresh the medium with the treatment every 2-3 days for the duration of the experiment.

  • Endpoint Analysis:

    • Organoid Growth and Morphology: Monitor organoid size and morphology throughout the experiment using brightfield microscopy. Images can be taken at regular intervals to quantify changes in organoid area or diameter.

    • Viability Assay: At the end of the treatment period, assess organoid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.

    • Gene Expression Analysis: Harvest organoids for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of relevant genes (e.g., proliferation markers, differentiation markers, RAS components).

    • Immunofluorescence Staining: Fix and stain organoids to visualize the expression and localization of specific proteins of interest.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R AT2R AT2 Receptor Angiotensin_II->AT2R Effects_AT1R Vasoconstriction Proliferation Inflammation AT1R->Effects_AT1R Effects_AT2R Vasodilation Anti-proliferation Differentiation AT2R->Effects_AT2R Renin Renin ACE ACE This compound This compound (ACE Inhibitor) This compound->Angiotensin_I |

Caption: Renin-Angiotensin System (RAS) signaling pathway.

Organoid_Drug_Treatment_Workflow Start Start: Organoid Culture Plating Plate Organoids in Extracellular Matrix Start->Plating Treatment Treat with this compound (or other ACEi) and Controls Plating->Treatment Monitoring Monitor Morphology and Growth (Microscopy) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Viability Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Endpoint->Gene_Expression Staining Immunofluorescence Staining Endpoint->Staining

Caption: Experimental workflow for drug treatment of organoids.

References

Troubleshooting & Optimization

troubleshooting Pentopril insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Pentopril insolubility in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound's limited aqueous solubility can be attributed to its chemical structure. As an indolecarboxylic acid derivative with a computed XLogP3 value of 2.6, it possesses a significant degree of lipophilicity, which can lead to challenges when dissolving it in purely aqueous media.[1][2]

Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?

A2: Initially, ensure that your dissolution technique is optimal. This includes vigorous vortexing or sonication. If solubility issues persist, consider adjusting the pH of your solution or employing a co-solvent.

Q3: Can I use DMSO to dissolve this compound?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to dissolve poorly soluble compounds for in vitro studies. After dissolving this compound in a minimal amount of DMSO to create a stock solution, you can then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects.

Q4: How does pH affect the solubility of this compound?

A4: this compound contains a carboxylic acid group.[2] At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less charged, potentially decreasing its aqueous solubility. Conversely, at a pH above its pKa, the carboxylic acid group will be deprotonated, rendering the molecule more soluble in aqueous solutions. Therefore, adjusting the pH to a more basic level can enhance its solubility.

Troubleshooting Guide

Issue: this compound precipitates out of solution after dilution from a stock.

Root Cause Analysis:

This common issue, known as "crashing out," often occurs when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate.

Solutions:

  • Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous phase. It is crucial to determine the highest tolerable percentage of the co-solvent in your experimental system that does not affect the results while keeping the drug in solution.

  • Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), in the aqueous buffer can help to maintain the solubility of this compound upon dilution.[3][4][5]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes prevent precipitation.

Issue: Low and inconsistent results in biological assays.

Root Cause Analysis:

Poor solubility can lead to an inaccurate concentration of the active compound in your assay, resulting in variability and underestimation of its effects. Undissolved particles can also interfere with certain assay technologies.

Solutions:

  • Particle Size Reduction: If you are working with solid this compound, reducing the particle size through techniques like micronization can increase the surface area available for dissolution, leading to a faster dissolution rate.[6][7]

  • Formulation Strategies: For more advanced applications, consider formulating this compound using techniques such as solid dispersions, where the drug is dispersed in a hydrophilic matrix, or by creating nanosuspensions.[6][8] These methods can significantly improve the dissolution and bioavailability of poorly soluble drugs.[6][8]

Data Presentation

Table 1: General Strategies for Enhancing this compound Solubility

StrategyPrincipleKey Considerations
pH Adjustment Increase the ionization of the carboxylic acid group.The final pH must be compatible with the experimental system (e.g., cell culture, enzyme assay).
Co-solvents Increase the polarity of the solvent system.The final concentration of the co-solvent should be minimized to avoid off-target effects. Common co-solvents include DMSO, ethanol, and PEG 400.
Surfactants Reduce the surface tension between the drug and the solvent.Select a biocompatible surfactant and use it at a concentration above its critical micelle concentration (CMC) for optimal effect.
Complexation Form inclusion complexes with cyclodextrins.The size of the cyclodextrin cavity must be appropriate for the this compound molecule.
Particle Size Reduction Increase the surface area-to-volume ratio.Techniques include micronization and nanomilling.[7][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder and place it in a microcentrifuge tube.

    • Add a small volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.

Protocol 2: Determination of this compound Solubility in an Aqueous Buffer
  • Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Microcentrifuge tubes

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the solubility of this compound in that specific buffer.

Visualizations

TroubleshootingWorkflow start This compound Insolubility Observed check_method Optimize Dissolution Method (Vortex, Sonicate) start->check_method is_dissolved1 Is it dissolved? check_method->is_dissolved1 ph_adjustment Adjust pH (Increase pH for Carboxylic Acid) is_dissolved1->ph_adjustment No success This compound Solubilized is_dissolved1->success Yes is_dissolved2 Is it dissolved? ph_adjustment->is_dissolved2 use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) is_dissolved2->use_cosolvent No is_dissolved2->success Yes is_dissolved3 Is it dissolved? use_cosolvent->is_dissolved3 use_surfactant Add Surfactant (e.g., Tween 80) is_dissolved3->use_surfactant No is_dissolved3->success Yes is_dissolved4 Is it dissolved? use_surfactant->is_dissolved4 advanced_methods Consider Advanced Methods (Solid Dispersion, Nanosuspension) is_dissolved4->advanced_methods No is_dissolved4->success Yes fail Consult Formulation Specialist advanced_methods->fail

A troubleshooting workflow for addressing this compound insolubility.

FactorsAffectingSolubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors This compound This compound (Poorly Soluble) lipophilicity High Lipophilicity (XLogP3 = 2.6) This compound->lipophilicity influences crystal_form Crystal Lattice Energy This compound->crystal_form influences pka pKa of Carboxylic Acid This compound->pka influences ph pH of Solution ph->this compound affects solubility temperature Temperature temperature->this compound affects solubility solvent Solvent System (Aqueous vs. Co-solvent) solvent->this compound affects solubility

Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Pentopril Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with Pentopril.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro ACE Inhibition Assays

Issue: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the compound. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure proper pipetting technique to minimize errors.
Enzyme Activity Decline Aliquot the ACE enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. Confirm enzyme potency with a standard inhibitor like Captopril.
Substrate Concentration Issues Ensure the substrate concentration is appropriate for the assay and consistent across all wells. The concentration relative to the Michaelis-Menten constant (Km) can influence the IC50 value for competitive inhibitors.[1]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Precisely time all incubation steps. The pre-incubation of the enzyme with this compound before adding the substrate is critical for reaching equilibrium.[1]
Pipetting Errors Use calibrated pipettes and proper technique. For 96-well plates, be mindful of potential evaporation from edge wells; consider not using the outer wells or filling them with buffer.

Issue: Lower Than Expected ACE Inhibition

Observing lower than expected inhibition can be due to several factors related to the compound's stability and the assay conditions.

Potential CauseRecommended Solution
This compound Degradation This compound is a prodrug and can be susceptible to degradation.[2] Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH The pH of the assay buffer is critical for enzyme activity.[1] Ensure the buffer is prepared correctly and the pH is verified before use. The optimal pH for ACE activity is typically around 8.3.[3]
Contaminated Reagents Use fresh, high-quality reagents. If contamination is suspected, prepare new solutions and re-run the assay.
Sub-optimal Assay Temperature Maintain a consistent and optimal temperature (typically 37°C) throughout the assay.[4] Use a calibrated incubator or water bath.
In Vivo Studies

Issue: Inconsistent Blood Pressure Reduction

Variability in the antihypertensive effect of this compound in animal models can be a significant challenge.

Potential CauseRecommended Solution
Variability in Prodrug Conversion This compound is a prodrug that is hydrolyzed to its active metabolite, pentoprilat.[2][5] The rate and extent of this conversion can vary between animals. Monitor plasma levels of both this compound and its active metabolite if possible.
Animal Strain and Health Status Use a consistent and well-characterized animal model (e.g., spontaneously hypertensive rats).[6] Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study.
Route and Method of Administration The route of administration (e.g., oral gavage, intravenous) should be consistent. For oral administration, ensure accurate dosing and minimize stress to the animals, as stress can affect blood pressure.
Dietary Factors The diet of the animals, particularly sodium content, can influence the response to ACE inhibitors. Maintain a standardized diet for all animals in the study.
Circadian Rhythm Blood pressure exhibits a natural circadian rhythm. Conduct experiments at the same time of day to minimize this source of variability.

Issue: Unexpected Side Effects or Toxicity

While this compound is generally well-tolerated in preclinical studies, unexpected adverse effects can occur.

Potential CauseRecommended Solution
Dose Miscalculation Double-check all dose calculations, especially when converting from in vitro to in vivo doses.
Vehicle Effects The vehicle used to dissolve or suspend this compound could have its own physiological effects. Always include a vehicle-only control group in your study.
Off-Target Effects While ACE is the primary target, high concentrations of any compound can lead to off-target effects. If toxicity is observed, consider reducing the dose.
Animal Health Underlying health issues in the animals can make them more susceptible to drug-induced toxicity. Ensure all animals are healthy before the start of the experiment.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed in the body to its active form, pentoprilat.[2][5] Pentoprilat is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, pentoprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, which in turn reduces sodium and water retention.[2]

Q2: How should I store this compound?

A2: While specific stability data for this compound is limited, general recommendations for similar compounds can be followed. For solid this compound, it is recommended to store it at -20°C, tightly sealed. Stock solutions should be prepared fresh for each experiment. If short-term storage of solutions is necessary, it is advisable to aliquot them into tightly sealed vials and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For aqueous solutions of other ACE inhibitors like Captopril, storage at 4°C is recommended for short periods.[7]

Q3: What is a good starting dose for in vivo experiments?

A3: The appropriate dose will depend on the animal model and the specific research question. A review of the literature is the best starting point. For example, in spontaneously hypertensive rats, a combination therapy study used Captopril at a dose of 20 mg/kg/day.[6] A study on the disposition of this compound in rats used oral administration but did not specify the dose for antihypertensive effect measurement.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: What is the active metabolite of this compound and should I be concerned about it?

A4: The active metabolite of this compound is CGS 13934.[8] this compound itself is a prodrug and is rapidly and completely hydrolyzed to this active form.[8] In experimental settings, it is the concentration of CGS 13934 that is directly related to the pharmacological effect.[8] Variability in the conversion of this compound to CGS 13934 can be a source of experimental noise. Studies have shown that the variability of the active metabolite can be significantly higher in elderly subjects and in individuals with renal impairment.[9][10]

Q5: Can I use a commercially available ACE inhibition assay kit?

A5: Yes, several commercial kits are available for measuring ACE inhibitory activity. These kits can provide a convenient and standardized method. However, it is crucial to validate the kit's performance with your specific experimental setup and with this compound. Always run appropriate controls, including a known ACE inhibitor like Captopril as a positive control.

III. Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for ACE inhibitors and can be used for this compound.[3][4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • This compound

  • Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 96-well plate or microcentrifuge tubes

  • Spectrophotometer capable of reading at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of ACE, HHL, and this compound in sodium borate buffer.

  • Assay Reaction:

    • To each well/tube, add:

      • 20 µL of this compound solution at various concentrations (or buffer for control).

      • 20 µL of ACE solution (e.g., 100 mU/mL).

    • Pre-incubate the mixture at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding 50 µL of HHL solution (e.g., 5 mM).[3]

    • Incubate at 37°C for 30-60 minutes.[3][4]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 150 µL of 1 M HCl.[3]

    • Add 1 mL of ethyl acetate to each tube, vortex thoroughly, and centrifuge to separate the layers.

  • Measurement:

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried hippuric acid in buffer or water and measure the absorbance at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • This compound

  • Appropriate vehicle for administration (e.g., water, saline)

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

  • Oral gavage needles

Procedure:

  • Acclimatization:

    • Acclimatize the SHRs to the housing facility and blood pressure measurement procedure for at least one week before the experiment.

  • Baseline Measurement:

    • Measure and record the baseline systolic blood pressure and heart rate of each animal for several days to establish a stable baseline.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or vehicle by oral gavage at the same time each day for the duration of the study.

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose) to determine the time of peak effect and duration of action.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal and compare the mean changes between treatment groups using appropriate statistical methods.

IV. Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone This compound This compound (Prodrug) Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis Pentoprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Pentoprilat.

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

References

Technical Support Center: Optimizing Pentopril Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Pentopril for in vitro cell culture experiments. Due to the limited availability of published data on this compound in cell culture, this guide focuses on establishing robust experimental protocols to determine optimal concentrations and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the body to its active metabolite, pentoprilat. Pentoprilat competitively inhibits ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, so by blocking its production, this compound leads to vasodilation. In a cellular context, inhibiting ACE can influence various signaling pathways.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: As there is limited published data on this compound in cell culture, a broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range is from 10 nM to 100 µM. It is crucial to perform a literature search for similar ACE inhibitors, such as Captopril, to potentially narrow this initial range.

Q3: Is this compound directly active in cell culture, or does it need to be metabolized?

A3: this compound is a prodrug and its active form is pentoprilat.[1] The metabolic conversion of this compound to pentoprilat may not occur or may be inefficient in all cell lines in vitro. For experiments investigating the direct effects of ACE inhibition, using the active metabolite, pentoprilat (CGS 13934), is recommended if available.[1] If using this compound, it is important to assess whether your cell line can metabolize it to its active form.

Q4: What solvent should I use to dissolve this compound?

A4: The solubility of this compound should be determined from the supplier's datasheet. For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent. It is critical to prepare a high-concentration stock solution and then dilute it in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q5: How long should I incubate cells with this compound?

A5: The optimal incubation time depends on the cell line's doubling time and the specific biological question being investigated. For initial cytotoxicity and dose-response studies, typical incubation times are 24, 48, and 72 hours.[3] Shorter incubation times may be sufficient for studying rapid signaling events, while longer incubations are necessary to assess effects on cell proliferation and viability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death even at low this compound concentrations Cell line is highly sensitive to this compound or the solvent.- Perform a dose-response experiment with a lower concentration range.- Lower the final concentration of the solvent (e.g., DMSO) in the culture medium.- Ensure the solvent itself is not cytotoxic by running a vehicle control titration.- Check the quality and purity of the this compound compound.
No observable effect at any tested concentration - The concentration range is too low.- The incubation time is too short.- The cell line is resistant to this compound's effects.- this compound is not being metabolized to its active form, pentoprilat.- Test a higher range of this compound concentrations.- Increase the incubation time.- If possible, use the active metabolite, pentoprilat, directly.- Consider using a different, potentially more sensitive, cell line.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Variability in this compound stock solution preparation.- Mycoplasma contamination.- Standardize cell seeding protocols and ensure consistent confluency at the start of each experiment.- Use a precise timer for all incubation steps.- Prepare fresh stock solutions of this compound for each experiment or use aliquots from a single, validated stock.- Regularly test cell cultures for mycoplasma contamination.[4]
Precipitation of this compound in the culture medium - Poor solubility of this compound in the aqueous medium.- The concentration of this compound exceeds its solubility limit.- Ensure the final solvent concentration is sufficient to maintain solubility.- Add the this compound stock solution to the pre-warmed culture medium while gently vortexing to aid dissolution.- Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Optimizing cell seeding density is a critical first step to ensure logarithmic growth throughout the experiment.[5]

  • Cell Plating: Seed cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or XTT, see Protocol 3) to determine the cell number.

  • Data Analysis: Plot cell number against time for each seeding density. Select the density that allows for logarithmic growth over the intended duration of your drug treatment experiment without reaching over-confluency.

Protocol 2: Dose-Response Experiment to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Based on the results from Protocol 1, seed the optimal number of cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final solvent concentration) and an untreated control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or XTT, see Protocol 3).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[6]

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the drug treatment incubation period, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound (Hypothetical)

Note: The following data is for illustrative purposes only and should be determined experimentally for your specific cell line.

This compound Concentration% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0 µM)100 ± 5.2100 ± 4.8100 ± 6.1
0.01 µM98 ± 4.995 ± 5.592 ± 6.3
0.1 µM95 ± 5.188 ± 6.280 ± 5.9
1 µM85 ± 6.370 ± 5.755 ± 7.0
10 µM60 ± 7.145 ± 6.830 ± 6.5
50 µM30 ± 5.915 ± 4.35 ± 2.1
100 µM10 ± 3.85 ± 2.52 ± 1.5

Table 2: Hypothetical IC50 Values for this compound

Incubation TimeIC50 (µM)
24 hours12.5
48 hours8.2
72 hours4.7

Visualizations

Pentopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction This compound This compound This compound->Angiotensin_II Inhibition caption Figure 1. Simplified diagram of this compound's inhibitory action on the RAAS pathway.

Figure 1. Simplified diagram of this compound's inhibitory action on the RAAS pathway.

Experimental_Workflow start Start seeding_density Optimize Seeding Density start->seeding_density dose_response Perform Dose-Response Experiment (24, 48, 72h) seeding_density->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 downstream Proceed to Downstream Functional Assays ic50->downstream end End downstream->end

Figure 2. Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Unexpected Results? high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity Yes no_effect No Effect? start->no_effect No high_cytotoxicity->no_effect No solution_cytotoxicity Lower Concentration Range Check Solvent Toxicity high_cytotoxicity->solution_cytotoxicity Yes inconsistent Inconsistent Results? no_effect->inconsistent No solution_no_effect Increase Concentration/Time Use Active Metabolite no_effect->solution_no_effect Yes solution_inconsistent Standardize Protocols Check for Contamination inconsistent->solution_inconsistent Yes

References

Technical Support Center: Overcoming Resistance to Captopril in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Captopril in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Captopril's anti-cancer effects?

A1: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, exhibits anti-cancer effects through various mechanisms that are not solely dependent on the renin-angiotensin system (RAS). Key mechanisms include:

  • Induction of Apoptosis: Captopril can stimulate the intrinsic pathway of apoptosis. In some cell lines, this is associated with the upregulation of the p53 tumor suppressor gene[1].

  • Downregulation of Cell Cycle Progression Genes: It has been shown to reduce the expression of critical cell cycle regulators like c-myc and cyclin D1, leading to decreased cell proliferation[2].

  • Inhibition of T-Cell Activation: Captopril can interfere with T-cell activation signals, preventing activation-induced apoptosis in T-cell hybridomas[3].

  • Restoration of TGF-beta Sensitivity: In some cancer models, Captopril can restore the expression of the transforming growth factor-beta (TGF-β) type II receptor, resensitizing cancer cells to the growth-inhibitory effects of TGF-β.

  • Generation of Reactive Oxygen Species (ROS): In the presence of copper ions, Captopril can lead to the production of hydrogen peroxide (H₂O₂), which is cytotoxic to cancer cells[4].

Q2: Why do I observe variable sensitivity to Captopril across different cell lines?

A2: The sensitivity of cancer cell lines to Captopril can vary significantly. This variability can be attributed to several factors, including:

  • Genetic Background of the Cell Line: The presence or absence of functional p53, the expression levels of RAS components, and the status of other signaling pathways can all influence a cell's response to Captopril.

  • ACE and Renin Activity: While not the only mechanism, the presence and activity of ACE and renin in the cell line can play a role in its sensitivity.

  • Copper Availability: The cytotoxic effect of Captopril can be dependent on the presence of copper to generate H₂O₂. The availability of intracellular and extracellular copper can therefore influence the drug's efficacy[4].

Q3: Can Captopril be used to overcome resistance to other anti-cancer drugs?

A3: Yes, there is evidence that Captopril can help overcome acquired resistance to other therapies. For example, in tamoxifen-resistant MCF-7 breast cancer cells, the addition of Captopril has been shown to revert the resistant phenotype. This is associated with the upregulation of ACE and angiotensin II receptors in the resistant cells, suggesting a role for the RAS in this acquired resistance mechanism[5].

Troubleshooting Guide

Issue 1: No significant anti-proliferative effect of Captopril is observed.

Possible Cause 1: Intrinsic Resistance of the Cell Line

  • Troubleshooting Step: Verify the reported sensitivity of your cell line to Captopril in the literature. Some cell lines have high IC50 values or are reported to be insensitive.

  • Recommendation: If your cell line is known to be resistant, consider using a different, more sensitive cell line to study Captopril's effects or investigate the underlying mechanisms of intrinsic resistance.

Possible Cause 2: Sub-optimal Experimental Conditions

  • Troubleshooting Step: Review your experimental protocol. Key parameters to check include:

    • Captopril Concentration: Ensure you are using a relevant concentration range. Refer to published IC50 values for similar cell lines.

    • Treatment Duration: The anti-proliferative effects of Captopril may require longer incubation times (e.g., 48-72 hours or longer).

    • Copper Supplementation: As Captopril's cytotoxicity can be copper-dependent, consider adding a sub-physiological concentration of a copper salt (e.g., CuSO₄) to the culture medium. Always include a copper-only control to assess its independent toxicity[4].

    • Serum Concentration: Components in fetal bovine serum (FBS) may interact with Captopril. Consider reducing the serum concentration if compatible with your cell line's health.

Possible Cause 3: Captopril Degradation

  • Troubleshooting Step: Prepare fresh Captopril solutions for each experiment. Captopril in solution may not be stable over long periods.

Issue 2: Developing Acquired Resistance to Captopril

While specific literature on acquired resistance to Captopril in cancer cell lines is limited, general mechanisms of drug resistance can be investigated.

Possible Cause 1: Upregulation of Efflux Pumps

  • Troubleshooting Step: Investigate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), in your resistant cell line compared to the parental line using qPCR or Western blotting. Captopril has been reported to be an inhibitor of P-gp, suggesting it can be a substrate for efflux pumps[6].

  • Strategy to Overcome: Consider co-treatment with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity to Captopril is restored.

Possible Cause 2: Alterations in the Renin-Angiotensin System (RAS)

  • Troubleshooting Step: Analyze the expression of RAS components (e.g., ACE, AGTR1, AGTR2) in your resistant cells. Upregulation of these components could potentially compensate for Captopril's inhibitory effects[7][8].

  • Strategy to Overcome: If RAS components are upregulated, consider combination therapies. For instance, if the Angiotensin II receptor type 1 (AT1R) is overexpressed, combining Captopril with an AT1R blocker (e.g., Losartan) could be a rational approach.

Possible Cause 3: Activation of Alternative Survival Pathways

  • Troubleshooting Step: Use pathway analysis tools (e.g., phosphokinase arrays, RNA sequencing) to identify signaling pathways that are upregulated in the resistant cells. This could include pathways like PI3K/Akt or MAPK, which are common mediators of drug resistance[9].

  • Strategy to Overcome: Once an alternative pathway is identified, test the combination of Captopril with a specific inhibitor of that pathway.

Data Presentation

Table 1: Reported IC50 Values of Captopril in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueNotes
HCT116Colorectal Carcinoma1.5 mg/mL[1]
DU145Prostate Cancer1.2 mg/mL[1]
MCF-7Breast Cancer849.8 µM[cite: ]
AMJ13Breast Cancer1075 µM[cite: ]
HeLaCervical Cancer130 µM[cite: ]
KB 3-1Oral Carcinoma15.67 mM[cite: ]
MDA-MB-361Breast Cancer> 50 µMIneffective at tested concentrations.
Fem-xMelanoma> 50 µMIneffective at tested concentrations.
K562Myelogenous Leukemia> 50 µMIneffective at tested concentrations.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Captopril Treatment: Prepare serial dilutions of Captopril in culture medium. Remove the old medium from the wells and add 100 µL of the Captopril-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis and Signaling Markers
  • Cell Lysis: After Captopril treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p53, c-myc, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Captopril_Signaling_Pathway Captopril Captopril ACE ACE Captopril->ACE inhibits p53 p53 Captopril->p53 activates c_myc c-myc Captopril->c_myc downregulates Cyclin_D1 Cyclin D1 Captopril->Cyclin_D1 downregulates Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Ang I to AT1R AT1R Angiotensin_II->AT1R activates Proliferation Cell Proliferation AT1R->Proliferation Apoptosis Apoptosis p53->Apoptosis c_myc->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest c_myc->Cell_Cycle_Arrest Cyclin_D1->Proliferation Cyclin_D1->Cell_Cycle_Arrest

Caption: Captopril's multi-faceted anti-cancer signaling pathways.

Experimental_Workflow Start Observe Decreased Sensitivity to Captopril Check_Protocol Verify Experimental Protocol (Concentration, Duration, etc.) Start->Check_Protocol Intrinsic_Resistance Assess Intrinsic Resistance (Literature Review, IC50 of other lines) Start->Intrinsic_Resistance Acquired_Resistance Investigate Acquired Resistance Mechanisms Start->Acquired_Resistance Efflux_Pumps 1. Analyze Efflux Pump Expression (qPCR, Western Blot for ABC Transporters) Acquired_Resistance->Efflux_Pumps RAS_Components 2. Profile RAS Component Expression (qPCR for ACE, AGTR1/2) Acquired_Resistance->RAS_Components Alt_Pathways 3. Identify Alternative Survival Pathways (Pathway Arrays, RNA-seq) Acquired_Resistance->Alt_Pathways Overcome_Efflux Test Combination with Efflux Pump Inhibitors Efflux_Pumps->Overcome_Efflux Overcome_RAS Test Combination with other RAS inhibitors (e.g., ARBs) RAS_Components->Overcome_RAS Overcome_Alt Test Combination with Pathway-Specific Inhibitors Alt_Pathways->Overcome_Alt

Caption: Troubleshooting workflow for Captopril resistance.

Logical_Resistance_Mechanisms Resistance Captopril Resistance Increased_Efflux Increased Drug Efflux Resistance->Increased_Efflux Target_Alteration Target Alteration / Bypass Resistance->Target_Alteration Apoptosis_Evasion Evasion of Apoptosis Resistance->Apoptosis_Evasion ABC_Transporters Upregulation of ABC Transporters (e.g., P-gp) Increased_Efflux->ABC_Transporters RAS_Upregulation Upregulation of RAS Components (ACE, AT1R) Target_Alteration->RAS_Upregulation Bypass_Signaling Activation of Bypass Signaling (PI3K/Akt, MAPK) Target_Alteration->Bypass_Signaling p53_Mutation Loss of p53 function Apoptosis_Evasion->p53_Mutation Bcl2_Upregulation Upregulation of anti-apoptotic proteins (Bcl-2) Apoptosis_Evasion->Bcl2_Upregulation

Caption: Potential mechanisms of acquired resistance to Captopril.

References

improving the yield of Pentopril chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Pentopril. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Disclaimer: Publicly available, detailed synthetic protocols for this compound are limited. The information provided herein is based on the known chemical structure of this compound, ((2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid), and established synthetic methodologies for analogous Angiotensin-Converting Enzyme (ACE) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic strategy for this compound?

A1: Based on its structure, a convergent synthesis is the most probable route. This would involve the synthesis of two key intermediates: (2S)-indoline-2-carboxylic acid (or a protected derivative) and (2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoic acid (or its corresponding acid chloride). The final step would be the coupling of these two fragments, followed by any necessary deprotection steps.

Q2: What are the critical reaction steps where yield loss is common?

A2: The most critical steps prone to yield loss are likely:

  • Stereoselective synthesis of the pentanoyl side chain: Achieving the desired (2R, 4R) stereochemistry can be challenging and may involve diastereoselective reactions or chiral resolutions, which can significantly impact the overall yield.

  • Amide bond formation (coupling reaction): The coupling of the indoline moiety with the pentanoyl side chain can be incomplete or lead to side reactions if not optimized.

  • Purification of the final product: this compound, being a moderately complex molecule, may present challenges in purification, leading to losses during crystallization or chromatography.

Q3: My overall yield is consistently low. Where should I start troubleshooting?

A3: A systematic approach is recommended. Begin by analyzing the purity and yield of each intermediate. If the intermediates are of high purity and yield, focus on optimizing the final coupling and purification steps. If an intermediate's yield or purity is low, address that specific step first. It is also crucial to ensure the absence of water and air in reactions sensitive to these conditions.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of the (2R,4R)-Pentanoyl Side Chain

Q: I am attempting a stereoselective synthesis of the (2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoic acid, and the diastereomeric excess (d.e.) is low, leading to significant losses during purification. What can I do?

A: Low diastereoselectivity is a common challenge. Consider the following:

  • Chiral Auxiliary: If you are using a chiral auxiliary-based approach (e.g., Evans auxiliary), ensure the auxiliary is of high enantiomeric purity. The reaction conditions for the alkylation steps (temperature, solvent, base) are critical and should be strictly controlled.

  • Asymmetric Hydrogenation: If employing an asymmetric hydrogenation of a prochiral precursor, the choice of catalyst, ligand, hydrogen pressure, and solvent are paramount. Screen different chiral catalysts and conditions to improve enantioselectivity.

  • Enzyme-Catalyzed Resolution: Consider a kinetic resolution of a racemic mixture of the pentanoyl side chain or a precursor using a suitable lipase or esterase. This can provide high enantiomeric purity for one of the enantiomers.

ParameterRecommendation for Improving Diastereoselectivity
Temperature Lowering the reaction temperature (e.g., to -78 °C for enolate alkylations) often enhances stereoselectivity.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of aprotic solvents.
Lewis Acid In some asymmetric reactions, the choice and stoichiometry of a Lewis acid can significantly impact the stereochemical outcome.
Reagent Purity Ensure all starting materials and reagents are pure and anhydrous, as impurities can interfere with the stereoselective control.
Problem 2: Incomplete Amide Coupling Reaction

Q: The coupling of my (2S)-indoline-2-carboxylic acid ester with the pentanoyl side chain is not going to completion, and I observe unreacted starting materials.

A: Incomplete coupling can be due to several factors:

  • Coupling Reagents: Ensure your coupling reagents (e.g., DCC, EDC, HOBt, HATU) are fresh and active. Older reagents can be hydrolyzed and inactive.

  • Steric Hindrance: Both the indoline-2-carboxylic acid and the dimethyl-substituted pentanoyl acid are sterically hindered. More powerful coupling reagents like HATU or COMU might be necessary.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acid chloride or the activated acid species can help drive the reaction to completion.

Coupling ReagentActivation TimeCommon Issues
DCC/HOBt 30-60 minFormation of insoluble DCU byproduct can complicate purification.
EDC/HOBt 30-60 minWater-soluble carbodiimide, easier workup.
HATU 5-15 minVery efficient for hindered couplings, but more expensive.
Problem 3: Formation of Side Products During Synthesis

Q: I am observing a significant amount of a byproduct that appears to be a dimer of my pentanoyl side chain.

A: This suggests that the activated acid (e.g., acid chloride or active ester) is reacting with another molecule of the pentanoic acid or its carboxylate.

  • Controlled Addition: Add the activated acid slowly to the solution of the indoline ester to maintain a low concentration of the activated species and favor the reaction with the amine.

  • Use of a Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid side reactions.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the activated acid, leading to the starting carboxylic acid which can then participate in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve (2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the (2S)-indoline-2-carboxylic acid methyl ester hydrochloride (1.2 eq) in anhydrous DMF.

  • Slowly add the indoline ester solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Saponification of the Ester to Yield this compound
  • Dissolve the coupled ester product in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify by crystallization or chromatography.

Visualizations

Pentopril_Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_final Final Steps start_sc Prochiral Precursor stereo_reaction Stereoselective Reaction (e.g., Asymmetric Alkylation) start_sc->stereo_reaction side_chain (2R,4R)-Pentanoyl Acid Derivative stereo_reaction->side_chain coupling Amide Coupling side_chain->coupling start_core Indole Derivative reduction Reduction/Protection start_core->reduction indoline_core (2S)-Indoline-2-carboxylic Acid Derivative reduction->indoline_core indoline_core->coupling deprotection Deprotection/ Saponification coupling->deprotection purification Purification deprotection->purification This compound This compound purification->this compound

Caption: General workflow for the convergent synthesis of this compound.

Troubleshooting_Low_Yield start Low Overall Yield check_intermediates Analyze Yield & Purity of Intermediates start->check_intermediates low_intermediate_yield Troubleshoot Intermediate Synthesis check_intermediates->low_intermediate_yield Low good_intermediate_yield Intermediates OK check_intermediates->good_intermediate_yield Good check_coupling Optimize Coupling Reaction good_intermediate_yield->check_coupling coupling_ok Coupling OK check_coupling->coupling_ok Good Yield troubleshoot_coupling Re-evaluate: - Coupling Reagents - Stoichiometry - Temperature/Time check_coupling->troubleshoot_coupling Low Yield check_purification Optimize Purification coupling_ok->check_purification purification_ok Yield Improved check_purification->purification_ok Good Yield troubleshoot_purification Re-evaluate: - Crystallization Solvent - Chromatography Conditions check_purification->troubleshoot_purification Low Yield

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

Technical Support Center: Minimizing Off-Target Effects of Pentopril in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Pentopril in experimental settings. The information is presented in a question-and-answer format to address specific issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the body to its active metabolite, Pentoprilat. The primary mechanism of action of Pentoprilat is the competitive inhibition of ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Pentoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in aldosterone secretion, resulting in lower blood pressure.[1]

Q2: What are the known on-target potency values for this compound's active form, Pentoprilat?

Quantitative data on the inhibitory activity of Pentoprilat against its primary target, ACE, is crucial for designing experiments that use the lowest effective concentration.

CompoundTargetAssay TypeIC50Reference
Pentoprilat (CGS 13934)Angiotensin-Converting Enzyme (ACE)In vivo (rat plasma)3.6 x 10⁻⁷ M (0.11 µg/mL)[2]
Pentoprilat (CGS 13934)Angiotensin-Converting Enzyme (ACE)In vitro (human plasma)53 ng/mL[3]

Q3: What are the potential off-target effects of ACE inhibitors like this compound?

While specific off-target data for this compound is limited, researchers should be aware of the known off-target effects of the broader class of ACE inhibitors. These can include:

  • Bradykinin-Related Effects: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE can lead to an accumulation of bradykinin, which can cause effects such as a dry cough and angioedema.[4][5][6] While these are primarily clinical side effects, elevated bradykinin levels in experimental systems could influence vascular permeability and inflammatory responses.

  • Matrix Metalloproteinases (MMPs) Inhibition: Some studies have shown that certain ACE inhibitors can directly inhibit the activity of MMPs, such as MMP-2 and MMP-9.[7][8][9][10] These enzymes are involved in extracellular matrix remodeling and can play a role in various physiological and pathological processes. Unintended inhibition of MMPs could confound experimental results related to tissue remodeling, cell migration, and inflammation.

  • Hypotension and Dizziness: As a consequence of its on-target activity, this compound can cause hypotension (low blood pressure) and dizziness.[11] In cellular or tissue-based experiments, significant changes in perfusion due to vasodilation could indirectly affect experimental outcomes.

  • Hyperkalemia: By reducing aldosterone secretion, ACE inhibitors can lead to an increase in serum potassium levels (hyperkalemia).[12] This is an important consideration in in vivo studies, as it can affect cardiac function and other physiological processes.

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results when using this compound.

This could be due to off-target effects. Here’s a guide to troubleshoot and minimize these effects.

Strategy 1: Optimizing this compound Concentration

Problem: High concentrations of this compound may lead to an increased likelihood of off-target binding.

Solution:

  • Determine the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of Pentoprilat that achieves the desired level of ACE inhibition in your specific experimental system.

  • Use On-Target Potency as a Guide: Refer to the known IC50 values of Pentoprilat for ACE inhibition (see table above) as a starting point for your concentration range.

Strategy 2: Assessing Bradykinin-Related Off-Target Effects

Problem: Accumulation of bradykinin due to ACE inhibition could be influencing your experimental results, particularly in studies involving inflammation or vascular biology.

Solution:

  • Measure Bradykinin Levels: If your experimental system allows, quantify bradykinin levels in the presence and absence of this compound.

  • Use a Bradykinin Receptor Antagonist: As a control experiment, co-administer a selective bradykinin B2 receptor antagonist, such as Icatibant, to determine if the observed effects are mediated by bradykinin.[4]

Strategy 3: Investigating Off-Target Effects on Kinases and Other Proteins

Problem: this compound may be interacting with unintended protein targets, such as kinases or metalloproteinases.

Solution:

  • Kinase Selectivity Profiling: If you suspect off-target kinase activity, you can assess the effect of this compound on a panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to determine if this compound directly binds to and stabilizes a suspected off-target protein within a cellular context.[1][13][14][15][16]

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

Objective: To determine if this compound inhibits the activity of a panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of Pentoprilat (the active form) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Assay:

    • Utilize a commercial kinase profiling service or an in-house kinase assay platform. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

    • The assay typically involves incubating the kinase, a specific substrate, and ATP with the test compound (Pentoprilat).

    • The reaction is stopped, and the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each concentration of Pentoprilat.

    • Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of Pentoprilat to a potential off-target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express the potential off-target protein.

    • Treat the cells with various concentrations of Pentoprilat or a vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Pentoprilat-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Pentoprilat indicates direct binding and stabilization of the target protein.

Visualizations

Pentopril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin Renin->Angiotensin_I This compound This compound (Prodrug) Hydrolysis Hydrolysis This compound->Hydrolysis Pentoprilat Pentoprilat (Active) Pentoprilat->Angiotensin_II Inhibition Hydrolysis->Pentoprilat

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Concentration Is the lowest effective concentration being used? Start->Concentration Bradykinin Could bradykinin-related effects be involved? Concentration->Bradykinin Yes Dose_Response Perform Dose-Response Curve Concentration->Dose_Response No Other_Targets Could other off-targets (e.g., kinases, MMPs) be involved? Bradykinin->Other_Targets No Measure_Bradykinin Measure Bradykinin Levels Bradykinin->Measure_Bradykinin Yes Profiling Perform Kinase Profiling or CETSA Other_Targets->Profiling Yes End Re-evaluate Results Other_Targets->End No Dose_Response->Bradykinin BK_Antagonist Use Bradykinin Receptor Antagonist Control Measure_Bradykinin->BK_Antagonist BK_Antagonist->Other_Targets Profiling->End

Caption: Troubleshooting workflow for off-target effects.

CETSA_Workflow Start 1. Cell Treatment (Vehicle vs. Pentoprilat) Heat 2. Heat Challenge (Temperature Gradient) Start->Heat Lysis 3. Cell Lysis & Protein Extraction Heat->Lysis Separation 4. Separate Soluble & Precipitated Proteins Lysis->Separation Quantification 5. Quantify Soluble Target Protein Separation->Quantification Analysis 6. Data Analysis (Melting Curve Shift) Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: In-Vivo Delivery of Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pentopril": This guide addresses challenges related to the in-vivo delivery of Pantoprazole. "this compound" is not a standard drug name and is likely a common misspelling of Pantoprazole, a widely used proton pump inhibitor.

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to overcome common challenges encountered during in-vivo studies with Pantoprazole.

Frequently Asked Questions (FAQs)

Q1: What is Pantoprazole and why is its in-vivo delivery challenging?

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Its primary delivery challenge stems from its chemical instability in acidic environments.[1][2] As a weak base with a pKa of about 4, it degrades rapidly at low pH, which complicates oral administration as it must survive the acidic conditions of the stomach to be absorbed in the intestine.[1][2][3]

Q2: What are the primary routes of administration for Pantoprazole in in-vivo studies?

The most common routes are oral (e.g., gavage) and intravenous (IV) injection.[4][5] The choice depends on the experimental goals. IV administration provides direct systemic exposure, bypassing the challenges of gastric degradation and intestinal absorption.[6] Oral administration is often used to study gastrointestinal effects or to mimic clinical use, but requires careful formulation to protect the drug from stomach acid.[4][7]

Q3: How should I prepare a stock solution of Pantoprazole?

Pantoprazole sodium sesquihydrate is the commonly used salt form and is freely soluble in water and ethanol.[3][8] For many in-vivo applications, particularly when diluting into aqueous buffers for final dosing, a stock solution in an organic solvent like DMSO is recommended.[9]

  • Procedure: First, dissolve Pantoprazole in DMSO (solubility is approx. 30 mg/mL).[9]

  • Dilution: This stock can then be diluted with an aqueous buffer of choice (e.g., PBS pH 7.2). A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[9]

  • Storage: Aqueous solutions are not recommended for storage for more than one day.[9] Stock solutions in pure, inert gas-purged DMSO can be stored at -20°C for longer periods.

Troubleshooting Guide

Oral Administration Challenges

Q: My compound appears to be degrading in the stomach after oral gavage. How can I prevent this?

A: This is the most common issue with Pantoprazole. Its degradation half-life at pH 5 is approximately 2.8 hours, and degradation is even faster at lower pH values found in the stomach.[3] To prevent this, you must protect the compound from gastric acid.

  • Solution 1: Co-administration with a buffering agent. Formulating Pantoprazole in a solution containing sodium bicarbonate is a common and effective strategy. An 8.4% sodium bicarbonate solution can provide sufficient acid-neutralizing capacity to allow the drug to pass through the stomach safely.[2]

  • Solution 2: Enteric Coating. For studies involving solid dosage forms (e.g., custom pellets or tablets), an enteric coating is necessary.[7][10] These coatings, such as those made with Eudragit®, are designed to dissolve only at a pH greater than 5.5, ensuring the drug is released in the small intestine.[10]

Q: I'm observing low or inconsistent bioavailability after oral administration. What are the potential causes?

A: Assuming you have addressed acid degradation, low bioavailability can result from several factors:

  • Poor Solubility: While the sodium salt is water-soluble, the drug may precipitate in the acidic environment of the stomach before it can be neutralized. Ensure the formulation remains solubilized.

  • Improper Gavage Technique: Incorrect oral gavage technique can lead to accidental tracheal administration, esophageal trauma, or incomplete dosing, all of which will drastically reduce systemic exposure.[11] Ensure personnel are properly trained.

  • Vehicle Effects: The choice of vehicle can influence absorption. Highly viscous vehicles may delay gastric emptying and transit to the absorptive surfaces of the intestine.[11]

Intravenous Administration Challenges

Q: My Pantoprazole solution for IV injection is cloudy or has precipitated. What went wrong?

A: Precipitation is likely due to solubility or stability issues.

  • Incorrect Solvent/pH: Pantoprazole sodium is freely soluble in 0.9% Sodium Chloride Injection but only very slightly soluble in phosphate buffer at pH 7.4.[3][6] Reconstitution should be done with 0.9% NaCl only.[12] The pH of the reconstituted IV solution is typically high, in the range of 9.0 to 10.5, to ensure stability.[6]

  • Improper Dilution: For infusions, the reconstituted solution should be further diluted in compatible fluids like 5% Dextrose or 0.9% Sodium Chloride.[12]

  • Storage: The reconstituted solution should be used promptly. It may be stored at room temperature for up to 6 hours before further dilution, and the final diluted solution must be used within 24 hours.[13]

Q: Are there known incompatibilities for IV administration of Pantoprazole?

A: Yes. Pantoprazole for IV use should not be administered simultaneously through the same line as other IV solutions.[5] The intravenous line should be flushed with a compatible solution (e.g., 0.9% NaCl) before and after administration.[13] Some formulations contain edetate disodium (EDTA), which can chelate divalent metal ions like zinc; this should be considered in long-term studies or in animals with zinc deficiency.[14]

Data Presentation: Quantitative Summaries

Table 1: Solubility of Pantoprazole in Common Solvents

Solvent Solubility Classification Reference
Water Freely Soluble Very Soluble [3][8]
Ethanol ~5 mg/mL Freely Soluble [8][9]
DMSO ~30 mg/mL - [9]
Dimethylformamide (DMF) ~30 mg/mL - [9]
Phosphate Buffer (pH 7.4) Very Slightly Soluble - [3]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | - |[9] |

Table 2: pH-Dependent Stability of Pantoprazole

pH Value Degradation Half-Life (at ambient temperature) Stability Reference
< 4.0 Very Rapid Highly Unstable [1]
5.0 ~2.8 hours Unstable [3][15]
7.8 ~220 hours Relatively Stable [3][15]

| > 7.8 | - | Chemically Stable |[15] |

Table 3: Example In-Vivo Dosing Regimens for Pantoprazole

Animal Model Route Dosage Indication/Study Type Reference
Rat Oral 1.3 mg/kg (ED50) Reduction of basal gastric acid secretion [9]
Rat Oral 10 mg/kg/day Stress-induced ulcer model [4]
Ruminants (Goats) IV 1.0 mg/kg Gastroprotection [16]
Ruminants (Goats) Subcutaneous 2.0 mg/kg Gastroprotection [16]

| Dog | Oral | 0.7 - 1.0 mg/kg once daily | Gastric acid-related diseases |[17] |

Experimental Protocols

Protocol 1: Preparation and Administration of Pantoprazole for Oral Gavage in Rodents

This protocol is designed to protect Pantoprazole from gastric acid degradation.

  • Materials:

    • Pantoprazole sodium sesquihydrate

    • 8.4% Sodium Bicarbonate solution (prepared fresh in sterile water)

    • Appropriately sized ball-tipped gavage needles (e.g., 20-gauge for mice, 16-18 gauge for rats).[18][19]

    • Syringes, balance, weigh boats, sterile tubes.

  • Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 25g mouse):

    • Objective: Administer a volume of ~10 µL/g body weight (0.25 mL for a 25g mouse).[20]

    • Calculate Concentration: To deliver 10 mg/kg in a 10 mL/kg volume, the required concentration is 1 mg/mL.

    • Weighing: Weigh the required amount of Pantoprazole sodium. For a 10 mL final volume, you would need 10 mg.

    • Dissolution: Directly dissolve the 10 mg of Pantoprazole sodium into 10 mL of 8.4% Sodium Bicarbonate solution. Vortex until fully dissolved. Protect the solution from light.

    • Use Immediately: This formulation should be prepared fresh and used as soon as possible due to the limited stability of Pantoprazole in aqueous solutions.

  • Administration Procedure:

    • Animal Handling: Properly restrain the rodent to ensure its head and body are aligned in a straight line to prevent tracheal insertion.[21]

    • Measure Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[18]

    • Insertion: Gently insert the ball-tipped needle into the diastema (gap between incisors and molars), advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. [19]

    • Dosing: Once the needle is in place, administer the solution slowly and steadily.

    • Withdrawal: Remove the needle gently along the same path of insertion.

    • Monitoring: Observe the animal for several minutes post-gavage for any signs of respiratory distress.[18]

Protocol 2: Preparation and Administration of Pantoprazole for Intravenous (IV) Injection

  • Materials:

    • Lyophilized Pantoprazole sodium for injection (e.g., 40 mg/vial)

    • 0.9% Sodium Chloride Injection, USP (for reconstitution)

    • 5% Dextrose Injection or 0.9% Sodium Chloride Injection (for further dilution if needed for infusion)

    • Sterile syringes and needles

  • Reconstitution and Administration (for a 40 mg dose):

    • Reconstitution: Aseptically reconstitute one 40 mg vial of Pantoprazole sodium with 10 mL of 0.9% Sodium Chloride Injection to yield a final concentration of 4 mg/mL.[13]

    • Visual Inspection: Inspect the reconstituted solution for particulate matter and discoloration before administration.[13]

    • Administration (Slow Bolus): The 40 mg dose (10 mL of reconstituted solution) can be administered intravenously over a period of at least 2 minutes.[13]

    • Line Flushing: It is critical to flush the IV line with 0.9% Sodium Chloride Injection or 5% Dextrose Injection before and after administering the drug.[13]

  • Preparation for Infusion (Example for a continuous infusion in larger animals):

    • For a continuous infusion, an 80 mg loading dose followed by an 8 mg/hr infusion is sometimes used.[5]

    • Loading Dose: An 80 mg bolus can be given over 15 minutes.[5]

    • Infusion Solution: To prepare a continuous infusion, two 40 mg vials can be reconstituted and added to a 100 mL bag of compatible infusion fluid to achieve a concentration of 0.8 mg/mL.[12] The infusion rate is then adjusted to deliver the target dose (e.g., 10 mL/hr to deliver 8 mg/hr).

Visualization: Troubleshooting Workflow

The following diagram outlines a troubleshooting workflow for formulating Pantoprazole for oral gavage studies, addressing the key challenges of stability and solubility.

Pantoprazole_Oral_Formulation_Workflow start Start: Need Oral Pantoprazole Formulation check_stability Primary Challenge: Is the drug stable in gastric acid? start->check_stability no_stability No (Default) check_stability->no_stability No yes_stability Yes (e.g., Enteric Coated Granules) check_stability->yes_stability Yes formulation_choice Formulation Strategy: Use Acid-Neutralizing Vehicle no_stability->formulation_choice proceed_gavage Proceed to Oral Gavage (Administer Immediately) yes_stability->proceed_gavage vehicle_prep Prepare Vehicle: 8.4% Sodium Bicarbonate in sterile water formulation_choice->vehicle_prep dissolve_drug Dissolve Pantoprazole Sodium in Bicarbonate Vehicle vehicle_prep->dissolve_drug check_solubility Check for complete dissolution. Is the solution clear? dissolve_drug->check_solubility yes_soluble Yes check_solubility->yes_soluble Yes no_soluble No (Precipitation) check_solubility->no_soluble No yes_soluble->proceed_gavage troubleshoot_sol Troubleshoot: 1. Ensure correct salt form is used. 2. Gently warm or sonicate. 3. Re-evaluate required concentration. no_soluble->troubleshoot_sol troubleshoot_sol->dissolve_drug end_success End: Successful Formulation proceed_gavage->end_success

Caption: Troubleshooting workflow for oral Pantoprazole formulation.

References

Technical Support Center: Refining HPLC Methods for Pentopril Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentopril HPLC Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of this compound.

Disclaimer: Publicly available data specifically on the HPLC analysis of this compound is limited. The information and protocols provided herein are based on established methods for structurally similar Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril and Enalapril. These compounds share functional groups and physicochemical properties, making their analytical behaviors analogous. The provided methods should be considered as a strong starting point for the development and validation of a specific this compound assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Method Development & Optimization

Question 1: I am developing a new HPLC method for this compound. Where should I start with chromatographic conditions?

Answer:

For initial method development for this compound, a reversed-phase HPLC method is recommended. Based on methods for similar ACE inhibitors, the following parameters provide a robust starting point.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale & Further Optimization
Column C18 (e.g., ODS), 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase is effective for retaining and separating moderately polar compounds like this compound. Shorter columns (e.g., 150 mm) can be used for faster analysis times if resolution is adequate.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with pH adjustmentA mixture of acetonitrile and water is a common mobile phase for ACE inhibitors. The ratio can be adjusted to optimize retention time; increasing the organic phase percentage will decrease retention time.
pH of Mobile Phase Adjusted to pH 2.5 - 3.0 with orthophosphoric acidThis compound is an acidic compound. A low pH mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.[1][2]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm i.d. column. It can be adjusted to optimize analysis time and resolution.
Detection Wavelength 215 - 220 nmACE inhibitors typically have a UV absorbance maximum in this range. A diode array detector (DAD) can be used to determine the optimal wavelength for this compound.
Column Temperature Ambient (e.g., 25 °C)Maintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 20 µLThis can be optimized based on the concentration of the sample and the sensitivity of the detector.

Question 2: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

Table 2: Troubleshooting Peak Tailing for this compound

Possible CauseRecommended Solution(s)
Secondary Silanol Interactions - Lower Mobile Phase pH: Ensure the mobile phase pH is between 2.5 and 3.0 to suppress the ionization of both this compound and the residual silanol groups on the silica-based column packing.[1][3] - Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing the likelihood of these interactions. - Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.[3]
Column Overload - Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.[4] - Decrease Injection Volume: Injecting a smaller volume of the sample can also alleviate overload.
Column Contamination or Damage - Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample that can cause peak tailing.[5][6] - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. - Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.
Extra-Column Volume - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.[6]

Below is a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload is_improved1 Peak Shape Improved? check_overload->is_improved1 overload_cause Cause: Column Overload Solution: Optimize sample load is_improved1->overload_cause Yes check_ph Adjust Mobile Phase pH (2.5 - 3.0) is_improved1->check_ph No is_improved2 Peak Shape Improved? check_ph->is_improved2 ph_cause Cause: Secondary Interactions Solution: Maintain optimal pH is_improved2->ph_cause Yes check_column Use Guard Column/ Flush Column is_improved2->check_column No is_improved3 Peak Shape Improved? check_column->is_improved3 column_cause Cause: Column Contamination Solution: Regular maintenance is_improved3->column_cause Yes replace_column Replace Column is_improved3->replace_column No

A logical workflow for troubleshooting peak tailing.

Question 3: My this compound peak is fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing but can also affect analytical accuracy. It is often a sign of sample overload or issues with the sample solvent.

Table 3: Troubleshooting Peak Fronting for this compound

Possible CauseRecommended Solution(s)
Sample Overload - Dilute the Sample: This is the most common cause of peak fronting.[7][8] A 10-fold dilution of the sample followed by re-injection can quickly diagnose this issue.[7][8] - Reduce Injection Volume: If dilution is not feasible, reducing the injection volume can have a similar effect.
Incompatible Sample Solvent - Dissolve Sample in Mobile Phase: The solvent used to dissolve the sample should be the same as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning of the separation, leading to a fronting peak.
Column Collapse or Void - Replace the Column: A void at the head of the column can cause peak distortion, including fronting. This is often accompanied by a sudden drop in backpressure. If a void is suspected, the column should be replaced.
Low Column Temperature (less common in LC) - Increase Column Temperature: In some cases, especially with certain interactions, a low column temperature can contribute to fronting.[8] Maintaining a consistent and slightly elevated temperature (e.g., 30-35 °C) can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Mobile Phase

This protocol is adapted from methods for Captopril and other ACE inhibitors.[9][10]

1. Mobile Phase Preparation (Acetonitrile:Water with 0.1% Orthophosphoric Acid, 60:40 v/v, pH ~2.5)

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass reservoir.
  • Add 1.0 mL of 85% orthophosphoric acid to the mixture.
  • Mix thoroughly and degas the mobile phase for 15-20 minutes using a sonicator or vacuum filtration.

2. Standard Stock Solution of this compound (e.g., 100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
  • Allow the solution to cool to room temperature.
  • Dilute to the mark with the mobile phase and mix well.

3. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 20, 40, 80 µg/mL).
  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Tablet Formulation

This protocol is a general guideline for extracting an active pharmaceutical ingredient (API) from a solid dosage form.

1. Tablet Powder Preparation

  • Weigh and finely powder 20 this compound tablets.
  • Calculate the average tablet weight.

2. Sample Solution Preparation (e.g., for a 25 mg tablet)

  • Accurately weigh a portion of the tablet powder equivalent to 25 mg of this compound into a 100 mL volumetric flask.
  • Add approximately 70 mL of the mobile phase.
  • Sonicate for 15-20 minutes to ensure complete dissolution of the API.
  • Allow the solution to cool to room temperature.
  • Dilute to the mark with the mobile phase and mix well.
  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  • Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

Method Validation

Question 4: What are the key parameters to consider when validating my this compound HPLC method?

Answer:

Method validation ensures that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validation.

Table 4: Key HPLC Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.- Tailing Factor: ≤ 2.0[10] - Theoretical Plates: > 2000 - %RSD of replicate injections: ≤ 2.0%[10]
Specificity/ Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.- Correlation Coefficient (r²): ≥ 0.999[11]
Accuracy To determine the closeness of the test results to the true value.- % Recovery: Typically between 98.0% and 102.0% for the API.[10][11]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).- % Relative Standard Deviation (%RSD): ≤ 2.0%[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the system suitability criteria when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) are slightly varied.

Below is a diagram illustrating the relationship between key validation parameters.

G Interrelation of HPLC Method Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ Specificity->Accuracy Linearity->Accuracy Linearity->Precision Accuracy->Precision Precision->LOD_LOQ

Interrelation of key HPLC method validation parameters.

References

Technical Support Center: Enhancing the Bioavailability of Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of Pentopril.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, CGS 13934. While this conversion is efficient, the overall oral bioavailability of the active metabolite is approximately 66%, suggesting incomplete absorption of the parent drug.[1] Key challenges may include:

  • Physicochemical Properties: Limited aqueous solubility and/or permeability of this compound.

  • Gastrointestinal (GI) Tract Instability: Potential degradation of this compound in the harsh environment of the GI tract.

  • Presystemic Metabolism: While this compound is designed to be metabolized, extensive first-pass metabolism in the gut wall or liver before reaching systemic circulation can reduce the amount of active drug available.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation and chemical modification strategies can be explored to improve the oral bioavailability of this compound and other ACE inhibitors:

  • Nanotechnology-Based Drug Delivery Systems: Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption across the intestinal barrier.[3][4][5][6] Examples include:

    • Polymeric nanoparticles

    • Solid lipid nanoparticles (SLNs)[7][8]

    • Liposomes[7]

  • Prodrug Modifications: While this compound is already a prodrug, further chemical modifications could be designed to increase its lipophilicity and enhance its passive diffusion across the intestinal membrane.[9][10][11]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[3][7][12]

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[3][13]

Troubleshooting Guides

Nanoparticle Formulation Issues

Q: My this compound-loaded nanoparticles exhibit low entrapment efficiency (<50%). What are the potential causes and how can I improve it?

A: Low entrapment efficiency can be due to several factors. Here’s a troubleshooting guide:

Potential Cause Explanation Suggested Solutions
Drug Properties This compound may have some solubility in the external phase of your nanoparticle suspension, leading to its loss during the formulation process.- Modify the pH of the external phase to decrease this compound's solubility.- Increase the viscosity of the internal phase to slow down drug diffusion.
Formulation Parameters The drug-to-polymer ratio may be too high, exceeding the encapsulating capacity of the polymer.- Decrease the initial drug loading.- Optimize the drug-to-polymer ratio by testing different concentrations.
Process Parameters Insufficient homogenization energy or time may lead to poor drug encapsulation.- Increase the sonication/homogenization time or intensity.- Optimize the stirring speed during nanoparticle formation.
Polymer Choice The chosen polymer may have poor affinity for this compound.- Screen different types of polymers (e.g., PLGA, PCL, chitosan) to find one with better interaction with this compound.
In Vitro Dissolution Study Problems

Q: The in vitro release profile of my this compound formulation shows a very high burst release (>50% in the first hour). How can I achieve a more sustained release?

A: A high burst release is often due to the drug being adsorbed on the surface of the delivery system.

Potential Cause Explanation Suggested Solutions
Surface-Associated Drug A significant portion of this compound is adsorbed onto the surface of the nanoparticles/microparticles.- Optimize the washing step after formulation to remove surface-bound drug.- Increase the polymer concentration to ensure complete encapsulation.
Formulation Porosity The formulation matrix may be highly porous, allowing for rapid penetration of the dissolution medium.- Use a polymer with a lower degradation rate.- Increase the molecular weight of the polymer to create a denser matrix.
Particle Size Smaller particles have a larger surface area, which can contribute to a faster initial release.- Optimize the formulation process to obtain slightly larger particles with a narrow size distribution.
In Vivo Pharmacokinetic Study Challenges

Q: The in vivo pharmacokinetic study of my novel this compound formulation in rats shows high inter-individual variability. What could be the reasons?

A: High variability in in vivo studies can be multifactorial.

Potential Cause Explanation Suggested Solutions
Animal Handling and Dosing Inconsistent oral gavage technique can lead to variations in the amount of drug delivered to the stomach.- Ensure all personnel are properly trained in oral gavage techniques.- Use a consistent vehicle volume for all animals.
Physiological State of Animals Differences in fasting state, stress levels, or underlying health conditions can affect drug absorption.- Standardize the fasting period before dosing.- Acclimatize the animals to the experimental procedures to minimize stress.
Formulation Instability The formulation may not be stable in the GI tract, leading to variable degradation and absorption.- Evaluate the stability of your formulation in simulated gastric and intestinal fluids.
Genetic Variability Genetic differences in drug transporters or metabolic enzymes among the animals can contribute to variability.- Use a well-characterized and genetically homogenous strain of rats.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a standard procedure for evaluating the in vitro release of this compound.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle method) or Apparatus 1 (Basket method)[14]

Dissolution Medium:

  • 900 mL of 0.1 N HCl (to simulate gastric fluid) for the first 2 hours.

  • 900 mL of phosphate buffer (pH 6.8) (to simulate intestinal fluid) for the subsequent time points.

Procedure:

  • Place a known amount of the this compound formulation in the dissolution vessel.

  • Maintain the temperature at 37 ± 0.5 °C and the paddle/basket speed at a specified rate (e.g., 50 rpm).[14]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method such as HPLC.[15][16]

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the analysis of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.[15][16]

  • C18 reverse-phase column.

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

Sample Preparation (Plasma):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the drug.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample.

  • Injection: Inject a known volume of the prepared sample into the HPLC system.

Quantification:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_for_Nanoparticle_Development cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Nanoparticle Formulation Optimization Process & Formulation Parameter Optimization Formulation->Optimization Varying parameters (e.g., drug:polymer ratio) ParticleSize Particle Size & PDI Optimization->ParticleSize ZetaPotential Zeta Potential Optimization->ZetaPotential EntrapmentEfficiency Entrapment Efficiency Optimization->EntrapmentEfficiency Morphology Morphology (SEM/TEM) Optimization->Morphology Dissolution In Vitro Dissolution Study EntrapmentEfficiency->Dissolution Morphology->Dissolution Stability Stability Studies (e.g., in SGF/SIF) Dissolution->Stability Pharmacokinetics Pharmacokinetic Study (e.g., in rats) Stability->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability Prodrug_Bioavailability_Enhancement cluster_absorption Absorption Process This compound This compound (Prodrug) GI_Lumen GI Lumen Intestinal_Membrane Intestinal Membrane GI_Lumen->Intestinal_Membrane Increased Passive Diffusion (due to higher lipophilicity) Systemic_Circulation Systemic Circulation Intestinal_Membrane->Systemic_Circulation Absorption Active_Metabolite Active Metabolite (CGS 13934) Systemic_Circulation->Active_Metabolite Rapid Hydrolysis Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability of this compound Formulation CheckSolubility Is in vitro dissolution rate-limiting? Start->CheckSolubility CheckPermeability Is intestinal permeability a limiting factor? CheckSolubility->CheckPermeability No ImproveSolubility Enhance Solubility: - Amorphous Solid Dispersion - Nanoparticle Formulation - Lipid-Based System CheckSolubility->ImproveSolubility Yes CheckStability Is the formulation stable in the GI tract? CheckPermeability->CheckStability No ImprovePermeability Enhance Permeability: - Prodrug Modification - Use of Permeation Enhancers - Nanoparticles for transport CheckPermeability->ImprovePermeability Yes ImproveStability Enhance Stability: - Enteric Coating - Encapsulation in protective polymers CheckStability->ImproveStability Yes ReEvaluate Re-evaluate Formulation CheckStability->ReEvaluate No ImproveSolubility->ReEvaluate ImprovePermeability->ReEvaluate ImproveStability->ReEvaluate

References

Technical Support Center: Pentopril Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on handling and troubleshooting the degradation of Pentopril in experimental samples. Given the limited publicly available stability data for this compound, this guide incorporates established principles from structurally related non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitors to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the body to its active form, pentoprilat.[1] Pentoprilat competitively inhibits ACE, which in turn blocks the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, resulting in an antihypertensive effect.[1]

Q2: What are the likely causes of this compound degradation in my experimental samples?

A2: While specific degradation pathways for this compound are not extensively documented, based on related ACE inhibitors, the primary routes of degradation in aqueous solutions are likely to be:

  • Hydrolysis: The ester group in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would convert this compound into its active metabolite, pentoprilat, and ethanol.

  • Intramolecular Cyclization: Like other ACE inhibitors such as enalapril, this compound may undergo intramolecular cyclization to form a diketopiperazine derivative. This is often accelerated in acidic conditions and at higher temperatures.[2][3]

  • Oxidation: Although this compound is a non-sulfhydryl ACE inhibitor, oxidative degradation can still be a concern for complex organic molecules, potentially catalyzed by trace metal ions.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range. For many ACE inhibitors, a slightly acidic pH (around 2-4) can improve stability against hydrolysis and some forms of cyclization.[2][3]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Use of Stabilizers: For long-term storage or in formulations, consider the use of antioxidants or chelating agents like ascorbic acid, citric acid, or EDTA, which have been used to stabilize other ACE inhibitors.[4]

  • Inert Atmosphere: For highly sensitive experiments, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to ensure accurate concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of drug activity or inconsistent results. This compound degradation.Prepare fresh solutions for each experiment. Verify the pH and temperature of your experimental conditions. Consider performing a stability study under your specific experimental conditions using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize sample handling and storage conditions to minimize their formation.
Variability between sample aliquots. Incomplete dissolution or precipitation of this compound. Adsorption to container surfaces.Ensure complete dissolution of this compound in the chosen solvent. Use low-binding microcentrifuge tubes or glassware.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution.

  • Materials:

    • This compound powder

    • High-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)

    • Sterile, low-binding microcentrifuge tubes or vials

    • Calibrated analytical balance and pH meter

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before weighing.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO) before diluting with the aqueous buffer to the final desired concentration. This can aid in the dissolution of hydrophobic compounds.

    • Verify the pH of the final solution and adjust if necessary using a suitable acidic or basic solution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound in an Experimental Buffer

This protocol outlines a method to assess the stability of this compound under specific experimental conditions.

  • Materials:

    • This compound stock solution

    • Experimental buffer at the desired pH

    • Incubator or water bath set to the experimental temperature

    • HPLC system with a suitable column (e.g., C18) and detector

  • Procedure:

    • Prepare a solution of this compound in the experimental buffer at the desired final concentration.

    • Divide the solution into multiple aliquots in appropriate vials.

    • Store the vials under the desired experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC to determine the concentration of this compound.

    • If possible, freeze a parallel aliquot at each time point at -80°C for later analysis of potential degradation products.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Pentopril_Degradation_Pathway This compound This compound Pentoprilat Pentoprilat (Active Metabolite) This compound->Pentoprilat Hydrolysis (pH, Temp) Diketopiperazine Diketopiperazine Derivative This compound->Diketopiperazine Intramolecular Cyclization (Acidic pH, Temp) Other Other Oxidation/ Hydrolysis Products This compound->Other Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solution in Experimental Buffer Stock->Working Incubate Incubate Samples at Desired Temperature Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Determine Concentration and Degradation Rate HPLC->Data

Caption: Workflow for this compound stability testing.

References

Validation & Comparative

Validating Pentopril's In-Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in-vivo mechanism of action of a new drug candidate is a critical step. This guide provides a comparative framework for validating the efficacy of Pentopril, an angiotensin-converting enzyme (ACE) inhibitor, against other established drugs in its class. By presenting key experimental data and detailed protocols, this document aims to facilitate the design and interpretation of in-vivo studies.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound, like other ACE inhibitors, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance. A simplified overview of this pathway and the intervention point of ACE inhibitors is illustrated below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (and other ACE Inhibitors) This compound->ACE Inhibits

Diagram 1: Simplified RAAS pathway and ACE inhibitor action.

Comparative In-Vivo Efficacy Data

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, CGS 13934.[1] The following tables summarize key in-vivo pharmacokinetic and pharmacodynamic parameters of this compound and compare them with commonly used ACE inhibitors: Captopril, Enalapril, and Lisinopril.

Table 1: Pharmacokinetic Profile of ACE Inhibitors in Rats

ParameterThis compound (Active Metabolite)CaptoprilEnalapril (Enalaprilat)Lisinopril
Bioavailability 66%[1]~65%~60%~25%
Time to Peak Plasma Concentration ~20 minutes[1]30-60 minutes3-4 hours6-8 hours
Elimination Half-life ~20 minutes[1]~2 hours~11 hours~12 hours
Metabolism Hydrolysis to active metabolite[1]Metabolized in plasma[2]Hepatic de-esterification[2]Not metabolized
Excretion Primarily renalPrimarily renal[2]Primarily renal[2]Primarily renal

Table 2: Pharmacodynamic Profile of ACE Inhibitors (In-Vivo Models)

ParameterThis compoundCaptoprilEnalaprilLisinopril
Animal Model Conscious Rats[1]Spontaneously Hypertensive Rats (SHR)[3]Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)[4]
Dose Not specified for BP reduction30 mg/kg[3]20 mg/kg[3]10 mg/kg[3]
Effect on Blood Pressure A modest fall in blood pressure was observed in human studies.[5]Significant reductionSignificant reductionSignificant reduction, with a longer duration of action than captopril.[4]
IC50 for ACE Inhibition 0.11 µg/mL (in-vitro)[1]---
Duration of ACE Inhibition In humans, plasma ACE activity had not returned to baseline 24 hours after a 500 mg dose.[6]Shorter duration of action.[4]-Longer duration of action.[4]

Experimental Protocols for In-Vivo Validation

To validate the mechanism of action of this compound in-vivo, a series of experiments are required. The following protocols are based on established methodologies for testing ACE inhibitors.

Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Efficacy

This model is a well-established genetic model of essential hypertension.[1]

Animals:

  • Species/Strain: Male Spontaneously Hypertensive Rats (SHR)[1]

  • Age: 12-16 weeks (when hypertension is well-established)

  • Housing: Controlled environment with a 12-hour light-dark cycle, constant temperature, and humidity. Access to standard chow and water ad libitum.

Experimental Groups:

  • Vehicle Control (e.g., saline or appropriate vehicle for this compound)

  • This compound (various dose levels)

  • Positive Control (e.g., Enalapril or Lisinopril at a known effective dose)

Procedure:

  • Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method for several days to obtain a stable baseline.[1]

  • Drug Administration: Administer this compound, vehicle, or positive control orally (gavage) or via the desired route.

  • Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups.

In-Vivo Measurement of ACE Activity

This protocol determines the extent of ACE inhibition in plasma and tissues following drug administration.

Sample Collection:

  • At the end of the antihypertensive study, or in a separate cohort of animals, collect blood samples via cardiac puncture into chilled EDTA tubes.[1]

  • Perfuse and harvest tissues of interest (e.g., lung, kidney, aorta) and immediately freeze them in liquid nitrogen.[7]

Plasma ACE Activity Assay:

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.[1]

  • Assay Principle: The assay is based on the hydrolysis of a synthetic ACE substrate (e.g., Hippuryl-His-Leu). The product is then quantified spectrophotometrically or fluorometrically.

  • Procedure:

    • Incubate plasma samples with the ACE substrate.

    • Stop the reaction and measure the product formation.

    • Calculate ACE activity relative to a standard curve and normalize to protein concentration.

Tissue ACE Activity Assay:

  • Tissue Homogenization: Homogenize tissues in an appropriate buffer.[8]

  • Supernatant Collection: Centrifuge the homogenate and collect the supernatant containing the ACE enzyme.[8]

  • Assay: Perform the ACE activity assay on the tissue supernatant as described for plasma.

Measurement of RAAS Components

To confirm the mechanism of action, measure the levels of key components of the RAAS.

Analytes:

  • Angiotensin I

  • Angiotensin II

  • Aldosterone

  • Plasma Renin Activity

Methodology:

  • Use commercially available ELISA or RIA kits for the quantification of these components in plasma samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in-vivo validation of an ACE inhibitor like this compound.

InVivo_Workflow cluster_preclinical Preclinical In-Vivo Validation cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer this compound, Vehicle, & Positive Control Grouping->Dosing BP_Monitoring Monitor Blood Pressure (Time-course) Dosing->BP_Monitoring Sample_Collection Terminal Sample Collection (Blood & Tissues) BP_Monitoring->Sample_Collection Data_Comparison Compare with Alternatives & Vehicle Control BP_Monitoring->Data_Comparison ACE_Assay Measure ACE Activity (Plasma & Tissues) Sample_Collection->ACE_Assay RAAS_Analysis Quantify RAAS Components Sample_Collection->RAAS_Analysis ACE_Assay->Data_Comparison RAAS_Analysis->Data_Comparison Conclusion Validate Mechanism of Action Data_Comparison->Conclusion

Diagram 2: In-vivo validation workflow for ACE inhibitors.

By following these protocols and comparing the results with the established data for other ACE inhibitors, researchers can effectively validate the in-vivo mechanism of action of this compound and characterize its therapeutic potential.

References

comparing the efficacy of Pentopril vs [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two angiotensin-converting enzyme (ACE) inhibitors: Pentopril and the well-established competitor, Captopril. While direct head-to-head clinical trial data for their primary indication of hypertension is limited due to the discontinuation of this compound's development, this document synthesizes available preclinical and clinical data to offer an objective analysis of their respective pharmacological profiles.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both this compound and Captopril are potent inhibitors of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this enzymatic conversion, both compounds lead to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2]

This compound is a non-sulfhydryl ACE inhibitor that acts as a prodrug.[3] It is hydrolyzed in the body to its active metabolite, pentoprilat, which competitively inhibits ACE.[4] Captopril, in contrast, is an active drug that contains a sulfhydryl group, a structural feature that has been a subject of investigation for its potential role in effects beyond ACE inhibition.[3][5]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Pentopril_Captopril This compound & Captopril Pentopril_Captopril->ACE Inhibition

Figure 1: Mechanism of action of this compound and Captopril via the Renin-Angiotensin-Aldosterone System.

Beyond RAAS: Alternative Signaling Pathways

Recent studies have suggested that the therapeutic effects of ACE inhibitors may extend beyond simple RAAS inhibition. Research indicates that Captopril can trigger the phosphorylation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2). This suggests that ACE may act as a signal transducer molecule, and its inhibition could modulate cellular processes independently of its enzymatic activity on angiotensin I. At present, there is no available data to indicate whether this compound shares this capability to influence the JNK and ERK1/2 signaling pathways.

Captopril Captopril ACE_receptor ACE Receptor Binding Captopril->ACE_receptor JNK_ERK_Pathway JNK/ERK1/2 Signaling Pathway ACE_receptor->JNK_ERK_Pathway Activation Cellular_Effects Modulation of Cellular Processes JNK_ERK_Pathway->Cellular_Effects

Figure 2: Captopril's potential activation of the JNK/ERK1/2 signaling pathway.

Quantitative Comparison of Efficacy

Direct comparative clinical trial data on the antihypertensive effects of this compound and Captopril is not available. However, individual study data provides insights into their respective potencies and clinical effects.

ParameterThis compound (as Pentoprilat)Captopril
In Vitro IC50 for ACE Not Available1.79 - 35 nM[6][7]
Inhibition of Plasma ACE Activity 53 ng/mL (concentration for half-maximal inhibition)[4]Not directly comparable
Clinical Efficacy in Hypertension Modest fall in blood pressure observed in a study on rheumatoid arthritis patients.[3]Significant reduction in blood pressure demonstrated in multiple clinical trials.[8][9][10]

Experimental Protocols

Detailed experimental protocols for this compound in hypertension are scarce. However, the methodology for Captopril clinical trials is well-documented and can serve as a reference for designing similar studies.

A Hypothetical Phase II Clinical Trial Protocol for an ACE Inhibitor:

Patient_Screening Patient Screening (Mild to Moderate Hypertension) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Screening->Inclusion_Exclusion Baseline_Visit Baseline Visit (BP Measurement, Blood Samples) Inclusion_Exclusion->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Arm_A Treatment Arm A: ACE Inhibitor (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Comparator (e.g., Captopril) Randomization->Treatment_Arm_B Follow_Up_Visits Follow-up Visits (Weeks 2, 4, 8, 12) - BP Measurement - Adverse Event Monitoring - Blood & Urine Analysis Treatment_Arm_A->Follow_Up_Visits Treatment_Arm_B->Follow_Up_Visits Final_Visit Final Visit (Week 12) - Final Efficacy & Safety Assessment Follow_Up_Visits->Final_Visit Data_Analysis Data Analysis - Statistical Comparison of BP Reduction - Safety Profile Assessment Final_Visit->Data_Analysis

Figure 3: A generalized workflow for a clinical trial comparing ACE inhibitors.

Key Methodological Considerations:

  • Study Design: A randomized, double-blind, parallel-group study is the gold standard for comparing the efficacy of two active treatments.

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. For an antihypertensive trial, this would typically include patients with a specific range of baseline blood pressure.

  • Dosage and Administration: The dosing regimen for both the investigational drug and the comparator should be based on preclinical data and Phase I clinical trial results.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in systolic and diastolic blood pressure.

  • Safety Monitoring: Comprehensive monitoring for adverse events, including laboratory tests, is crucial throughout the trial.

Conclusion

References

Cross-Validation of Perindopril's Efficacy Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, across various cell lines. The data presented is compiled from multiple in vitro studies to offer insights into its differential efficacy and mechanisms of action. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Perindopril in different pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of Perindopril and other ACE inhibitors on different cell lines and related molecular targets.

Table 1: Comparative Efficacy of ACE Inhibitors on Angiotensin-Converting Enzyme (ACE) Activity

CompoundTargetIC50 (mol/L)Source
Perindoprilat Rat Plasma ACE3 x 10⁻⁹[1]
RamiprilatRat Plasma ACE2 x 10⁻⁹[1]
EnalaprilatRat Plasma ACE1 x 10⁻⁸[1]

IC50 represents the concentration of the drug that inhibits 50% of the enzyme's activity.

Table 2: Effects of Perindoprilat on Cancer and Endothelial Cells

Cell LineParameter MeasuredTreatmentResultSource
BNL-HCC (Hepatocellular Carcinoma)VEGF mRNA ExpressionPerindoprilat (1 µM)3.4-fold decrease[2]
Endothelial CellsTubule FormationPerindoprilat (1 µM)Significant decrease[2][3]
DENA-induced HCC model (in vivo)Cyclin D1 ExpressionPerindopril (1 mg/kg/day)55% inhibition[4]

Perindoprilat is the active metabolite of Perindopril.

Table 3: Effects of ACE Inhibitors on Cardiac Fibroblasts

Cell LineParameter MeasuredTreatmentResultSource
Rat Cardiac FibroblastsSoluble Collagen ProductionLisinopril (10 µM)Significant decrease[5]
Rat Cardiac FibroblastsNon-soluble Collagen ProductionLisinopril (10 µM)Significant decrease[5]
TAC-induced cardiac fibrosis model (in vivo)Col I, Col III, α-SMA, Periostin mRNAPerindopril (2 and 8 mg/kg)Dose-dependent decrease[6][7]

Lisinopril is another ACE inhibitor, and its effects on collagen production are considered indicative of the class effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Perindoprilat or vehicle control.

  • Incubation: Cells are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blotting

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-VEGF, anti-Collagen I, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the quantity of a specific RNA sequence.

  • RNA Extraction: Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (e.g., VEGF, Collagen I) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: The reaction is run on a real-time PCR system with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

  • Treatment: Cells are treated with Perindoprilat or vehicle control.

  • Incubation: The plate is incubated at 37°C for 6-12 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed under a microscope and quantified by measuring the total tube length or the number of branch points.

Collagen Synthesis Assay

This assay measures the amount of newly synthesized collagen by cardiac fibroblasts.

  • Cell Culture: Rat cardiac fibroblasts are cultured to near confluence in 6-well plates.

  • Treatment and Labeling: The cells are incubated with serum-free medium containing Perindoprilat or vehicle control, along with [³H]-proline for 24 hours.

  • Collagen Precipitation: The medium and cell lysate are collected, and proteins are precipitated with trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of [³H]-proline incorporated into collagen is measured using a scintillation counter.

  • Normalization: The results are normalized to the total protein content in each sample.

Visualizations

The following diagrams illustrate the key signaling pathways affected by Perindopril and a typical experimental workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion Cell Proliferation Fibrosis AT1R->Effects Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI Perindopril Perindopril Perindopril->ACE inhibits

Caption: Perindopril inhibits ACE, blocking Angiotensin II production.

VEGF_Pathway cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell AngII_tumor Angiotensin II AT1R_tumor AT1 Receptor AngII_tumor->AT1R_tumor VEGF_expression VEGF Gene Expression AT1R_tumor->VEGF_expression VEGF_protein VEGF Protein (secreted) VEGF_expression->VEGF_protein VEGFR VEGF Receptor VEGF_protein->VEGFR binds Perindopril_tumor Perindopril ACE_tumor ACE Perindopril_tumor->ACE_tumor inhibits AngI_tumor Angiotensin I ACE_tumor->AngI_tumor AngI_tumor->AngII_tumor Angiogenesis Angiogenesis (Tube Formation) VEGFR->Angiogenesis Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Pathway TGFbR->Smad Collagen_expression Collagen Gene Expression Smad->Collagen_expression Fibrosis Fibrosis Collagen_expression->Fibrosis AngII_fibrosis Angiotensin II AT1R_fibrosis AT1 Receptor AngII_fibrosis->AT1R_fibrosis AT1R_fibrosis->TGFb upregulates Perindopril_fibrosis Perindopril Perindopril_fibrosis->AngII_fibrosis inhibits formation Experimental_Workflow start Cell Culture (Cancer, Endothelial, Fibroblast) treatment Treatment with Perindoprilat start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT) assays->viability expression Gene/Protein Expression (qPCR, Western Blot) assays->expression functional Functional Assays (Tube Formation, Collagen Synthesis) assays->functional analysis Data Analysis and Comparison viability->analysis expression->analysis functional->analysis

References

Comparative Efficacy of Lisinopril and Standard-of-Care Treatments in a Spontaneously Hypertensive Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

A Preclinical Comparison Guide for Researchers

This guide provides a comparative analysis of the ACE inhibitor lisinopril against standard-of-care antihypertensive agents, the calcium channel blocker amlodipine and the thiazide diuretic hydrochlorothiazide, within the context of the Spontaneously Hypertensive Rat (SHR) model. The SHR rat is a widely utilized preclinical model that mimics human essential hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform experimental design and drug evaluation.

Executive Summary

Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, demonstrates significant antihypertensive effects in the Spontaneously Hypertensive Rat (SHR) model, comparable to standard-of-care agents such as amlodipine and hydrochlorothiazide. While direct head-to-head preclinical studies are limited, existing data from individual studies suggest that all three agents effectively reduce blood pressure in this model. The primary mechanism of lisinopril involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood volume. Amlodipine acts by blocking L-type calcium channels, resulting in vascular smooth muscle relaxation, while hydrochlorothiazide promotes diuresis by inhibiting sodium reabsorption in the distal convoluted tubules. The selection of a particular agent in a research setting may depend on the specific scientific question, such as the investigation of particular signaling pathways or end-organ damage.

Mechanism of Action: A Comparative Overview

The therapeutic effects of lisinopril, amlodipine, and hydrochlorothiazide in hypertension are achieved through distinct signaling pathways.

  • Lisinopril: As an ACE inhibitor, lisinopril blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[1]

  • Amlodipine: This dihydropyridine calcium channel blocker inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle cells. This results in peripheral vasodilation and a reduction in blood pressure.

  • Hydrochlorothiazide: A thiazide diuretic, hydrochlorothiazide inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. This increases the excretion of sodium, water, and potassium, leading to a decrease in blood volume and cardiac output.

Below is a simplified representation of the primary signaling pathways affected by these drugs.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Vascular Vascular Smooth Muscle cluster_Kidney Kidney (Distal Tubule) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE CaChannel L-type Ca2+ Channel CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Vasoconstriction CaInflux->Contraction NaClSymporter Na+/Cl- Symporter NaReabsorption Na+ Reabsorption NaClSymporter->NaReabsorption Lisinopril Lisinopril Lisinopril->ACE Inhibits Amlodipine Amlodipine Amlodipine->CaChannel Blocks Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NaClSymporter Inhibits

Comparative Mechanisms of Action

Comparative Efficacy in the SHR Model

The following tables summarize the antihypertensive effects of lisinopril, amlodipine, and hydrochlorothiazide in the SHR model, based on data from separate studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, including drug dosage, duration of treatment, and age of the animals.

Table 1: Effect on Systolic Blood Pressure (SBP)

Treatment GroupDosageDurationAge of RatsBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Lisinopril 20 mg/kg/day10 weeks10-12 weeks~200~140↓ ~60
Amlodipine 10 mg/kg/day6-12 weeks4 or 36 weeks~180-200~150↓ ~30-50
Hydrochlorothiazide 80 mg/kg/day3 weeks19 weeks~200Not specifiedSignificant Reduction

Note: Data is synthesized from multiple sources and represents approximate values for comparative purposes. The baseline and final SBP values are typical for the SHR model and the respective treatments.

Table 2: Effects on Other Hemodynamic and Physiological Parameters

ParameterLisinoprilAmlodipineHydrochlorothiazide
Heart Rate No significant changeVariableNo significant change
Cardiac Hypertrophy Reversal of LVHReduction in LVHNot specified
Renal Function Renoprotective effectsMay increase GFRIncreases efferent glomerular resistance
Plasma Renin Activity IncreasedNot specifiedIncreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating antihypertensive agents in the SHR model.

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: Typically, studies are initiated in young adult rats (10-12 weeks of age) with established hypertension.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Drug Administration
  • Lisinopril: Administered via oral gavage at a dose of 20 mg/kg/day, dissolved in distilled water.

  • Amlodipine: Administered via oral gavage at a dose of 10 mg/kg/day, dissolved in sterile water or saline.

  • Hydrochlorothiazide: Administered via oral gavage at a dose of 80 mg/kg/day, suspended in a suitable vehicle like 0.5% carboxymethylcellulose.

The workflow for a typical preclinical study is outlined below.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_selection Animal Selection (SHR and WKY rats) acclimatization Acclimatization (1 week) animal_selection->acclimatization baseline_measurement Baseline BP Measurement (Tail-cuff method) acclimatization->baseline_measurement randomization Randomization into Treatment Groups baseline_measurement->randomization drug_administration Daily Drug Administration (Oral Gavage) randomization->drug_administration monitoring Weekly BP and Body Weight Monitoring drug_administration->monitoring final_measurement Final BP Measurement monitoring->final_measurement After Treatment Period tissue_collection Tissue Collection (Heart, Kidneys, Aorta) final_measurement->tissue_collection analysis Histological and Biochemical Analysis tissue_collection->analysis

Preclinical Experimental Workflow
Blood Pressure Measurement

  • Method: Non-invasive tail-cuff plethysmography is a common method for repeated blood pressure measurements in conscious rats. For more precise and continuous measurements, radiotelemetry may be employed.

  • Procedure (Tail-Cuff):

    • Acclimatize rats to the restraining device and warming chamber for several days prior to the first measurement.

    • Warm the rat's tail to approximately 32-34°C to detect the tail artery pulse.

    • Place the cuff and pulse sensor on the base of the tail.

    • Inflate and deflate the cuff automatically, recording systolic blood pressure.

    • Obtain at least three stable readings and average them for each time point.

Conclusion

Lisinopril demonstrates robust antihypertensive efficacy in the SHR model, positioning it as a key compound for preclinical hypertension research. Its mechanism of action via the RAAS pathway offers a distinct therapeutic target compared to the calcium channel blockade of amlodipine and the diuretic action of hydrochlorothiazide. The choice of agent for a particular study should be guided by the specific research objectives, such as the desire to investigate pathways related to cardiac remodeling, renal hemodynamics, or electrolyte balance. The data and protocols presented in this guide are intended to serve as a foundational resource for the design and interpretation of future preclinical studies in the field of cardiovascular drug discovery.

References

Independent Verification of Pentopril's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Pentopril and other Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development efforts.

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that acts as a prodrug, being hydrolyzed in the body to its active form, pentoprilat.[1] Pentoprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] This guide focuses on the binding affinity of pentoprilat and compares it with other well-established ACE inhibitors.

Comparative Binding Affinity of ACE Inhibitors

The following table summarizes the binding affinity of pentoprilat and other selected ACE inhibitors for the angiotensin-converting enzyme.

CompoundBinding Affinity (IC50/Kd)MethodSource
Pentoprilat (CGS 13934) IC50: 3.6 x 10⁻⁷ M (0.11 µg/mL)In vivo inhibition of pressor response to angiotensin I in rats[1]
Captopril IC50: 6 nMEnzymatic Assay[2]
Lisinopril Kd: 0.1-0.3 nM (lowest)Surface Plasmon Resonance (SPR)
Perindoprilat Ka: 2.8 x 10⁹ M⁻¹Equilibrium Dialysis[3]
Ramiprilat Kd: 3.8 nMRadioligand Binding Assay[4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors like this compound. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Pentoprilat) ACE_Inhibitors->Inhibition

Fig. 1: Renin-Angiotensin System and ACE Inhibition.

Experimental Protocols for Determining Binding Affinity

Several experimental methods are employed to determine the binding affinity of inhibitors to ACE. Below are detailed overviews of common techniques.

Spectrophotometric IC50 Determination

This method is a widely used enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

Principle: The activity of ACE is measured by its ability to hydrolyze a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), to produce hippuric acid (HA). The amount of HA produced is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) after extraction. The presence of an ACE inhibitor reduces the amount of HA formed.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from a commercial source (e.g., rabbit lung) in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).

    • Prepare a stock solution of the substrate, Hippuryl-L-Histidyl-L-Leucine (HHL).

    • Prepare serial dilutions of the test inhibitor (e.g., pentoprilat) and a positive control (e.g., captopril).

  • Assay Procedure:

    • In separate microcentrifuge tubes, add the ACE solution, buffer, and either the inhibitor solution or vehicle (for control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

    • Extract the hippuric acid product with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer or water.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Principle: One binding partner (e.g., ACE) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., an ACE inhibitor) in solution is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Protocol Outline:

  • Immobilization: Covalently immobilize purified ACE onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the ACE inhibitor over the immobilized ACE surface.

    • Monitor the association and dissociation phases in real-time by recording the SPR signal (response units).

    • Regenerate the sensor surface between injections to remove the bound inhibitor.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to the binding affinity (Kd).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (ACE) in a sample cell. The heat released or absorbed during the binding event is measured by a sensitive calorimeter.

Protocol Outline:

  • Sample Preparation: Prepare solutions of purified ACE and the inhibitor in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Load the ACE solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the ACE solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an ACE inhibitor using a spectrophotometric assay.

Start Start Reagent_Prep Reagent Preparation (ACE, HHL, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (Control, Blank, Test Samples) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 10-15 min) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add HHL Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 30-60 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add HCl) Incubation->Reaction_Stop Extraction Extraction of Hippuric Acid Reaction_Stop->Extraction Measurement Spectrophotometric Measurement (228 nm) Extraction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Curve) Measurement->Data_Analysis End End Data_Analysis->End

References

Validating the Specificity of Pentopril: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a drug candidate is paramount. This guide provides a comparative analysis of Pentopril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, against other ACE inhibitors, with a focus on validating its specificity for its intended target.

This compound is a prodrug that is metabolically converted to its active form, pentoprilat (also known as CGS 13934). Pentoprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.

While this compound has been shown to be an effective ACE inhibitor, a comprehensive, publicly available dataset directly comparing its inhibitory activity against a broad panel of other proteases is limited. This guide, therefore, will focus on comparing this compound to other well-characterized ACE inhibitors and will provide the necessary experimental frameworks for conducting such specificity studies.

The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the central role of ACE, the target of this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (Pentoprilat) This compound->ACE Inhibition

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Comparative Analysis of ACE Inhibitor Potency

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a target enzyme by 50%. The table below compares the reported IC50 values of pentoprilat with other common ACE inhibitors.

Inhibitor (Active Form)Chemical ClassTarget EnzymeIC50 (nM)
Pentoprilat (CGS 13934) Non-Sulfhydryl ACE ~5.3
CaptoprilSulfhydrylACE1.7 - 23
EnalaprilatNon-SulfhydrylACE0.2 - 1.2
LisinoprilNon-SulfhydrylACE1.2 - 5.1
RamiprilatNon-SulfhydrylACE0.08 - 0.3

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source.

While the in-vitro potency of pentoprilat against ACE is well-established, its specificity is a critical parameter for a favorable safety profile. High specificity ensures that the drug interacts primarily with its intended target, minimizing off-target effects.

Validating Specificity: A Proposed Experimental Framework

To definitively validate the specificity of this compound, its active form, pentoprilat, should be tested against a panel of relevant proteases. The following experimental workflow outlines a standard approach for determining inhibitor specificity.

Specificity_Workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis Pentoprilat_Sol Prepare Pentoprilat Serial Dilutions Incubation Incubate Enzyme with Pentoprilat Pentoprilat_Sol->Incubation Enzyme_Panel Prepare Protease Panel (e.g., ACE, Trypsin, Chymotrypsin) Enzyme_Panel->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Fluorescence) Add_Substrate->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50 Compare_IC50 Compare IC50 across Enzyme Panel Determine_IC50->Compare_IC50

Diagram 2: Experimental workflow for assessing the specificity of an enzyme inhibitor.

Experimental Protocols

Below are detailed protocols for the key experiments required to validate the specificity of this compound.

Protocol 1: In-Vitro ACE Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of pentoprilat against Angiotensin-Converting Enzyme.

Materials:

  • Recombinant human ACE

  • Pentoprilat (CGS 13934)

  • Fluorogenic ACE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of pentoprilat in the assay buffer.

  • Add 20 µL of each pentoprilat dilution to the wells of a 96-well plate. Include wells with buffer only as a negative control.

  • Add 40 µL of ACE solution (e.g., 10 ng/mL in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of the fluorogenic ACE substrate (e.g., 10 µM in assay buffer) to each well.

  • Immediately begin kinetic reading on a fluorescence microplate reader (e.g., excitation at 320 nm, emission at 405 nm) at 37°C for 30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percentage of inhibition for each pentoprilat concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the pentoprilat concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Protease Specificity Panel Assay

Objective: To assess the inhibitory activity of pentoprilat against a panel of proteases to determine its specificity.

Materials:

  • Pentoprilat (CGS 13934)

  • A panel of proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Elastase)

  • Specific fluorogenic substrates for each protease in the panel

  • Appropriate assay buffers for each protease

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • For each protease, follow a similar procedure as outlined in Protocol 1.

  • Prepare serial dilutions of pentoprilat in the appropriate assay buffer for the specific protease being tested.

  • Add the pentoprilat dilutions and the specific protease to the wells of a 96-well plate.

  • After a pre-incubation period, add the corresponding fluorogenic substrate for that protease.

  • Measure the enzyme activity using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the IC50 value of pentoprilat for each protease in the panel.

  • Compare the IC50 value for ACE with the IC50 values for the other proteases. A significantly higher IC50 value for other proteases indicates high specificity for ACE.

Conclusion

Head-to-Head Study: Captopril vs. Losartan in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and Losartan, an angiotensin II receptor blocker (ARB). Both are pivotal in the management of hypertension, and this document synthesizes data from head-to-head clinical trials to objectively evaluate their performance, supported by detailed experimental methodologies and pathway visualizations.

Mechanism of Action

Captopril: As an ACE inhibitor, Captopril primarily exerts its effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and reduced aldosterone secretion, consequently lowering blood pressure.[2] Beyond its enzymatic blockade, Captopril has been shown to trigger signaling pathways, including the phosphorylation of JNK and ERK1/2, which may contribute to its therapeutic effects.[3][4] The presence of a thiol group in its structure may also contribute to immunomodulatory actions independent of RAAS inhibition.[5]

Losartan: Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[[“]][[“]] By directly blocking the binding of angiotensin II to the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of this hormone.[8][9] This targeted blockade results in vasodilation and a decrease in blood pressure.[9] Some research also suggests that Losartan can interact with and potentially inhibit the ACE enzyme, indicating a broader mechanism of action than initially understood.[8][10] Furthermore, Losartan has been shown to inhibit the TGF-β/Smad signaling pathway, which may contribute to its beneficial effects on myocardial fibrosis.[[“]]

Signaling Pathway Diagrams

cluster_Captopril Captopril Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Captopril Captopril Captopril->ACE inhibits Captopril->ACE inhibits degradation of Bradykinin Bradykinin Bradykinin Bradykinin->ACE degradation

Caption: Captopril's mechanism via ACE inhibition.

cluster_Losartan Losartan Signaling Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction TGF_beta_Smad TGF-β/Smad Pathway AT1_Receptor->TGF_beta_Smad activates Losartan Losartan Losartan->AT1_Receptor blocks Losartan->TGF_beta_Smad inhibits Myocardial_Fibrosis Myocardial Fibrosis TGF_beta_Smad->Myocardial_Fibrosis

Caption: Losartan's mechanism via AT1 receptor blockade.

Quantitative Data Summary

The following tables summarize the comparative efficacy and safety of Captopril and Losartan from key clinical trials.

Table 1: Antihypertensive Efficacy

StudyDrug & DosageDurationMean Reduction in Sitting Diastolic Blood Pressure (mmHg)Mean Reduction in Sitting Systolic Blood Pressure (mmHg)
Multinational Double-Blind Study[11]Losartan 50 mg once daily12 weeks9.1-
Captopril 50 mg once daily12 weeks5.7-
Randomized, Double-Blind Trial[12]Losartan 50-100 mg once daily12 weeks11.515.4
Captopril 25-50 mg twice daily12 weeks9.312.2
Study in Patients with Impaired Renal Function[13]Losartan 50-100 mg once daily12 weeks12.215.5
Captopril 25-50 mg twice daily12 weeks11.215.6

Table 2: Safety and Tolerability

StudyAdverse EventLosartan (%)Captopril (%)
Multinational Double-Blind Study[11]Headache (most common)Reported in both groupsReported in both groups
Randomized, Double-Blind Trial[12]Drug-related adverse experiences1013
Drug-related cough2.64.4
ELITE Study (Heart Failure)[14]Discontinuation due to adverse events12.220.8
Cough leading to discontinuation014 patients
Persisting increase in serum creatinine10.510.5
OPTIMAAL Trial (Post-Myocardial Infarction)[15]Discontinuation of study medication1723

Table 3: Clinical Outcomes in High-Risk Populations

StudyPopulationOutcomeLosartan (%)Captopril (%)Risk Reduction/Ratio
ELITE Study[14]Elderly with Heart FailureAll-cause mortality4.88.746% risk reduction
Death and/or hospital admission for heart failure9.413.232% risk reduction
OPTIMAAL Trial[15]Post-Myocardial InfarctionAll-cause mortality1816Relative Risk 1.13
ELITE II Study[16]Symptomatic Heart FailureAll-cause mortality17.715.9Hazard Ratio 1.13
Discontinuation due to adverse effects9.714.7-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of ACE inhibitors and ARBs.

Protocol 1: In Vitro ACE Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an ACE inhibitor like Captopril.

Objective: To quantify the concentration of an inhibitor required to reduce ACE activity by 50%.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like Abz-Gly-p-nitro-Phe-Pro-OH

  • Tris-HCl buffer

  • Sodium chloride

  • Zinc chloride

  • Test compound (e.g., Captopril)

  • Microplate reader or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in a buffer containing ZnCl2.[17]

    • Prepare a solution of the substrate (HHL) in a Tris buffer containing NaCl.[17]

    • Prepare serial dilutions of the test compound.

  • Enzyme Reaction:

    • In a microplate, add the ACE solution to wells containing either the buffer (control) or the test compound dilutions.[17]

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.[18]

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).[18]

  • Termination and Detection:

    • Stop the reaction by adding a strong acid (e.g., HCl).[19]

    • If using HHL, the product (hippuric acid) can be extracted with an organic solvent and measured spectrophotometrically, or quantified by HPLC.[20]

    • If using a fluorogenic substrate, measure the fluorescence intensity directly in the microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control.

    • Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value.[21]

Protocol 2: Angiotensin II Receptor Binding Assay

This protocol outlines a method to assess the blockade of AT1 receptors by a compound like Losartan.

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.

Materials:

  • Cell membranes expressing AT1 receptors (e.g., from adrenal cortex or transfected cell lines)

  • Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Test compound (e.g., Losartan)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membrane preparation, the radiolabeled ligand, and either buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or varying concentrations of the test compound.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 22°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 or Ki value.

Experimental Workflow Diagram

cluster_workflow Comparative Experimental Workflow: ACE Inhibition vs. AT1 Receptor Blockade start Start prep_reagents Prepare Reagents: - ACE/AT1 Receptor Source - Substrate/Radioligand - Buffers - Captopril & Losartan Dilutions start->prep_reagents ace_assay ACE Inhibition Assay (Captopril) prep_reagents->ace_assay at1_assay AT1 Receptor Binding Assay (Losartan) prep_reagents->at1_assay incubation_ace Incubate ACE with Captopril ace_assay->incubation_ace incubation_at1 Incubate AT1 Receptors with Losartan & Radioligand at1_assay->incubation_at1 add_substrate Add Substrate (e.g., HHL) incubation_ace->add_substrate reaction_ace Enzymatic Reaction add_substrate->reaction_ace stop_reaction Stop Reaction reaction_ace->stop_reaction measure_ace Measure Product Formation (HPLC/Spectrophotometry) stop_reaction->measure_ace analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Values measure_ace->analyze_data filter_wash Filter and Wash to Separate Bound/Free Ligand incubation_at1->filter_wash measure_at1 Measure Radioactivity (Scintillation Counting) filter_wash->measure_at1 measure_at1->analyze_data compare Compare IC50 Values of Captopril and Losartan analyze_data->compare end End compare->end

Caption: Workflow for comparing Captopril and Losartan's in vitro activity.

References

Comparative Transcriptomics of ACE Inhibitor-Treated Cells: A Case Study with Captopril

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Pentopril on any cell line. Therefore, this guide provides a comparative overview of transcriptomic and gene expression data for the well-studied Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril. This compound is structurally and functionally related to this compound and serves as a relevant alternative for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ACE inhibitors. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their cellular impact.

Data Presentation: Captopril vs. Control Cells

The following tables summarize the differential gene expression observed in various cell types upon treatment with Captopril.

Table 1: Gene Expression Changes in Rat Cardiac and Mesangial Cells Treated with Captopril

GeneCell/Tissue TypeRegulationFold Change/EffectImplicationReference
α-MHCHypertrophied and failing hearts of aged spontaneously hypertensive ratsUpregulatedTwo- to threefold increaseReversal of heart failure-associated changes[1]
ANFHypertrophied and failing hearts of aged spontaneously hypertensive ratsDownregulatedPrevention of heart failure-associated increasesPrevention of heart failure[1]
pro-alpha1(III) collagenHypertrophied and failing hearts of aged spontaneously hypertensive ratsDownregulatedPrevention of heart failure-associated increasesPrevention of cardiac fibrosis[1]
TGF-beta1Hypertrophied and failing hearts of aged spontaneously hypertensive ratsDownregulated50% decrease in mRNA levelsReduction of cardiac fibrosis and hypertrophy[1]
Cyclooxygenase 2Primary cultures of mesangial cells from spontaneously hypertensive ratsDownregulatedNot specifiedAnti-inflammatory effect[2]
Interleukin-1βPrimary cultures of mesangial cells from spontaneously hypertensive ratsDownregulatedNot specifiedAnti-inflammatory effect[2]
β-arrestin2Primary cultures of mesangial cells from spontaneously hypertensive ratsDownregulatedNot specifiedAlteration of signaling pathways[2]
AP2Primary cultures of mesangial cells from spontaneously hypertensive ratsUpregulatedSignificant increasePotential role in cellular signaling[2]

Table 2: Gene Expression Changes in Human Primary Airway Epithelial Cells Treated with Captopril

GeneCell TypeRegulationFold Change/EffectImplicationReference
ACE2Primary Airway Epithelial CellsUpregulatedSignificant increase at 1 µMPotential modulation of viral entry pathways[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Transcriptome Analysis of Captopril-Treated Rat Hearts
  • Model System: Aged (12, 18, and 21 months old) spontaneously hypertensive rats (SHR) with and without heart failure, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1]

  • Treatment: Captopril was administered at a concentration of 2 g/L in the drinking water.[1]

  • Sample Preparation: Left ventricular tissue was excised, and total RNA was isolated.

  • Gene Expression Analysis: The expression levels of specific genes including alpha-myosin heavy chain (α-MHC), atrial natriuretic factor (ANF), pro-alpha1(III) collagen, and transforming growth factor beta1 (TGF-beta1) were quantified.

Gene Expression Analysis in Captopril-Treated Mesangial Cells
  • Cell Culture: Primary cultures of mesangial cells were established from spontaneously hypertensive rats (SHR) and Wistar rats.[2] Chinese hamster ovary (CHO) cells stably expressing ACE (CHO-ACE) were also used.[2]

  • Treatment: Cells were stimulated with Captopril for 4 and 24 hours.[2]

  • Gene Expression Analysis: Modulation of gene expression for cyclooxygenase 2, interleukin-1β, β-arrestin2, and AP2 was investigated.[2]

  • Signaling Pathway Analysis: Phosphorylation of JNK and ERK1/2 was assessed to determine the activation of these signaling pathways.[2]

ACE2 Gene Expression in Captopril-Treated Primary Airway Epithelial Cells
  • Cell Culture: Primary airway epithelial cells (AECs) were used.

  • Treatment: Cultures were treated with Captopril at a concentration of 1 µM.[3]

  • Gene Expression Analysis: ACE2 gene expression was quantified.[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by Captopril and a general workflow for a comparative transcriptomics study.

G cluster_0 Captopril's Effect on Signaling Pathways Captopril Captopril ACE ACE Captopril->ACE Inhibits JNK_ERK12 JNK/ERK1/2 Phosphorylation ACE->JNK_ERK12 Triggers Gene_Modulation Gene Modulation (COX2, IL-1β, β-arrestin2, AP2) JNK_ERK12->Gene_Modulation

Caption: Captopril inhibits ACE, triggering JNK/ERK1/2 phosphorylation and subsequent gene modulation.

G cluster_workflow Comparative Transcriptomics Workflow Cell_Culture Cell Culture (e.g., Primary Cells, Cell Lines) Drug_Treatment Drug Treatment (e.g., Captopril vs. Control) Cell_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis Validation Validation (e.g., qPCR, Western Blot) Data_Analysis->Validation

Caption: A generalized workflow for a comparative transcriptomics study.

References

Safety Operating Guide

Proper Disposal of Pentopril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Pentopril as a Hazardous Pharmaceutical Waste.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on the hazardous properties of chemically related Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril, it is imperative to handle and dispose of this compound with caution.[1] This procedure aligns with guidance from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) for pharmaceutical waste management.[2][3]

Immediate Safety Protocols

Before handling this compound for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety Goggles

  • Gloves

  • Lab Coat

Handling Precautions:

  • Avoid generating dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not handle the substance until all safety precautions have been read and understood.[4][5]

  • Work in a well-ventilated area.[1]

Quantitative Hazard Data for a Related ACE Inhibitor (Captopril)

As a direct proxy for this compound is unavailable, the following table summarizes the known hazards of Captopril, a structurally similar ACE inhibitor. This information should be used to inform your risk assessment and handling procedures for this compound.

Hazard ClassificationDescriptionGHS Statements
Acute Toxicity Considered a hazardous substance.[1]H360: May damage fertility or the unborn child.[4]
Skin Sensitization May cause an allergic skin reaction.[1][4][5]H317: May cause an allergic skin reaction.[4]
Eye Irritation Irritating to eyes.[1]H318: Causes serious eye damage.[4]
Respiratory Irritation Irritating to the respiratory system.[1]-
Reproductive Toxicity Possible risk of harm to the unborn child.[1]H360: May damage fertility or the unborn child.[4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe and compliant disposal of this compound waste from research and development laboratories.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous: Treat all expired, unused, or contaminated this compound, including pure substance, solutions, and contaminated lab consumables (e.g., vials, pipettes, gloves), as hazardous pharmaceutical waste.[2][6]

  • Segregate at Source: Do not mix this compound waste with non-hazardous or general laboratory trash.[6]

Step 2: Packaging and Labeling

  • Primary Container:

    • For solid this compound, ensure it is in a securely sealed, non-reactive container. Do not crush tablets or capsules.

    • For liquid solutions containing this compound, use a leak-proof container. If possible, absorb the liquid with an inert material like kitty litter.[7]

  • Secondary Container: Place the primary container into a designated black hazardous waste container.[2] These containers are specifically for hazardous pharmaceutical waste.

  • Labeling: The black container must be clearly labeled with the words "Hazardous Waste, Pharmaceutical" and include the accumulation start date.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, secure area away from general lab traffic.

  • Incompatible Materials: Ensure the storage area does not contain incompatible materials.

Step 4: Arrange for Licensed Disposal

  • Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

  • Incineration: The preferred method for destroying pharmaceutical waste is high-temperature incineration.[2][7][8]

  • Documentation: Maintain a detailed inventory of the waste being disposed of and retain all disposal records and certificates of destruction provided by the vendor.

Prohibited Actions:

  • DO NOT flush this compound down the drain or toilet.[2]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT burn this compound waste in an open environment.[7]

Experimental Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Pentopril_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Precautionary Measure) segregate Segregate from Non-Hazardous Waste classify->segregate Yes ppe->classify package Package in a Sealed Primary Container segregate->package black_bin Place in Labeled BLACK Hazardous Waste Container package->black_bin storage Store in Secure, Designated Area black_bin->storage contact_ehs Contact EHS for Licensed Vendor Pickup storage->contact_ehs document Maintain Disposal Records contact_ehs->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pentopril

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Pentopril. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is formulated based on the safety profiles of structurally and functionally similar Angiotensin-Converting Enzyme (ACE) inhibitors, including Captopril, Enalapril, and Lisinopril, alongside general best practices for handling Active Pharmaceutical Ingredients (APIs).

This compound, a non-sulfhydryl ACE inhibitor, requires meticulous handling to mitigate potential health risks to laboratory personnel. The primary hazards associated with ACE inhibitors as a class include the potential for reproductive toxicity, skin and eye irritation, and allergic reactions.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the cornerstone of safe handling of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6][7] - Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[7] - Eye/Face Protection: Safety goggles and a face shield. - Respiratory Protection: An N95 or higher-rated respirator is required to prevent inhalation of fine particles.[7]
Solution Preparation and Handling - Gloves: Single pair of chemotherapy-rated nitrile gloves. - Gown: Laboratory coat or disposable gown. - Eye/Face Protection: Safety glasses with side shields.
In-vivo Dosing and Animal Handling - Gloves: Chemotherapy-rated nitrile gloves. - Gown: Disposable gown. - Eye/Face Protection: Safety glasses with side shields.
Waste Disposal - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable gown. - Eye/Face Protection: Safety glasses with side shields.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedures must be followed:

A. Preparation and Engineering Controls:

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize airborne particle dissemination.

  • Decontamination: Ensure that the work area and all equipment are clean and decontaminated before and after handling the compound.

  • Spill Kit: A spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags must be readily accessible.

B. Donning of Personal Protective Equipment (PPE):

The correct sequence for putting on PPE is critical to prevent contamination.

PPE_Donning cluster_donning PPE Donning Sequence Gown Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Goggles/Face Shield Goggles/Face Shield Mask/Respirator->Goggles/Face Shield Gloves (Outer) Gloves (Outer) Goggles/Face Shield->Gloves (Outer)

Figure 1: Recommended sequence for donning personal protective equipment.

C. Handling Procedures:

  • Weighing: When weighing this compound powder, use a containment balance enclosure or a chemical fume hood. Utilize anti-static weigh paper to prevent powder dispersal.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Animal Dosing: For in-vivo studies, use appropriate animal handling techniques to minimize the risk of bites or scratches that could lead to exposure.

D. Doffing of Personal Protective Equipment (PPE):

The removal of PPE must be done carefully to avoid contaminating the wearer.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves (Outer) Gloves (Outer) Goggles/Face Shield Goggles/Face Shield Gloves (Outer)->Goggles/Face Shield Gown Gown Goggles/Face Shield->Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator

Figure 2: Recommended sequence for doffing personal protective equipment.

E. Hand Hygiene:

Immediately after removing all PPE, thoroughly wash hands with soap and water.

III. Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weigh paper, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Sharps: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.

B. Waste Disposal Procedures:

  • All hazardous waste containers must be kept closed when not in use.

  • Follow all institutional and local regulations for the disposal of chemical and pharmaceutical waste.

  • Do not dispose of any this compound waste down the drain.

By adhering to these stringent safety protocols, research professionals can effectively mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. This guidance is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentopril
Reactant of Route 2
Reactant of Route 2
Pentopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.